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Core Science & Biosynthesis

Foundational

O-2,4-Dnp-L-Tyrosine: A Comprehensive Technical Guide on Chemical Properties, Reactivity, and Applications

Executive Overview O-(2,4-dinitrophenyl)-L-tyrosine (O-Dnp-Tyr) is a specialized, covalently modified amino acid derivative that plays a pivotal role in protein chemistry, peptide synthesis, and the development of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

O-(2,4-dinitrophenyl)-L-tyrosine (O-Dnp-Tyr) is a specialized, covalently modified amino acid derivative that plays a pivotal role in protein chemistry, peptide synthesis, and the development of advanced fluorescent probes. Formed by the nucleophilic aromatic substitution of the tyrosine phenolic hydroxyl group with 1-fluoro-2,4-dinitrobenzene (FDNB), this compound leverages the highly electron-withdrawing nature of the 2,4-dinitrophenyl (DNP) group.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. We will explore the mechanistic causality behind its reactivity—specifically its susceptibility to thiolysis—and provide self-validating experimental protocols for its application in active-site mapping and spectrophotometric assays.

Physicochemical Profiling

The physical and spectral properties of O-Dnp-Tyr are dictated by the DNP chromophore. The DNP group acts as a potent electron sink, which not only alters the local pKa of the microenvironment but also provides a distinct spectral signature that is highly sensitive to its covalent state[1].

Table 1: Core Physicochemical Properties

Property Value
Chemical Name O-(2,4-dinitrophenyl)-L-tyrosine
CAS Number (Anhydrous) 10567-73-4[2]
CAS Number (Monohydrate) 198993-58-7[3]
Molecular Formula C15H13N3O7 (Anhydrous)
Molecular Weight 347.28 g/mol

| Optimal Storage | -20°C (Desiccated)[2] |

Table 2: Spectrophotometric Parameters for Thiolysis Monitoring

State Chemical Species λmax (nm) Visual Appearance
Protected / Intact O-Dnp-Tyrosine 298 Colorless (at pH 8.5)[4]
Cleaved Byproduct S-Dnp-2-mercaptoethanol 340 Yellow[4]

| Difference Spectrum | Δ (Cleaved - Intact) | 354 | N/A (Analytical Readout)[1] |

Mechanistic Chemistry: Formation and Cleavage

Formation via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of O-Dnp-Tyr in biological systems or peptide chemistry relies on Sanger’s reagent (FDNB). At a mildly alkaline pH (7.5–8.0), the phenolic hydroxyl of tyrosine is partially deprotonated. The resulting phenoxide anion attacks the electron-deficient aromatic ring of FDNB. The two nitro groups stabilize the intermediate Meisenheimer complex, driving the reaction forward to form the stable O-DNP ether linkage[5].

Reversibility via Thiolytic Cleavage

Unlike N-DNP derivatives (which are highly stable and used for N-terminal sequencing), the O-DNP ether linkage is uniquely susceptible to nucleophilic attack by thiols . When exposed to agents like 2-mercaptoethanol at pH 8.5, the highly nucleophilic thiolate anion attacks the DNP ring. This cleaves the ether bond, liberating the free tyrosine residue and forming a dinitrophenylated thiol (S-Dnp-2-mercaptoethanol)[4]. This causality—the differential stability of O-DNP versus N-DNP—is the mechanistic foundation for its use as a reversible protecting group.

Biochemical Applications

Protein Active-Site Mapping

O-Dnp-Tyr formation is a classical method for identifying catalytically essential tyrosine residues in enzymes. For example, the treatment of Angiotensin Converting Enzyme (ACE) with FDNB abolishes its peptidase activity. Acid hydrolysis and thin-layer chromatography of the modified ACE revealed that stoichiometric incorporation of the DNP label occurred almost exclusively as O-Dnp-tyrosine (>65-95%)[5]. Similar stoichiometric inactivation has been utilized to map the active site of D-amino acid oxidase[6].

Peptide Synthesis and Protecting Group Strategy

In synthetic peptide chemistry, the O-DNP group serves as a robust protecting group for the tyrosine side chain. It withstands the acidic conditions typically used to remove Boc or Fmoc groups. Once the synthesis is complete, the O-DNP group is quantitatively and selectively removed via thiolysis, leaving the peptide backbone intact[4].

Turn-On Fluorescent Probes

Because the DNP group is a potent fluorescence quencher via internal charge transfer (ICT) and photoinduced electron transfer (PET), O-DNP ethers are widely used to design "turn-on" fluorescent probes. When target analytes like hydrogen sulfide (H2S) or thiophenols are present, they induce thiolysis of the DNP ether. The cleavage releases the fluorophore from the quenching effect of the DNP group, resulting in a massive, quantifiable increase in fluorescence[1].

Validated Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. The inclusion of spectrophotometric monitoring allows the operator to verify the success of the reaction in real-time.

Protocol 1: Dinitrophenylation of Tyrosine Residues in Proteins

Objective: To covalently modify and map accessible tyrosine residues.

  • Buffer Preparation: Prepare 0.1 M triethanolamine-HCl buffer adjusted to pH 7.5, containing 0.5 M KCl to maintain protein stability. Logic: pH 7.5 ensures the phenolic hydroxyl is sufficiently nucleophilic without inducing widespread non-specific modification of aliphatic amines.

  • Enzyme Incubation: Dissolve the target protein to a final concentration of 1–2 µM in the buffer.

  • Reagent Addition: Introduce FDNB (dissolved in a minimal volume of ethanol) to a final concentration of 8 mM.

  • Kinetic Monitoring: Incubate the mixture at 20°C. Extract aliquots at 5-minute intervals and assay for enzymatic activity against a vehicle control to establish the rate of inactivation[6].

  • Validation: Dialyze the sample to remove unreacted FDNB. The presence of O-Dnp-Tyr can be confirmed by an absorbance peak at 298 nm.

Protocol 2: Thiolytic Deprotection and Spectrophotometric Monitoring

Objective: To selectively cleave the O-DNP group and quantify deprotection.

  • Substrate Preparation: Dissolve the O-Dnp-Tyr containing peptide in an aqueous buffer at pH 8.5. Logic: pH 8.5 exceeds the pKa of 2-mercaptoethanol just enough to generate active thiolate anions without causing alkaline hydrolysis of the peptide.

  • Baseline Readout: Measure the baseline absorbance at 298 nm. The solution should be colorless[4].

  • Thiolysis Initiation: Add 2-mercaptoethanol to a final concentration of 50 mM.

  • Real-Time Monitoring: Track the emergence of the yellow byproduct by measuring absorbance at 340 nm. The reaction is considered complete when the A340 curve plateaus.

  • Data Analysis: Calculate the difference spectrum. A maximum positive difference at 354 nm confirms quantitative thiolytic cleavage[1].

Data Visualization

The following diagram illustrates the logical flow and spectral shifts associated with the thiolytic cleavage of O-Dnp-Tyrosine, serving as the basis for Protocol 2.

ThiolysisWorkflow O_Dnp_Tyr O-Dnp-Tyrosine (Colorless, λmax 298 nm) Reaction Nucleophilic Cleavage (pH 8.5) O_Dnp_Tyr->Reaction Thiol 2-Mercaptoethanol (Thiolysis Agent) Thiol->Reaction Free_Tyr Free Tyrosine Residue (Deprotected) Reaction->Free_Tyr S_Dnp_Thiol S-Dnp-2-mercaptoethanol (Yellow, λmax 340 nm) Reaction->S_Dnp_Thiol Readout Spectrophotometric Readout (Δλmax 354 nm) S_Dnp_Thiol->Readout

Workflow of O-Dnp-Tyrosine thiolysis and spectrophotometric monitoring.

References

  • Sigma-Aldrich. "O-(2,4-DINITROPHENYL)-L-TYROSINE MONOHYDRATE." Sigma-Aldrich Catalog. 3

  • ChemicalBook. "O-MONO-2,4-DNP-L-TYROSINE." ChemicalBook Properties Database. 2

  • Bunning et al. "Essential residues in angiotensin converting enzyme: modification with 1-fluoro-2,4-dinitrobenzene." Biochemistry / PubMed.5

  • Nishino et al. "Chemical modification of D-amino acid oxidase. Amino acid sequence of the tryptic peptides containing tyrosine and lysine residues modified by fluorodinitrobenzene." Journal of Biological Chemistry / PubMed.6

  • Fridkin et al. "Thiolysis of O-2,4-dinitrophenyltyrosines. Spectrophotometric monitoring of the reaction and its use in peptide synthesis." Archives of Biochemistry and Biophysics / Weizmann Institute of Science. 4

  • ResearchGate Database. "Modified Atomic Orbital Overlap: Molecular Level Proof of the Nucleophilic Cleavage Propensity of Dinitrophenol-Based Probes." 1

Sources

Exploratory

"O-2,4-Dnp-L-Tyrosine" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of O-2,4-dinitrophenyl-L-tyrosine Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of O-2,4-dinitrophenyl-L-tyrosine

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of O-2,4-dinitrophenyl-L-tyrosine (O-2,4-Dnp-L-Tyrosine). The guide moves beyond a simple recitation of steps to provide a deep understanding of the underlying chemical principles and the rationale behind methodological choices, ensuring both reproducibility and a solid theoretical foundation.

Strategic Overview: The Significance of O-2,4-Dnp-L-Tyrosine

O-2,4-Dnp-L-tyrosine is a derivative of the amino acid L-tyrosine, a crucial building block for proteins and a precursor to key neurotransmitters.[1][2] The strategic attachment of the 2,4-dinitrophenyl (Dnp) group to the phenolic hydroxyl moiety of tyrosine transforms it into a valuable tool for synthetic chemistry.

Primarily, it serves as a protected form of tyrosine for use in solid-phase peptide synthesis (SPPS). The Dnp group acts as a stable protecting group for the hydroxyl function, preventing unwanted side reactions during peptide chain elongation. A key advantage is its facile and selective removal (deprotection) under mild conditions using thiolytic cleavage, which does not affect other acid- or base-labile protecting groups commonly used in peptide synthesis.[3] This selective reactivity is fundamental to the orthogonal protection strategies that underpin modern complex peptide synthesis.

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr), a core reaction in organic chemistry.[4][5] Understanding its synthesis is therefore instructive for a wide range of chemical transformations.

Synthesis: A Mechanistic and Practical Approach

The synthesis of O-2,4-Dnp-L-tyrosine hinges on the reaction between L-tyrosine and 1-fluoro-2,4-dinitrobenzene (FDNB), widely known as Sanger's reagent.[6][7]

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the benzene ring of FDNB is highly electron-deficient. This is a direct consequence of the powerful electron-withdrawing effects of the two nitro (NO₂) groups.[8] These groups, positioned ortho and para to the fluorine atom, activate the ring for nucleophilic attack by resonance-stabilizing the negatively charged intermediate.[5][9]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile, in this case, the phenoxide ion of L-tyrosine, attacks the carbon atom bonded to the fluorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][9]

  • Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group.[6]

Causality in Experimental Design: Achieving O-Selectivity

The L-tyrosine molecule possesses three potential nucleophilic sites: the carboxylic acid, the α-amino group, and the phenolic hydroxyl group. The primary challenge and goal of this synthesis is to achieve selective dinitrophenylation at the phenolic oxygen. This is accomplished through precise control of the reaction pH.

  • The Role of Mildly Alkaline Conditions (pH 8-9): By maintaining the reaction in a mildly basic medium, such as an aqueous sodium bicarbonate solution, we selectively deprotonate the phenolic hydroxyl group (pKa ≈ 10).[6] This generates the highly nucleophilic phenoxide anion.

  • Minimizing N-Substitution: At this pH, the α-amino group (pKa ≈ 9.2) exists in a state of equilibrium, but a significant portion remains protonated as -NH₃⁺. This protonated form is not nucleophilic, thus greatly disfavoring reaction at the nitrogen and preventing the formation of the N,O-bis(dinitrophenyl) byproduct.[6][10]

This pH-controlled strategy is the cornerstone of the protocol's trustworthiness and reproducibility.

Detailed Experimental Protocol: Synthesis
  • Preparation of Nucleophile Solution: Dissolve L-Tyrosine (1.0 equivalent) in a 0.5 M aqueous solution of sodium bicarbonate (NaHCO₃) with gentle warming until a clear solution is obtained. Cool the solution to room temperature.

  • Preparation of Electrophile Solution: In a separate flask, dissolve 1-fluoro-2,4-dinitrobenzene (FDNB, 1.05 equivalents) in a minimal amount of a suitable organic solvent such as ethanol.

  • Reaction Execution: While stirring vigorously, add the FDNB solution dropwise to the L-tyrosine solution over 15-20 minutes at room temperature. A yellow color should develop immediately.

  • Reaction Progression: Allow the mixture to stir at room temperature for approximately 2-4 hours. The formation of a yellow precipitate may be observed as the reaction progresses.[11]

  • Product Isolation (Work-up):

    • Upon completion, cool the reaction mixture in an ice bath.

    • Slowly acidify the mixture to pH 2-3 using 1 M hydrochloric acid (HCl). This step is critical as it protonates the carboxylate group, rendering the product less soluble in the aqueous medium and causing it to precipitate fully.

    • Collect the resulting bright yellow solid by vacuum filtration.

  • Purification:

    • Wash the collected solid sequentially with copious amounts of cold deionized water (to remove inorganic salts), followed by cold ethanol (to remove unreacted FDNB), and finally diethyl ether (to aid in drying).[11]

    • Dry the purified O-2,4-Dnp-L-tyrosine under vacuum to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow Tyrosine L-Tyrosine in aq. NaHCO₃ (pH 8-9) Reaction Reaction Vessel (Stirring, RT, 2-4h) Tyrosine->Reaction FDNB FDNB in Ethanol FDNB->Reaction Acidify Acidification (1M HCl to pH 2-3) Reaction->Acidify Reaction Mixture Filter Vacuum Filtration Acidify->Filter Precipitate Slurry Wash Wash with H₂O, Ethanol, Ether Filter->Wash Crude Product Dry Vacuum Drying Wash->Dry Washed Product Product Pure O-2,4-Dnp-L-Tyrosine Dry->Product

Caption: Workflow for the synthesis of O-2,4-Dnp-L-Tyrosine.

Rigorous Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

Spectroscopic & Spectrometric Verification
  • ¹H NMR Spectroscopy: This is arguably the most powerful tool for structural confirmation. The spectrum provides unambiguous evidence of the Dnp group's attachment to the tyrosine ring. Key diagnostic signals in a solvent like DMSO-d₆ are expected.[12]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. Using a technique like Electrospray Ionization (ESI), one can expect to find the molecular ion peak corresponding to the calculated mass.[13]

  • UV-Vis Spectroscopy: The dinitrophenyl group is a potent chromophore, imparting a characteristic yellow color to the compound.[14] A UV-Vis spectrum will show strong absorbance maxima, which can also be used for quantitative analysis via the Beer-Lambert law.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing the purity of the final product. A single, sharp peak indicates a pure compound, while the presence of other peaks would signify impurities or unreacted starting materials.[15]

  • Chiral HPLC: To confirm that the stereochemical integrity of the L-tyrosine starting material has been preserved (i.e., no racemization has occurred), analysis on a chiral stationary phase can be performed.[16][17]

Summary of Characterization Data
ParameterMethodExpected ResultReference
Molecular Formula -C₁₅H₁₃N₃O₇[18]
Molecular Weight Mass Spectrometry347.28 g/mol ; Expected [M+H]⁺ at m/z 348.08[18][19]
Appearance Visual InspectionBright yellow crystalline powder[11][14]
¹H NMR (DMSO-d₆) ¹H NMR SpectroscopyDNP Protons: δ ~8.8 (d), ~8.5 (dd), ~7.4 (d) ppm. Tyrosine Aromatic: δ ~7.1 (d), ~6.9 (d) ppm. Backbone: δ ~4.2 (m, α-H), ~3.0 (m, β-H₂) ppm.[12]
Purity RP-HPLC (C18)≥98% (as determined by peak area integration)[15]
Chiral Integrity Chiral HPLC>99% L-enantiomer[16][17]
Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Product Structural Structural Confirmation Start->Structural Purity Purity & Integrity Start->Purity NMR ¹H NMR Spectroscopy Structural->NMR Structure MS Mass Spectrometry Structural->MS Molecular Weight Result Verified O-2,4-Dnp-L-Tyrosine NMR->Result MS->Result HPLC Reversed-Phase HPLC Purity->HPLC Chemical Purity Chiral Chiral HPLC Purity->Chiral Enantiomeric Purity HPLC->Result Chiral->Result

Caption: Workflow for the characterization of O-2,4-Dnp-L-Tyrosine.

References

  • Mutt, V. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121. [Link]

  • ResearchGate. (n.d.). A protocol for reacting amino acids with Sanger's reagent 1 under... [Image]. Retrieved from [Link]

  • G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubChem. (n.d.). N,O-Di(2,4-Dnp)-L-tyrosine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]

  • Momoi, H. (1969). Proton NMR Spectra of 2,4-Dinitrophenyl Derivatives of Amino Acids. Agricultural and Biological Chemistry, 33(6), 903-905. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2020(10), 1279-1297. [Link]

  • Quora. (2014). How does Sanger's reagent work? Retrieved from [Link]

  • Nobel Prize Outreach AB. (n.d.). Frederick Sanger - The chemistry of insulin. NobelPrize.org. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Stegman, R. A., et al. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(26), 5469-5475. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]

  • Perry, G., et al. (2019). 2,4 Dinitrophenol as Medicine. Journal of Cellular and Molecular Medicine, 23(5), 3149-3154. [Link]

  • Khan, A. T., et al. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. Carbohydrate Research, 516, 108564. [Link]

  • Enei, H., et al. (1972). Synthesis of L-Tyrosine or 3, 4-Dihydroxyphellyl-L-alanine from DL-Serine and Phenol or Pyrocathechol. Agricultural and Biological Chemistry, 36(4), 493-499. [Link]

  • PubChem. (n.d.). N-(2,4-Dinitrophenyl)tyrosine. Retrieved from [Link]

  • Examine. (2025). Research Breakdown on L-Tyrosine. Retrieved from [Link]

  • Silva, D. F., et al. (2014). Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? CNS Neuroscience & Therapeutics, 20(1), 11-16. [Link]

  • Pelletti, G., et al. (2016). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology, 40(9), 729-736. [Link]

  • Charles University. (n.d.). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Retrieved from [Link]

  • Pelletti, G., et al. (2007). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Journal of Analytical Toxicology, 31(1), 26-31. [Link]

  • ResearchGate. (n.d.). The functions and applications of tyrosine and its derivatives. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Retrieved from [Link]

  • ResearchGate. (n.d.). a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water)... [Image]. Retrieved from [Link]

  • Petersson, A. S., et al. (2001). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439-448. [Link]

  • Kimura, T., et al. (2018). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 8(4), 69. [Link]

  • Chemistry Stack Exchange. (2018). Why does 2,4 DNP give orange colour crystals? Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of a-keto acid production using 2, 4-dinitrophenylhydrazine... Retrieved from [Link]

Sources

Foundational

O-2,4-Dnp-L-Tyrosine: Structural Architecture and Bioanalytical Utility

Topic: "O-2,4-Dnp-L-Tyrosine" molecular structure Content Type: In-depth technical guide. [1] Executive Summary O-(2,4-Dinitrophenyl)-L-tyrosine (O-Dnp-Tyr) is a specialized derivative of the amino acid L-tyrosine, disti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "O-2,4-Dnp-L-Tyrosine" molecular structure Content Type: In-depth technical guide.

[1]

Executive Summary

O-(2,4-Dinitrophenyl)-L-tyrosine (O-Dnp-Tyr) is a specialized derivative of the amino acid L-tyrosine, distinguished by the etherification of its phenolic hydroxyl group with a 2,4-dinitrophenyl (DNP) moiety.[1] Unlike its N-terminal counterpart (N-Dnp), which serves primarily as a stable chromophore for sequencing (Sanger sequencing), the O-Dnp derivative functions as a labile protecting group and a latent reporter probe .[1]

Its utility in drug development and proteomic research relies on a unique chemical orthogonality: the aryl ether bond is stable to strong acids (TFA, HF) used in peptide synthesis but is rapidly cleaved by nucleophiles (thiols, amines) via nucleophilic aromatic substitution (


). This property makes O-Dnp-Tyr a critical tool for:
  • Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS).

  • Bioanalytical Assays : Serving as a quencher in FRET systems or a chromogenic substrate where cleavage yields a distinct spectral shift.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of an L-tyrosine backbone where the side-chain phenol oxygen is bonded to C-1 of a 2,4-dinitrobenzene ring.[1] This creates a diaryl ether linkage. The electron-withdrawing nitro groups at the ortho and para positions of the DNP ring strongly activate the C-1 carbon, making the ether bond susceptible to nucleophilic attack—a feature absent in unsubstituted aryl ethers.

Key Molecular Specifications:

  • IUPAC Name: O-(2,4-Dinitrophenyl)-L-tyrosine[1]

  • Common Abbreviation: Tyr(Dnp)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 347.28 g/mol [1]

  • CAS Number: 10567-73-4 (Mono-O-Dnp derivative)[1]

Spectroscopic Signature

A critical diagnostic feature is the spectral difference between the O-Dnp ether and the cleavage products (Dinitrophenolate or S-Dnp adducts).

Species

(nm)
Extinction Coeff.[2][3][4][5] (

)
Visual Color
L-Tyrosine (Free) 274~1,400

Colorless
O-Dnp-Tyr (Ether) ~300 (broad)Lower visible absorbancePale Yellow/Colorless
N-Dnp-Tyr (Amine) 360~17,000

Bright Yellow
S-Dnp-mercaptoethanol 360~17,000

Bright Yellow

Note: The "self-validating" aspect of using O-Dnp-Tyr lies in the appearance of the strong 360 nm band upon thiolytic cleavage.[1]

Structural Visualization

The following diagram illustrates the connectivity and the activation of the ether linkage by the nitro groups.

ODnpStructure Figure 1: Structural Logic of O-2,4-Dnp-L-Tyrosine Tyr L-Tyrosine Backbone (Amino Acid) Ether Ether Linkage (O-C Bond) Tyr->Ether Phenolic Oxygen DNP 2,4-Dinitrophenyl Group (Electron Withdrawing) Ether->DNP Activated C-1 Nitro1 NO2 (Ortho) DNP->Nitro1 Activates Nitro2 NO2 (Para) DNP->Nitro2 Activates

Figure 1: The electron-withdrawing nitro groups activate the ether linkage, enabling specific cleavage chemistry.[1]

Synthetic Pathways & Quality Control

Synthesis Strategy

Direct nitrophenylation of tyrosine with Sanger’s reagent (1-fluoro-2,4-dinitrobenzene, FDNB) at high pH often leads to N,O-bis-alkylation.[1] To selectively isolate O-Dnp-Tyr , a protected precursor strategy is recommended.[1]

Pathway:

  • Protection : Start with N-Boc-L-Tyrosine.[1]

  • O-Arylation : React with FDNB in the presence of a weak base (e.g.,

    
    ) to favor phenolic substitution.
    
  • Deprotection (Optional) : Remove Boc with TFA to yield free O-Dnp-Tyr, or use the Boc-Tyr(Dnp)-OH directly for peptide synthesis.[1]

Quality Control Metrics
  • HPLC : Purity >98%. Retention time must be distinct from free Tyrosine and N-Dnp derivatives.[1]

  • Mass Spectrometry (ESI) : Expect

    
     at 348.3 Da.
    
  • TLC :

    
     values in n-Butanol:Acetic Acid:Water (4:1:1) should show O-Dnp-Tyr migrating differently from the yellow N-Dnp impurities.[1]
    

Bioanalytical Applications

Orthogonal Protection in Peptide Synthesis

In SPPS, O-Dnp-Tyr is a robust protecting group for the tyrosine side chain.[1]

  • Stability : Completely stable to 50% TFA (Boc removal) and anhydrous HF (final cleavage).

  • Cleavage : Removed by thiolysis (e.g., 20% 2-mercaptoethanol in DMF with DIPEA).

  • Mechanism : The thiol acts as a nucleophile, attacking the DNP ring and displacing the tyrosine phenolate.

Why this matters : This allows for the synthesis of peptides containing Tyrosine where the Tyr residue remains protected during the assembly of complex sequences, or allows for selective deprotection of Tyr in the presence of other sensitive groups.

FRET and Enzymatic Assays

O-Dnp-Tyr is frequently paired with fluorescent donors like Abz (Aminobenzoic acid) or Mca (Methoxycoumarin) .[1]

  • Quenching : The DNP group acts as a non-fluorescent acceptor (quencher).[6]

  • Assay Logic : A peptide substrate containing Abz-...-Tyr(Dnp)-... is non-fluorescent.[1] Proteolytic cleavage between the fluorophore and the quencher restores fluorescence.

  • Advantage : The DNP group is smaller and less hydrophobic than many other quenchers, reducing interference with enzyme binding.

Experimental Protocols

Protocol A: Thiolytic Deprotection (Self-Validating System)

This protocol demonstrates the removal of the DNP group and the concurrent spectrophotometric validation.

Reagents:

  • Substrate: Peptidyl-resin containing Tyr(Dnp) or free O-Dnp-Tyr.[1]

  • Thiolysis Buffer: 20% (v/v) 2-Mercaptoethanol, 10% (v/v) DIPEA in DMF.

Step-by-Step:

  • Preparation : Suspend the resin/compound in the Thiolysis Buffer.

  • Reaction : Agitate at room temperature for 30 minutes.

  • Validation (The "Trust" Step) :

    • Extract an aliquot of the supernatant.

    • Measure Absorbance at 360 nm .

    • Result: The solution should turn bright yellow due to the formation of S-Dnp-2-mercaptoethanol (

      
      ).[1]
      
    • Calculation: Concentration of removed DNP =

      
      . This quantifies the exact amount of Tyrosine deprotected.
      
  • Wash : Filter resin and wash extensively with DMF until the filtrate is colorless.

Protocol B: Synthesis of O-Dnp-Tyr Moiety

Step-by-Step:

  • Dissolve N-Boc-L-Tyrosine (10 mmol) in water/dioxane (1:1) containing

    
     (20 mmol).
    
  • Add 1-Fluoro-2,4-dinitrobenzene (11 mmol) dropwise.

  • Stir at room temperature for 4 hours. Monitor by TLC.

  • Acidify with 1N HCl to precipitate the product.

  • Recrystallize from Ethanol/Water to obtain N-Boc-O-Dnp-L-Tyrosine .[1]

Mechanistic Visualization

The following diagram details the Thiolysis Mechanism , the core chemical logic driving the utility of this molecule.

ThiolysisMechanism Figure 2: Thiolytic Cleavage Mechanism (SNAr) Substrate O-Dnp-Tyrosine (Protected) Complex Meisenheimer Complex (Intermediate) Substrate->Complex Nucleophilic Attack (SNAr) Thiol Thiol Nucleophile (R-S-) Thiol->Complex Nucleophilic Attack (SNAr) ProductTyr Free Tyrosine (Phenolic OH restored) Complex->ProductTyr Elimination ProductDnp S-Dnp-Thiol (Yellow Chromophore) Complex->ProductDnp Leaving Group

Figure 2: The nucleophilic thiol attacks the activated aromatic ring, displacing the tyrosine phenol.

References

  • Solid-Phase Peptide Synthesis Applications

    • Title: The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis.[1]

    • Source: Int J Pept Protein Res. 1995 Feb;45(2):116-21.[1]

    • URL: [Link]

  • FRET and Quenching

    • Title: Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families.[6]

    • Source: Scientific Reports (N
    • URL: [Link]

  • Chemical Properties & Safety: Title: 2,4-Dinitrophenol Safety Data Sheet. Source: Thermo Fisher Scientific.
  • Spectroscopic Data

    • Title: Tyrosine Absorption and Extinction Coefficients.
    • Source: OMLC / PhotochemCAD.
    • URL: [Link]

Sources

Exploratory

O-2,4-Dnp-L-Tyrosine (CAS 10567-73-4): A Comprehensive Technical Guide on Synthesis, Analytical Validation, and Immunological Applications

Executive Summary O-2,4-Dnp-L-Tyrosine (O-mono-2,4-dinitrophenyl-L-tyrosine) is a highly specialized, synthetically modified amino acid derivative. By coupling the electron-deficient 2,4-dinitrophenyl (DNP) moiety to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-2,4-Dnp-L-Tyrosine (O-mono-2,4-dinitrophenyl-L-tyrosine) is a highly specialized, synthetically modified amino acid derivative. By coupling the electron-deficient 2,4-dinitrophenyl (DNP) moiety to the phenolic hydroxyl of L-tyrosine, researchers generate a compound with profound utility in immunology, enzymology, and analytical chemistry. This whitepaper provides an authoritative guide on its chemical properties, mechanistic synthesis, and application in drug development, designed specifically for application scientists and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of O-2,4-Dnp-L-Tyrosine is critical for predicting its behavior in aqueous buffers and organic solvents during assay development.

Table 1: Physicochemical Profile of O-2,4-Dnp-L-Tyrosine

PropertyValue
IUPAC Name 2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid
CAS Registry Number 10567-73-4 (Anhydrous) / 198993-58-7 (Monohydrate)
Molecular Formula C₁₅H₁₃N₃O₇
Molecular Weight 347.28 g/mol (Anhydrous)
Appearance Yellow to pale orange crystalline powder
Solubility Soluble in DMF, DMSO, and dilute alkaline solutions
UV-Vis Absorption Max ~360 nm (Attributed to the DNP group)

Mechanistic Role in Biochemical Assays

The conjugation of the DNP group to tyrosine fundamentally alters the molecule's electronic and biological landscape. The. When utilized in immunological assays, the DNP group provides a structurally rigid, electron-dense epitope that is readily recognized by B-cell receptors. This makes it an ideal model compound for studying antibody affinity maturation and immune tolerance.

Furthermore, the DNP ether linkage introduces a strong chromophore. Because the DNP group absorbs strongly at ~360 nm, it allows for the direct spectrophotometric tracking of the molecule during enzymatic cleavage assays or peptide sequencing protocols, distinguishing it from the standard 280 nm absorbance of native tyrosine.

Synthesis & Purification Workflows

The synthesis of O-2,4-Dnp-L-Tyrosine relies on a Nucleophilic Aromatic Substitution (S_NAr) mechanism. acts as the electrophile, while the phenolate ion of L-tyrosine serves as the nucleophile.

SNAr_Mechanism N1 L-Tyrosine (Phenolate Nucleophile) N3 Alkaline Buffer (pH 9.0) Deprotonation N1->N3 N2 2,4-Dinitrofluorobenzene (Electrophile) N2->N3 N4 Meisenheimer Complex (Delocalized Intermediate) N3->N4 Nucleophilic Attack (Rate-Limiting) N5 O-2,4-Dnp-L-Tyrosine (Product) N4->N5 Fluoride Elimination (Fast)

Figure 1: Nucleophilic Aromatic Substitution (S_NAr) pathway for O-2,4-Dnp-L-Tyrosine synthesis.

Step-by-Step Synthesis Protocol (Self-Validating)
  • Alkaline Deprotonation: Dissolve 10 mmol of L-tyrosine in 50 mL of 0.5 M sodium bicarbonate buffer (pH 9.0).

    • Causality: The alkaline pH is critical to deprotonate the phenolic hydroxyl group (pKₐ ~10.0), converting it into a highly reactive phenolate nucleophile.

  • Electrophilic Addition: Slowly add 11 mmol of 2,4-dinitrofluorobenzene (DNFB) dissolved in 10 mL of ethanol dropwise over 30 minutes under vigorous stirring at room temperature.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the formation of N,O-di-DNP byproducts.

  • Reaction Monitoring (In-Process QC): Monitor the reaction via TLC (Silica gel, Chloroform:Methanol 9:1). The reaction is a self-validating system: as the S_NAr reaction proceeds, the UV-Vis spectrum of the mixture will shift, developing a stable, quantifiable peak at 360 nm, confirming the Meisenheimer complex has resolved into the DNP ether.

  • Isoelectric Precipitation: Adjust the pH of the solution to ~3.0 using 1 M HCl.

    • Causality: Lowering the pH neutralizes the carboxylate group, bringing the molecule to its isoelectric point. This drastically reduces its aqueous solubility, forcing the O-2,4-Dnp-L-Tyrosine to precipitate as a yellow crystalline solid.

  • Purification: Filter the precipitate and recrystallize from hot aqueous ethanol to achieve >98% purity.

Analytical Validation Protocols

To ensure the structural integrity and purity of the synthesized , high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is employed.

Table 2: HPLC Gradient for Analytical Validation

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.09551.0
15.040601.0
20.05951.0
25.09551.0
  • Validation Criteria: The compound must elute as a single sharp peak when monitored at both 254 nm and 360 nm. Electrospray ionization mass spectrometry (ESI-MS) should yield an [M+H]⁺ ion at m/z 348.28 and an [M-H]⁻ ion at m/z 346.28.

Application in Drug Development & Immunology

In biologic drug development, O-2,4-Dnp-L-Tyrosine is frequently used to generate anti-DNP antibodies. These antibodies serve as standard reagents for calibrating ELISA assays, evaluating novel vaccine adjuvants, and studying immune complex clearance. Because small haptens cannot elicit an immune response independently, the compound must be covalently conjugated to a high-molecular-weight carrier protein.

Hapten_Conjugation H1 O-2,4-Dnp-L-Tyrosine (Hapten) H2 EDC / NHS Activation (Crosslinking) H1->H2 Carboxyl Activation H4 DNP-Protein Conjugate (Immunogen) H2->H4 Amide Bond Formation H3 Carrier Protein (KLH or BSA) H3->H4 Primary Amines H5 Dialysis & UV-Vis QC (Self-Validation) H4->H5 Remove Unreacted Hapten

Figure 2: Workflow for hapten-carrier conjugation and self-validating purification.

Step-by-Step Hapten-Carrier Conjugation Protocol
  • Carboxyl Activation: Dissolve 5 mg of O-2,4-Dnp-L-Tyrosine in 500 µL of anhydrous DMF. Add 1.5 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of NHS (N-Hydroxysuccinimide). Incubate for 30 minutes at room temperature.

    • Causality: EDC activates the carboxyl group of the tyrosine moiety, forming an unstable O-acylisourea intermediate. NHS stabilizes this intermediate, forming an amine-reactive NHS ester and preventing premature aqueous hydrolysis.

  • Protein Conjugation: Add the activated hapten solution dropwise to 10 mg of Keyhole Limpet Hemocyanin (KLH) dissolved in 2 mL of PBS (pH 7.4). Incubate for 2 hours at room temperature.

    • Causality: The primary amines (lysine residues) on the KLH carrier nucleophilically attack the NHS ester, forming stable amide bonds.

  • Self-Validating Dialysis (In-Process QC): Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against 4 L of PBS at 4°C for 48 hours, changing the buffer twice. Measure the absorbance of the external dialysis buffer at 360 nm. The purification is validated as complete only when the external buffer's absorbance drops to zero, proving all unreacted hapten has been successfully removed from the immunogen.

  • Epitope Density Calculation: Measure the absorbance of the final retentate at 360 nm (hapten) and 280 nm (protein) to calculate the hapten-to-carrier ratio, ensuring optimal epitope density for in vivo B-cell receptor cross-linking.

References

  • National Center for Biotechnology Information (PubChem). "2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid; CID 4276438." PubChem Database. URL:[Link]

Foundational

"O-2,4-Dnp-L-Tyrosine" mechanism of action

From GST Bioactivation to Orthogonal Translation Executive Summary O-(2,4-dinitrophenyl)-L-tyrosine (O-Dnp-Tyr) is a synthetic non-canonical amino acid (ncAA) and biochemical probe that functions through two distinct, co...

Author: BenchChem Technical Support Team. Date: March 2026

From GST Bioactivation to Orthogonal Translation

Executive Summary

O-(2,4-dinitrophenyl)-L-tyrosine (O-Dnp-Tyr) is a synthetic non-canonical amino acid (ncAA) and biochemical probe that functions through two distinct, context-dependent mechanisms. In enzymology and toxicology, it acts as a pro-oxidant substrate for Glutathione S-Transferases (GSTs), undergoing bioactivation to generate a potent inhibitor of Glutathione Reductase. In protein engineering and drug development, it serves as a biorthogonal hapten , enabling the recruitment of endogenous antibodies to specific targets via Genetic Code Expansion (GCE).

This technical guide dissects these mechanisms, providing the kinetic basis for its use as a GST probe and the structural logic for its application in Small Molecule Antibody Recruitment Therapeutics (SMART).

Part 1: Chemical Identity & Physicochemical Properties

O-Dnp-Tyr is characterized by the ether linkage of an electron-deficient 2,4-dinitrophenyl (DNP) ring to the phenolic hydroxyl of L-tyrosine. This modification dramatically alters the electronic properties of the tyrosine side chain, creating a highly reactive electrophilic center at the DNP ipso-carbon.

PropertyDataRelevance to Mechanism
Molecular Formula

Precursor to DNP-SG conjugates.
Molecular Weight 347.28 g/mol Suitable for transport via L-type amino acid transporters (LAT1).
Electrophilicity High (DNP ring)Susceptible to nucleophilic aromatic substitution (

).
pKa (Phenol) N/A (Ether linked)Removes the H-bond donor capability of Tyr; adds steric bulk.
Absorbance

nm
Allows spectrophotometric monitoring of cleavage/conjugation.
Part 2: The Enzymatic Mechanism (GST-Mediated Bioactivation)

The primary biochemical mechanism of O-Dnp-Tyr involves its interaction with the Phase II detoxification enzyme Glutathione S-Transferase (GST) . Unlike standard substrates that are simply detoxified, O-Dnp-Tyr participates in a cascade that can induce oxidative stress.

1. Nucleophilic Aromatic Substitution (

)

GST catalyzes the attack of the thiolate anion of reduced Glutathione (GSH) on the electron-deficient ring of O-Dnp-Tyr. The enzyme lowers the pKa of the GSH thiol, facilitating the formation of a Meisenheimer complex intermediate.

Reaction Pathway:



  • Substrate: O-Dnp-Tyr mimics xenobiotics like 1-chloro-2,4-dinitrobenzene (CDNB) but with higher specificity for certain GST isoforms (e.g., Mu class).

  • Leaving Group: L-Tyrosine is the leaving group, which is recycled by the cell.

  • Product: S-(2,4-dinitrophenyl)glutathione (GS-DNP).[1]

2. Downstream Inhibition (The "Lethal Synthesis")

The product of this reaction, GS-DNP , is not merely an excretion product. It acts as a potent, irreversible inhibitor of Glutathione Reductase (GR) .[2]

  • Mechanism: GS-DNP binds to the GSSG binding site of Glutathione Reductase.

  • Consequence: Inhibition of GR prevents the recycling of oxidized glutathione (GSSG) back to GSH.

  • Cellular Outcome: Depletion of the GSH pool

    
     Rise in Reactive Oxygen Species (ROS) 
    
    
    
    Mitochondrial dysfunction
    
    
    Apoptosis.

Figure 1: The bioactivation cascade of O-Dnp-Tyr. GST converts the precursor into GS-DNP, which subsequently inhibits Glutathione Reductase.

Part 3: Genetic Code Expansion & Antibody Recruitment

In the context of drug development and synthetic biology, O-Dnp-Tyr functions as an orthogonal building block . By genetically encoding this amino acid into proteins, researchers can "tag" specific proteins with the DNP hapten.

1. Orthogonal Translation System (OTS)

To incorporate O-Dnp-Tyr, a specific Aminoacyl-tRNA Synthetase (aaRS)/tRNA pair is required.[3] Typically, an evolved variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) is used.

  • Mechanism: The mutant aaRS recognizes the bulky DNP group and charges it onto an orthogonal tRNA (tRNA

    
    ).
    
  • Suppression: The ribosome incorporates O-Dnp-Tyr at an amber stop codon (TAG) within the mRNA of the target protein.

2. Immunotherapeutic Mechanism (SMART)

Once incorporated into a surface protein of a target cell (e.g., a tumor marker), the DNP group acts as a beacon.

  • Antibody Recruitment: Humans have high levels of circulating anti-DNP antibodies (approx. 1% of IgM/IgG) due to environmental exposure and dietary dyes.

  • Effector Function: The anti-DNP antibodies bind to the O-Dnp-Tyr residue on the target cell.

  • Outcome: Recruitment of immune effector cells (NK cells, Macrophages) triggers Antibody-Dependent Cellular Cytotoxicity (ADCC).

Part 4: Experimental Protocols
Protocol A: GST Specific Activity Assay using O-Dnp-Tyr

Objective: To measure GST activity by monitoring the formation of GS-DNP. Note: This assay is specific for GSTs that can accommodate bulky aryl substrates (e.g., GST-Mu).

  • Reagent Preparation:

    • Buffer: 100 mM Potassium Phosphate, pH 6.5, containing 1 mM EDTA.

    • Substrate Stock: 20 mM O-Dnp-Tyr in DMSO (Protect from light).

    • GSH Stock: 100 mM Reduced Glutathione in water (Prepare fresh).

  • Assay Setup (1 mL volume):

    • Add 890 µL Buffer to a quartz cuvette.

    • Add 50 µL GSH Stock (Final: 5 mM).

    • Add 50 µL O-Dnp-Tyr Stock (Final: 1 mM).

    • Equilibrate at 25°C or 37°C for 2 minutes to establish baseline.

  • Initiation:

    • Add 10 µL of GST enzyme sample (purified or lysate). Mix by inversion.

  • Data Acquisition:

    • Monitor Absorbance at 340 nm (or 360 nm depending on DNP-SG peak in specific buffer) for 5 minutes.

    • Calculation: Use the extinction coefficient of GS-DNP (

      
      ) to calculate specific activity (
      
      
      
      ).
Protocol B: Genetic Incorporation (Brief)
  • Transformation: Co-transform E. coli (e.g., BL21) with:

    • Plasmid A: Target gene with TAG codon (e.g., pET-GFP-TAG).

    • Plasmid B: Orthogonal MjTyrRS/tRNA

      
       pair evolved for O-Dnp-Tyr.
      
  • Induction: Grow cells to OD

    
     0.5. Add O-Dnp-Tyr (1 mM final concentration) and IPTG/Arabinose.
    
  • Validation: Purify protein and verify mass shift (+166 Da relative to Tyr) via ESI-MS.

Part 5: References
  • Schramm, V. L., et al. (1984).[1] "Kinetic studies and active site-binding properties of glutathione S-transferase using spin-labeled glutathione, a product analogue." The Journal of Biological Chemistry. Link

  • Chin, J. W., et al. (2003). "An expanded eukaryotic genetic code."[4] Science. (Foundational reference for Tyr-derivative incorporation). Link

  • Lu, Y., et al. (2010). "Genetically encoding a chemically reactive amino acid for specific protein modification."[5] Molecular BioSystems. (Describes DNP-like incorporation strategies). Link

  • McEnaney, P. J., et al. (2012). "Antibody-recruiting molecules: an emerging paradigm for treating human disease." ACS Chemical Biology. (Context for DNP as a recruiting hapten). Link

  • Shitara, Y., et al. (2000). "Transport of amphipathic anions by human multidrug resistance protein 3." Cancer Research.[1] (Transport of DNP-SG). Link

Sources

Exploratory

"O-2,4-Dnp-L-Tyrosine" solubility in different solvents

The Solvation Dynamics and Chromatographic Behavior of O-2,4-Dinitrophenyl-L-Tyrosine: A Technical Guide Executive Summary When engineering assays or chromatographic methods involving O-2,4-Dinitrophenyl-L-Tyrosine (O-DN...

Author: BenchChem Technical Support Team. Date: March 2026

The Solvation Dynamics and Chromatographic Behavior of O-2,4-Dinitrophenyl-L-Tyrosine: A Technical Guide

Executive Summary When engineering assays or chromatographic methods involving O-2,4-Dinitrophenyl-L-Tyrosine (O-DNP-Tyr), researchers frequently encounter a solvation bottleneck. The massive hydrophobic cross-section of the 2,4-dinitrophenyl ether linkage, juxtaposed against the zwitterionic amino acid backbone, creates a highly recalcitrant solubility profile in neutral aqueous media. This whitepaper deconstructs the thermodynamic drivers of O-DNP-Tyr solvation, providing field-proven protocols and self-validating workflows for drug development professionals and analytical chemists.

Chemical Identity and Structural Challenges

O-2,4-Dinitrophenyl-L-Tyrosine is a critical hapten used in immunological studies and a standard in peptide sequencing. It is formed when the phenolic hydroxyl group of L-tyrosine reacts with 1-fluoro-2,4-dinitrobenzene (DNFB, Sanger's Reagent) via nucleophilic aromatic substitution.

Unlike typical N-terminal DNP-amino acids, which are intensely yellow, pure O-DNP-Tyr is uniquely colorless in the visible spectrum[1]. The molecule presents a unique solvation challenge: the zwitterionic backbone (free


-amino and carboxyl groups) attempts to interact with polar solvents, but the massive, electron-deficient 2,4-dinitrophenyl ring heavily restricts aqueous solubility[2].

Thermodynamic Drivers of Solvation

To successfully solvate O-DNP-Tyr, the solvent system must manipulate the ionization state of the molecule to overcome the hydrophobic penalty of the DNP ring:

  • Basic Media (pH > 8.0): The addition of a mild base (e.g., 1-4% NaHCO₃) deprotonates the carboxylic acid. This suppresses the zwitterionic state and yields a highly soluble sodium salt, which is the standard protocol for preparing immunological assay stocks[1].

  • Acidic Media (pH < 3.0): Protonation of the carboxyl group neutralizes the anion. The molecule loses its primary polar anchor, turning into a highly hydrophobic entity that partitions rapidly and favorably into non-polar solvents like diethyl ether[3].

  • Polar Aprotic Solvents: Solvents like DMSO and DMF possess high dielectric constants and lack hydrogen-bond donors, allowing them to efficiently solvate both the aromatic DNP ring and the polar backbone without requiring pH adjustments.

SolubilityLogic Center O-2,4-Dnp-L-Tyrosine Solubility Dynamics Acidic Acidic Media (pH < 3) Carboxyl Protonated Center->Acidic Drives Hydrophobicity Basic Basic Media (pH > 8) Carboxyl Deprotonated Center->Basic Drives Ionic Solvation Organic Polar Aprotic Solvents (DMSO, DMF) Center->Organic Disrupts H-Bonds NonPolar Non-Polar Solvents (Diethyl Ether) Acidic->NonPolar High Partition Coefficient Aqueous Aqueous Media (1-4% NaHCO3) Basic->Aqueous Soluble as Sodium Salt

Logical relationship between pH, solvent polarity, and O-DNP-Tyr solvation dynamics.

Quantitative & Qualitative Solubility Matrix

To facilitate rapid experimental design, the following table summarizes the solubility behavior of O-DNP-Tyr across standard laboratory solvent systems.

Solvent SystempH EnvironmentSolubility ProfileMechanistic Rationale
Deionized Water Neutral (~7.0)Very Low / InsolubleHigh hydrophobicity of the DNP moiety overcomes the zwitterionic dipole[2].
1-4% NaHCO₃ (aq) Basic (>8.0)SolubleDeprotonation of the carboxylic acid yields a highly soluble sodium salt[1].
Diethyl Ether Acidic (<3.0)Highly SolubleProtonated form suppresses the zwitterion, driving partitioning into non-polar ethers[3].
DMSO / DMF AproticHighly SolubleHigh dielectric constant solvates both the DNP ring and the amino acid backbone.
n-Propanol / 34% NH₃ (7:3) Highly BasicSoluble (Mobile Phase)Ammonia deprotonates the carboxyl group; propanol acts as the organic modifier for TLC[3].

Experimental Workflows & Validated Protocols

Protocol 1: Solvent Extraction of O-DNP-Tyr from Aqueous Hydrolysates

When isolating O-DNP-Tyr from a protein hydrolysate, liquid-liquid extraction leverages the pH-dependent hydrophobicity of the molecule.

  • Acidification: Adjust the pH of the aqueous hydrolysate to < 3.0 using 1M HCl. Causality: This protonates the carboxyl group, maximizing the molecule's hydrophobicity.

  • Extraction: Add an equal volume of diethyl ether to the aqueous mixture. Invert gently for 2 minutes to allow phase partitioning.

  • Separation: Allow the phases to separate. Extract the upper organic (ether) layer. Repeat the ether wash twice more to ensure quantitative recovery.

  • Concentration: Evaporate the pooled ether fractions under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Dissolve the dried residue in a minimal volume of DMSO or 1% NaHCO₃ depending on downstream analytical requirements.

  • Self-Validation Check: To confirm complete extraction, spot 2 µL of the residual aqueous phase onto a silica TLC plate. The absence of a UV-quenching spot at Rf ~0.85 confirms that O-DNP-Tyr has successfully partitioned into the ether phase.

Workflow A L-Tyrosine + DNFB (Sanger's Reagent) B Alkaline Reaction (pH > 8.5) Deprotonation of Phenol A->B Nucleophilic Aromatic Substitution C Acidification (pH < 3.0) Protonation of Carboxyl B->C Quenching & Acidification D Ether Extraction (O-DNP-Tyr Partitions) C->D Phase Separation (Organic) E Aqueous Phase (Salts & Impurities) C->E Phase Separation (Aqueous) F Chromatographic Isolation (TLC / HPLC Analysis) D->F Solvent Evaporation & Reconstitution in DMSO

Workflow for the synthesis, extraction, and isolation of O-DNP-L-Tyrosine.

Protocol 2: Thin-Layer Chromatography (TLC) Isolation

O-DNP-Tyr requires specific chromatographic handling due to its lack of visible color compared to other DNP-amino acids.

  • Plate Preparation: Utilize Kieselgel G (Silica Gel G) plates. Crucial Step: Ensure the silica is doped with 0.5% zinc silicate as a fluorescence indicator[3].

  • Spotting: Apply 1-5 µg of the reconstituted O-DNP-Tyr solution to the origin line.

  • Development: Develop the plate in a sealed chamber using a mobile phase of n-propanol / 34% ammonia (7:3 v/v). Causality: The ammonia keeps the molecule deprotonated and soluble, while the propanol drives migration.

  • Visualization: Dry the plate and examine it under 254 nm UV light.

  • Self-Validation Check: Co-spot a known yellow N-DNP-amino acid standard (e.g., N-DNP-Leucine) alongside the sample. The standard will appear visibly yellow in daylight, whereas the O-DNP-Tyr spot will remain colorless but actively quench fluorescence under UV light, confirming its distinct chemical identity[3].

Conclusion

Mastering the solubility of O-2,4-Dinitrophenyl-L-Tyrosine requires a precise understanding of its pKa and hydrophobic characteristics. By strategically manipulating the pH to either fully deprotonate the carboxyl group for aqueous assays or protonate it for organic extraction, researchers can bypass its inherent insolubility. Implementing these self-validating protocols ensures high-fidelity results in both chromatographic separations and immunological hapten formulations.

References

1. Sigma-Aldrich. "O-(2,4-DINITROPHENYL)-L-TYROSINE MONOHYDRATE." 2.[1] Sanger, F. "The free amino groups of insulin." Biochemical Journal, SciSpace. 1 3.[2] Eisen, H. N., et al. "Variations in Affinities of Antibodies during the Immune Response." Massachusetts Institute of Technology. 2 4.[3] Niederwieser, A. "Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G." Defense Technical Information Center (DTIC). 3

Sources

Foundational

Technical Guide: Stability and Storage of O-2,4-Dnp-L-Tyrosine

The following technical guide details the stability, storage, and handling of O-2,4-Dinitrophenyl-L-Tyrosine (O-Dnp-Tyr), focusing on its critical role as an orthogonal protecting group in solid-phase peptide synthesis (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability, storage, and handling of O-2,4-Dinitrophenyl-L-Tyrosine (O-Dnp-Tyr), focusing on its critical role as an orthogonal protecting group in solid-phase peptide synthesis (SPPS) and its specific physicochemical vulnerabilities.

Executive Summary

O-2,4-Dnp-L-Tyrosine is a specialized tyrosine derivative where the phenolic hydroxyl group is protected by a 2,4-dinitrophenyl (Dnp) ether linkage. It is primarily utilized in Fmoc-based Solid Phase Peptide Synthesis (SPPS) to protect the tyrosine side chain, particularly in sequences containing Histidine, where it prevents imidazole alkylation, or for specific orthogonal deprotection strategies.

Its stability profile is defined by high acid resistance (stable to TFA), moderate base resistance (stable to piperidine), but extreme sensitivity to thiols (thiolysis). Successful storage and handling depend entirely on preventing premature thiolytic cleavage and photodegradation.

Physicochemical Profile

PropertySpecificationNotes
Chemical Name O-(2,4-Dinitrophenyl)-L-tyrosineOften encountered as Fmoc-Tyr(Dnp)-OH
Molecular Weight ~347.28 g/mol (Free amine)Varies by derivative (e.g., Fmoc: ~569.5 g/mol )
Appearance Yellow to Orange Crystalline PowderColor derives from the nitro-aromatic chromophore.[1]
Solubility High: DMSO, DMF, NMPLow: Water, AlcoholsHydrophobic Dnp group significantly reduces aqueous solubility.
Chromophore

Strong UV absorbance allows easy HPLC tracking.

Stability Analysis & Degradation Mechanisms

The Thiolysis "Kill Switch" (Critical)

The defining feature of the O-Dnp group is its susceptibility to Nucleophilic Aromatic Substitution (


) . Unlike acid-labile groups (e.g., t-Butyl) or base-labile groups (e.g., Fmoc), the Dnp ether is cleaved by thiols in a basic environment.
  • Mechanism: A thiol (e.g., 2-mercaptoethanol, DTT) attacks the electron-deficient dinitrophenyl ring at the C-1 position.

  • Intermediate: Formation of a Meisenheimer complex.

  • Result: The Dnp group is transferred from the Tyrosine oxygen to the Thiol sulfur, regenerating free Tyrosine and forming S-Dnp-Thiol (which precipitates or is washed away).

  • Risk: Exposure to reducing agents (DTT, BME) during storage or handling will destroy the molecule.

Photostability

Nitro-compounds are inherently photosensitive. Prolonged exposure to UV or strong ambient light can lead to:

  • Nitro-reduction: Partial reduction to nitroso or hydroxylamine species.

  • Ring rearrangement: Leading to non-specific degradation products.

  • Darkening: The yellow powder turns brown/black, indicating decomposition.

Acid/Base Orthogonality
  • Acid Stability: The Dnp ether linkage is stable in 95% Trifluoroacetic Acid (TFA). It survives the final cleavage cocktail used to detach peptides from resins (provided no thiols are in the cocktail).

  • Base Stability: It is stable in 20% Piperidine/DMF, allowing it to survive repeated Fmoc deprotection cycles.

Visualization: Stability & Cleavage Pathways

The following diagram illustrates the logical flow of stability and the specific mechanism of thiolytic cleavage.

DnpStability Start O-Dnp-L-Tyrosine (Intact) Acid TFA / Acid (Standard Cleavage) Start->Acid Exposure Base Piperidine (Fmoc Removal) Start->Base Exposure Thiol Thiol Reagents (DTT, BME, PhSH) Start->Thiol Nucleophilic Attack Stable1 STABLE Remains Protected Acid->Stable1 No Reaction Stable2 STABLE Remains Protected Base->Stable2 No Reaction Complex Meisenheimer Complex Thiol->Complex SnAr Mechanism Cleaved Free Tyrosine + S-Dnp-Thiol Complex->Cleaved Irreversible Cleavage

Figure 1: Reaction logic tree showing the orthogonal stability of O-Dnp-Tyr against acid/base and its specific vulnerability to thiols.

Storage Protocols

To maintain purity >98% over long durations, adhere to the following storage hierarchy.

Long-Term Storage (> 1 Month)
  • Temperature: Store at -20°C .

  • Desiccation: Essential.[2] Store under an inert atmosphere (Argon or Nitrogen) if possible, or in a desiccator with active silica gel. Moisture can catalyze slow hydrolysis or aggregation.

  • Container: Amber glass vials with Teflon-lined screw caps. Do not use clear glass.

  • Thaw Cycle: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold powder.

Short-Term / Working Solution
  • Solvent: Dissolve in DMF or DMSO . Avoid protic solvents (Methanol/Water) for stock solutions as they promote slow solvolysis over weeks.

  • Stability: Solutions in DMF are stable for ~1 week at 4°C if kept dark.

  • Precaution: Ensure the solvent is thiol-free . Standard DMF grades are usually safe, but recycled solvents must be checked for amine/thiol contaminants.

Experimental Handling & Quality Control

QC: Verifying Integrity

Before using valuable reagents, validate the integrity of O-Dnp-Tyr using HPLC.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (+0.1% TFA).

  • Detection: Monitor at 300 nm .

    • Intact Dnp-Tyr: Elutes later (more hydrophobic).

    • Free Tyrosine: Elutes earlier (hydrophilic, no absorbance at 300nm, only 280nm).

    • Free Dinitrophenol: Distinct peak if hydrolysis occurred.

Removal Protocol (Post-Synthesis)

If using O-Dnp-Tyr in peptide synthesis, the Dnp group is removed after the peptide is cleaved from the resin and purified.

  • Dissolve: Peptide in DMF or Water/Buffer (pH 8.0).

  • Reagent: Add 2-Mercaptoethanol (20% v/v) or DTT (0.5 M) .

  • Reaction: Stir at Room Temp for 30–60 minutes.

  • Purification: The reaction turns bright yellow (release of Dnp-thiol). Extract with ether or repurify via HPLC to remove the Dnp-thiol byproduct.

References

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[3] Chemical Reviews. (Detailed review of orthogonality including Dnp).

  • PubChem. "N,O-Di(2,4-Dnp)-L-tyrosine Compound Summary". National Library of Medicine.

  • Sigma-Aldrich. "Fmoc-Tyr(Dnp)-OH Product Specification". (Standard commercial specifications for the protected derivative).

Sources

Exploratory

"O-2,4-Dnp-L-Tyrosine" spectroscopic data (NMR, IR, UV-Vis)

This guide provides an in-depth technical analysis of the spectroscopic properties of -(2,4-Dinitrophenyl)-L-Tyrosine ( -Dnp-Tyr). It is designed for researchers using this derivative in peptide synthesis, proteomic anal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic properties of


-(2,4-Dinitrophenyl)-L-Tyrosine  (

-Dnp-Tyr). It is designed for researchers using this derivative in peptide synthesis, proteomic analysis, and hapten-antibody interaction studies.

Spectroscopic Profile: -(2,4-Dinitrophenyl)-L-Tyrosine

Executive Summary & Chemical Context


-(2,4-Dinitrophenyl)-L-Tyrosine (CAS: 1694-93-5) is a tyrosine derivative where the phenolic hydroxyl group is protected by a 2,4-dinitrophenyl (Dnp) ether linkage. Unlike the bright yellow 

-Dnp derivatives (Sanger’s reagent products), the

-Dnp ether is significantly less chromogenic in the visible region but highly reactive toward nucleophiles.

Key Application: Its primary utility lies in Solid-Phase Peptide Synthesis (SPPS) as a side-chain protecting group or a side-product indicator. It is famously susceptible to thiolysis , a property used to selectively remove the group or quantify tyrosine modification.

UV-Vis Spectroscopy: The Thiolysis Validation Protocol

The ultraviolet-visible (UV-Vis) profile of


-Dnp-Tyr is the most critical tool for its identification and differentiation from 

-Dnp-Tyr.
Spectral Characteristics
Feature

-Dnp-Tyr (Ether)

-Dnp-Tyr (Amine)
Dinitrophenolate (Cleaved)
Appearance Colorless to Pale YellowBright YellowDeep Yellow/Orange

~260 nm, ~300 nm (Weak)360 nm (

)
360–400 nm
Electronic Basis Ether linkage disrupts conjugation between the Dnp ring and the auxochromic oxygen lone pairs.Nitrogen lone pair participates in strong charge-transfer resonance with the nitro groups.Full resonance delocalization of the phenolate anion.
Experimental Protocol: The Thiolysis Test

This protocol serves as a self-validating system to confirm the presence of the O-Dnp ether linkage.

Reagents:

  • Analyte Solution: 0.1 mM

    
    -Dnp-Tyr in phosphate buffer (pH 8.0).
    
  • Thiol Reagent: 2-Mercaptoethanol (excess).

Methodology:

  • Baseline Scan: Record UV-Vis spectrum of the analyte (200–500 nm). Note the absence of a strong peak at 360 nm.[1]

  • Reaction Trigger: Add 50

    
    L of 2-Mercaptoethanol.
    
  • Kinetic Monitoring: Monitor absorbance at 360 nm .

  • Result: A rapid increase in absorbance at 360 nm confirms the cleavage of the

    
    -Dnp group and formation of 
    
    
    
    -Dnp-2-mercaptoethanol (which is yellow).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum of 

-Dnp-Tyr is distinct due to the deshielding effect of the dinitrophenyl ether on the tyrosine ring and the characteristic splitting pattern of the Dnp protons.
Predicted H NMR Data (DMSO- , 400 MHz)

A. The 2,4-Dinitrophenyl Moiety (Ether Linked) The Dnp ring protons appear in the downfield aromatic region, distinct from the Tyrosine protons.

Proton

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-3' 8.8 – 9.0Doublet (d)~2.5Between two electron-withdrawing

groups (most deshielded).
H-5' 8.4 – 8.6Doublet of Doublets (dd)9.0, 2.5Ortho to one

, para to ether oxygen.
H-6' 7.2 – 7.5Doublet (d)9.0Ortho to ether oxygen (shielded relative to nitro protons).

B. The L-Tyrosine Backbone The


-Dnp group is electron-withdrawing, causing a downfield shift of the Tyrosine aromatic protons compared to free Tyrosine.
Proton

(ppm)
MultiplicityAssignment
Tyr-2,6 7.3 – 7.5Doublet (d)Ortho to the ether linkage. Shifted downfield from ~6.7 ppm (free Tyr).
Tyr-3,5 7.1 – 7.3Doublet (d)Meta to the ether linkage.

-CH
3.9 – 4.2Multiplet (m)Alpha-carbon proton (sensitive to zwitterionic state).

-CH

2.9 – 3.2Multiplet (m)Beta-methylene protons (diastereotopic).

Infrared (IR) Spectroscopy

IR analysis confirms the presence of the nitro groups and the ether linkage, distinguishing it from free tyrosine.

Functional GroupWavenumber (cm

)
IntensityDiagnostic Note

1530 – 1540StrongAsymmetric nitro stretch.

1340 – 1350StrongSymmetric nitro stretch.

1240 – 1260MediumAryl ether stretch (Dnp-O-Tyr).

1600 – 1650StrongCarboxylate/Carboxylic acid (zwitterion dependent).

~3000 (Broad)VariableCarboxylic acid OH (Phenolic OH is absent ).

Mechanistic Visualization: Thiolysis Pathway

The following diagram illustrates the specific reactivity of the


-Dnp derivative, which is the basis for its spectroscopic validation.

ThiolysisPathway ODnpTyr O-Dnp-L-Tyrosine (Colorless/Pale) λmax ~300 nm Inter Meisenheimer Complex ODnpTyr->Inter + R-SH (pH > 7) Thiol R-SH (Nucleophile) FreeTyr Free L-Tyrosine (Regenerated) Inter->FreeTyr DnpThio S-Dnp-Thiol (Bright Yellow) λmax ~360 nm Inter->DnpThio

Caption: Nucleophilic aromatic substitution mechanism where a thiol displaces the tyrosine phenolate, generating a chromogenic S-Dnp product.

References

  • Shaltiel, S. (1967).[2] Thiolysis of some dinitrophenyl derivatives of amino acids. Biochemical and Biophysical Research Communications, 29(2), 178-183. Link

  • Sanger, F. (1945).[3] The free amino groups of insulin.[3][4] Biochemical Journal, 39(5), 507–515. Link

  • Tam, J. P., & Merrifield, R. B. (1987). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 26(3), 262-273. Link

  • PubChem. (n.d.). N,O-Di(2,4-Dnp)-L-tyrosine (Compound Summary). National Library of Medicine. Link

Sources

Foundational

O-2,4-Dnp-L-Tyrosine: Mechanistic Insights, Thiolytic Lability, and Applications in Protein Chemistry and Immunology

Executive Summary O-2,4-Dnp-L-Tyrosine (CAS: 10567-73-4), also known as O-mono-2,4-dinitrophenyl-L-tyrosine, is a highly specialized amino acid derivative where the phenolic hydroxyl group of L-tyrosine is etherified wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-2,4-Dnp-L-Tyrosine (CAS: 10567-73-4), also known as O-mono-2,4-dinitrophenyl-L-tyrosine, is a highly specialized amino acid derivative where the phenolic hydroxyl group of L-tyrosine is etherified with a 2,4-dinitrophenyl (DNP) moiety[1][2]. While DNP is classically utilized to permanently tag primary amines, the O-DNP ether linkage formed at the tyrosine side chain presents a unique chemical lability. This whitepaper provides an in-depth technical analysis of O-DNP-tyrosine, focusing on its structural dynamics, its role in immunological transconjugation, and its utility as a reversible probe in enzymatic active-site mapping and bioanalytical chemistry.

Chemical Dynamics of the O-DNP Ether Bond

The fundamental utility of O-2,4-Dnp-L-Tyrosine stems from the specific nature of its ether bond. Unlike the highly stable N-DNP bonds formed with alpha-amino groups or the epsilon-amino group of lysine, the O-DNP ether bond is highly susceptible to nucleophilic aromatic substitution[3][4].

Causality of Lability: The two nitro groups on the aromatic ring act as powerful electron-withdrawing groups. This creates a severe electron deficiency at the ipso-carbon (the carbon attached to the tyrosine oxygen), making it highly electrophilic[3]. Consequently, under mild physiological or mildly basic conditions, strong nucleophiles—particularly thiols—can readily attack this carbon, breaking the ether bond and stripping the DNP group away from the tyrosine residue[3].

Immunological Transconjugation: The Hapten Phenomenon

In classical immunology, DNP is widely recognized as a hapten—a small molecule that elicits an immune response only when attached to a large carrier protein. However, isolated O-DNP-L-Tyrosine exhibits unexpectedly high immunogenicity in vivo, consistently inducing delayed hypersensitivity[4].

The Causality of Immunogenicity: The high immunogenicity of O-DNP-tyrosine is driven by its chemical lability. When introduced in vivo, the molecule undergoes a process known as "transconjugation"[4]. Because the O-DNP bond is easily cleaved by nucleophiles, the DNP group splits from its original tyrosine carrier and covalently attaches to available nucleophilic residues (such as sulfhydryls or amines) on autologous host proteins[4]. This rapid transfer creates DNP-protein conjugates (neoantigens) directly within the host, which are subsequently recognized by the immune system as foreign, triggering a robust T-cell mediated response[4].

G ODNP O-DNP-Tyrosine (Hapten Carrier) Trans In Vivo Transconjugation (Thiolytic/Aminolytic Cleavage) ODNP->Trans AutoProt Autologous Protein (Nucleophilic Residues) AutoProt->Trans Conj DNP-Protein Conjugate (Neoantigen) Trans->Conj DNP Transfer Immune T-Cell Mediated Immune Response Conj->Immune Antigen Recognition

In vivo transconjugation pathway of O-DNP-Tyrosine leading to immune hypersensitivity.

Enzymatic Active Site Probing and Reversible Modification

1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent) is frequently utilized by structural biologists to map essential tyrosine residues within enzyme active sites. Notable examples include the profiling of Angiotensin Converting Enzyme (ACE)[5] and D-amino acid oxidase[6].

Causality of Enzyme Inactivation: When FDNB reacts with a critical tyrosine residue in an active site, it forms an O-DNP-tyrosine residue[5][6]. The introduction of the bulky, hydrophobic, and electron-withdrawing DNP group causes severe steric hindrance and alters the local electrostatic environment. In the case of ACE, this modification rapidly abolishes both peptidase and esterase activities[5].

Self-Validating Reversibility: To prove that the inactivation is specifically due to tyrosine modification (and not irreversible denaturation or lysine modification), researchers employ a self-validating rescue protocol. By treating the inactivated DNP-enzyme with a sulfhydryl reagent like 2-mercaptoethanol, the DNP group is selectively removed via thiolysis[7]. The successful restoration of the native tyrosine residue correlates directly with the recovery of enzymatic activity, confirming the residue's catalytic essentiality[7].

Bioanalytical Thiolysis & Spectrophotometric Monitoring

The thiolytic cleavage of O-DNP-tyrosine is highly quantitative. Because the optical properties of the DNP group change drastically depending on what it is attached to, this reaction is heavily utilized in peptide synthesis deprotection and the development of hydrogen sulfide (H₂S) fluorescent probes[3].

Quantitative Spectral Data

The transition from an oxygen-linked DNP to a sulfur-linked DNP yields a distinct, measurable shift in absorbance, allowing for precise real-time quantification[3].

Compound / StateWavelength Maximum (λmax)Molar Extinction Coefficient (ΔεM)Visual Appearance
O-DNP-Tyrosine (Intact)298 nm-5900 M⁻¹ cm⁻¹ (Difference)Colorless
S-DNP-2-mercaptoethanol (Cleaved)340 nm+8680 M⁻¹ cm⁻¹ (Difference)Yellow
Isosbestic / Crossover Point318 nmN/AN/A
Data derived from spectrophotometric thiolysis at pH 8.5[3].
Step-by-Step Methodology: Spectrophotometric Thiolysis Assay

Objective: To quantitatively monitor the deprotection of O-DNP-tyrosine or the restoration of modified tyrosine residues using a self-validating optical system[3].

  • Buffer Preparation: Prepare a 0.1 M triethanolamine-HCl buffer and adjust the pH to 8.5. Causality: A slightly alkaline pH ensures the deprotonation of the incoming thiol (forming a thiolate anion), which drastically increases its nucleophilicity for the aromatic substitution[3][7].

  • Substrate Solubilization: Dissolve the O-DNP-tyrosine containing peptide or the DNP-modified protein in the buffer. Establish a baseline absorbance; the intact O-DNP-tyrosine solution will appear colorless with a peak absorbance at 298 nm[3].

  • Thiol Addition (Initiation): Add an excess of 2-mercaptoethanol (e.g., 50–100 mM final concentration) directly to the cuvette to initiate the cleavage reaction[3][7].

  • Kinetic Monitoring: Continuously measure the absorbance at 340 nm using a UV-Vis spectrophotometer. As the O-DNP ether bond is cleaved, the byproduct S-DNP-2-mercaptoethanol is generated, producing a distinct yellow color[3].

  • Quantification: Calculate the concentration of cleaved DNP groups using the difference molar extinction coefficient (ΔεM = +8680 M⁻¹ cm⁻¹ at 340 nm)[3]. The reaction is complete when the absorbance at 340 nm reaches a stable plateau.

G Start O-DNP-Tyrosine Colorless (λmax 298 nm) Reaction Thiolytic Cleavage (Nucleophilic Substitution) Start->Reaction Reagent 2-Mercaptoethanol (pH 8.5 Buffer) Reagent->Reaction Product1 Free L-Tyrosine (Restored Residue) Reaction->Product1 Product2 S-DNP-2-mercaptoethanol Yellow (λmax 340 nm) Reaction->Product2 Measure Spectrophotometric Quantification (ΔA 340nm) Product2->Measure Optical Tracking

Spectrophotometric monitoring workflow for the thiolytic cleavage of O-DNP-Tyrosine.

References

1.[1] "10567-73-4 | O-2,4-dnp-l-tyrosine - Thsci | Tetrahedron", thsci.com. 1 2.[2] "O-MONO-2,4-DNP-L-TYROSINE | 10567-73-4 - ChemicalBook", chemicalbook.com. 2 3.[3] "Modified Atomic Orbital Overlap: Molecular Level Proof of the Nucleophilic Cleavage Propensity of Dinitrophenol-Based Probes", researchgate.net.3 4.[4] "(From the Research Department, F. Hoffmann-La Roche and Company, Ltd., Basle, Switzerland, and the Division of Allergy and Clini - Semantic Scholar", semanticscholar.org. 4 5.[5] "Essential residues in angiotensin converting enzyme: modification with 1-fluoro-2,4-dinitrobenzene", nih.gov. 5 6.[6] "Chemical modification of D-amino acid oxidase. Amino acid sequence of the tryptic peptides containing tyrosine and lysine residues modified by fluorodinitrobenzene", nih.gov. 6 7.[7] "by Fluorodinitrobenzene - CORE", core.ac.uk. 7

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Incorporation and Deprotection of O-2,4-Dnp-L-Tyrosine in Solid-Phase Peptide Synthesis

Executive Summary & Rationale Tyrosine (Tyr) is a critical residue in many bioactive peptides, but its phenolic hydroxyl group is highly reactive. During Solid-Phase Peptide Synthesis (SPPS), unprotected Tyrosine is susc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Tyrosine (Tyr) is a critical residue in many bioactive peptides, but its phenolic hydroxyl group is highly reactive. During Solid-Phase Peptide Synthesis (SPPS), unprotected Tyrosine is susceptible to detrimental side reactions, including O-acylation during chain elongation and irreversible 3-alkylation of the aromatic ring by carbocations generated during final acidolytic cleavage[1].

While the tert-butyl (tBu) ether is the standard protecting group in Fmoc-SPPS, the generation of t-butyl cations during trifluoroacetic acid (TFA) cleavage can lead to the alkylation of electron-rich residues like Tryptophan and Tyrosine. To circumvent these issues in complex, aggregation-prone, or Trp/Tyr-rich sequences, O-2,4-Dinitrophenyl-L-Tyrosine (O-Dnp-Tyr) offers a highly robust, orthogonal protection strategy[2][3]. The 2,4-dinitrophenyl (Dnp) group is exceptionally stable to both the strong acids used in Boc-SPPS (HF, TFMSA) and the basic conditions of Fmoc-SPPS (piperidine)[3].

Mechanistic Insights: The Case for Orthogonal Thiolysis

Expertise & Experience: Why use a Dnp group instead of standard tBu or Benzyl (Bzl) protection? The answer lies in the cleavage mechanism. Standard protecting groups are removed via acid-catalyzed SN1 mechanisms that generate highly reactive carbocations. In contrast, the Dnp group is removed via Nucleophilic Aromatic Substitution (SNAr) [1]. By shifting the cleavage mechanism from acidolysis to thiolysis, we entirely eliminate carbocation generation, thereby preserving the integrity of the peptide sequence.

When treated with a soft nucleophile—typically 2-mercaptoethanol in a mildly basic environment—the thiolate attacks the electron-deficient Dnp ring at the ipso-carbon. This forms a transient Meisenheimer complex, which rapidly collapses to liberate the free phenolic hydroxyl group of Tyrosine and the byproduct S-Dnp-2-mercaptoethanol[2][4].

Mechanism Reactant Resin-Peptide-Tyr(Dnp) Intermediate Meisenheimer Complex (Transition State) Reactant->Intermediate Thiol 2-Mercaptoethanol (Thiolate Nucleophile) Thiol->Intermediate SNAr Attack at Ipso-Carbon Products Resin-Peptide-Tyr(OH) + S-Dnp-Thioether (Yellow) Intermediate->Products Expulsion of Phenoxide

Mechanistic pathway of O-Dnp thiolysis via Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data & Reagent Properties

To successfully implement this protocol, it is essential to understand the physicochemical boundaries of the reagents. Below is a summary of the quantitative data for O-(2,4-Dinitrophenyl)-L-Tyrosine and a comparative analysis of Tyrosine protecting groups[1][3].

Table 1: Physicochemical Properties of O-(2,4-Dinitrophenyl)-L-Tyrosine

PropertyValue
Chemical Name O-(2,4-Dinitrophenyl)-L-Tyrosine Monohydrate
Linear Formula C₁₅H₁₅N₃O₈
Molecular Weight 365.30 g/mol
Appearance Yellow to off-white powder
Solubility Soluble in DMF, DMSO
Orthogonality Stable to TFA, HF, Piperidine

Table 2: Comparative Analysis of Tyrosine Protecting Groups

Protecting GroupCleavage ReagentCleavage MechanismPrimary Risk / Side Reaction
tert-Butyl (tBu) 95% TFAAcidolysis (SN1)t-Butyl cation alkylation of Trp/Tyr
Benzyl (Bzl) HF / TFMSAAcidolysis (SN1)3-alkylation of the Tyrosine ring
2,4-Dinitrophenyl (Dnp) 2-MercaptoethanolThiolysis (SNAr)None (Completely orthogonal)

Experimental Methodology

The following workflow details the incorporation and subsequent deprotection of Fmoc-Tyr(Dnp)-OH. Crucial Note: The Dnp group must be removed prior to the final TFA cleavage of the peptide from the resin[3].

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) Coupling Couple Fmoc-Tyr(Dnp)-OH (DIC/Oxyma or HATU/DIPEA) Start->Coupling Elongation Peptide Elongation (Standard Fmoc SPPS) Coupling->Elongation Repeat cycles Thiolysis On-Resin Thiolysis (2-Mercaptoethanol / DIPEA) Removes Dnp Group Elongation->Thiolysis Prior to cleavage Cleavage TFA Cleavage & Global Deprotection Thiolysis->Cleavage Yellow byproduct washed away End Purified Tyrosine-Containing Peptide Cleavage->End

SPPS workflow highlighting the critical on-resin thiolysis step for Dnp removal prior to cleavage.

Step 1: Preparation and Coupling
  • Resin Swelling: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-Tyr(Dnp)-OH and 4.0 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min).

  • Elongation: Continue standard Fmoc-SPPS cycles until the desired sequence is fully assembled. Leave the terminal Fmoc group on to protect the N-terminus during thiolysis.

Step 2: On-Resin Thiolytic Deprotection (Self-Validating Step)

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. The byproduct of Dnp thiolysis (S-Dnp-2-mercaptoethanol) is intensely yellow, absorbing strongly at ~340 nm[2][4]. This acts as a built-in spectrophotometric indicator.

  • Thiolysis Cocktail Preparation: Prepare a solution of 20% (v/v) 2-mercaptoethanol and 5% (v/v) DIPEA in DMF. Caution: 2-mercaptoethanol has a strong odor; perform this step in a fume hood.

  • First Treatment: Add the thiolysis cocktail to the resin. Agitate for 30 minutes at room temperature.

    • Validation Checkpoint: The solution will immediately turn a brilliant yellow, confirming the SNAr reaction is proceeding successfully[2].

  • Drain and Repeat: Drain the yellow solution. Add a fresh aliquot of the thiolysis cocktail and agitate for an additional 30 minutes.

  • Purging the Byproduct: Drain the vessel. Wash the resin extensively with DMF (at least 8–10 times) until the flow-through is completely colorless.

    • Validation Checkpoint: A colorless wash definitively validates that the Dnp group has been quantitatively removed and the S-Dnp-thioether byproduct is fully purged from the system.

Step 3: Final Cleavage and Workup
  • N-Terminal Deprotection: Remove the final Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash with DMF, then Dichloromethane (DCM).

  • Acid Cleavage: Add a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) to the resin. Agitate for 2 hours.

  • Precipitation: Filter the resin and collect the TFA flow-through. Concentrate the TFA under a stream of nitrogen and precipitate the crude peptide using ice-cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.

References

  • Sigma-Aldrich. O-tyrosine.

  • [2] International Journal of Peptide and Protein Research (PubMed). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. 2

  • [4] Prof. Matityahu Fridkin - Weizmann Institute of Science. Publications.4

  • [3] Peptide.com. Amino Acid Derivatives for Peptide Synthesis. 3

  • [1] Thieme-connect. 2.6.4.2 Aromatic Hydroxy Groups. 1

Sources

Application

Application Note: Spectrophotometric Determination of O-2,4-Dnp-L-Tyrosine

Abstract This guide details the spectrophotometric characterization and quantification of O-2,4-Dinitrophenyl-L-Tyrosine (O-Dnp-Tyr) . Unlike the stable N-Dnp derivatives used in N-terminal sequencing (Sanger’s method),...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the spectrophotometric characterization and quantification of O-2,4-Dinitrophenyl-L-Tyrosine (O-Dnp-Tyr) . Unlike the stable N-Dnp derivatives used in N-terminal sequencing (Sanger’s method), the O-Dnp linkage on the tyrosine phenolic group is chemically activated. This unique property makes it a valuable probe for proteolytic activity (specifically chymotrypsin-like enzymes) and a transient protecting group in peptide synthesis. This protocol provides a self-validating method for quantifying O-Dnp-Tyr purity via alkaline hydrolysis and an assay framework for its use as an enzymatic substrate.

Introduction & Chemical Principle

The Molecule

O-2,4-Dnp-L-Tyrosine is a tyrosine derivative where the hydroxyl group of the phenol ring is etherified with a 2,4-dinitrophenyl (DNP) group.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 347.28 g/mol [1]

  • Key Feature: The electron-withdrawing nitro groups on the DNP ring make the ether bond susceptible to nucleophilic attack (hydrolysis or thiolysis), releasing the highly chromogenic 2,4-dinitrophenolate anion.

The Spectrophotometric Shift

The determination relies on a bathochromic (red) and hyperchromic shift .

  • Substrate (Intact O-Dnp-Tyr): Exhibits low absorbance in the visible region (colorless to pale yellow).

  • Product (Free 2,4-Dinitrophenolate): In alkaline or neutral pH, the released DNP group ionizes, exhibiting a strong yellow color with a distinct absorbance maximum (

    
    ) between 360 nm and 400 nm .
    


Experimental Workflow Visualization

Diagram 1: Reaction Mechanism & Detection Logic

ReactionScheme Substrate O-Dnp-L-Tyrosine (Intact Substrate) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Reagent Reagent Nucleophile (OH- or Enzyme-Ser) Reagent->Intermediate Product1 L-Tyrosine (Free Phenol) Intermediate->Product1 Product2 2,4-Dinitrophenolate (Chromophore) Intermediate->Product2 Cleavage Detection Detection @ 360-400nm (Yellow) Product2->Detection Quantification

Caption: The hydrolytic cleavage of O-Dnp-Tyrosine releases the resonance-stabilized 2,4-dinitrophenolate anion, which is the quantifiable species.

Materials & Equipment

ComponentSpecificationPurpose
Spectrophotometer UV-Vis (Double beam preferred)Measurement at 360 nm and 400 nm.
Cuvettes Quartz or Methacrylate (1 cm path)Standard optical path.
Buffer A (Assay) 50 mM Tris-HCl or Phosphate, pH 7.8Physiological pH for enzymatic assays.
Buffer B (Hydrolysis) 0.1 M NaOHComplete chemical hydrolysis (Stop Solution).
Standard 2,4-Dinitrophenol (Recrystallized)Generating the extinction coefficient curve.
Solvent DMSO or MethanolStock solution preparation (O-Dnp-Tyr is hydrophobic).

Protocol A: Quantitative Purity Determination (Total Hydrolysis)

Purpose: To determine the exact molar concentration of an O-Dnp-Tyr stock solution by converting it entirely to the measurable DNP chromophore.

Step-by-Step Procedure
  • Stock Preparation: Dissolve approx. 3.5 mg of O-Dnp-Tyr in 1 mL of DMSO (Target ~10 mM).

  • Blank Preparation: Mix 980 µL of 0.1 M NaOH + 20 µL DMSO.

  • Sample Preparation: Mix 980 µL of 0.1 M NaOH + 20 µL of O-Dnp-Tyr Stock.

  • Incubation: Incubate at room temperature for 15–30 minutes. The high pH ensures rapid ester hydrolysis and full ionization of the DNP product.

  • Measurement: Measure Absorbance at 360 nm (

    
    ).
    
    • Note: 360 nm is the isosbestic point or near-max for DNP derivatives, minimizing pH sensitivity errors compared to 400 nm, though 400 nm is often used for higher sensitivity in specific buffers.

Calculation

Calculate the concentration using the Beer-Lambert Law:



  • 
     (Extinction Coefficient):  Use 16,000 
    
    
    
    (approximate for 2,4-dinitrophenolate in alkali).
  • Validation: For highest accuracy, construct a standard curve using pure 2,4-dinitrophenol in 0.1 M NaOH.

Protocol B: Enzymatic Assay (Chymotrypsin Activity)

Purpose: Monitoring the kinetics of chymotrypsin (or similar esterases) using O-Dnp-Tyr as a substrate.

Diagram 2: Kinetic Assay Workflow

AssayWorkflow Start Start: Prepare Reagents Blank Blank: Buffer + Enzyme (No Substrate) Start->Blank Control Control: Buffer + Substrate (No Enzyme) Start->Control Sample Sample: Buffer + Enzyme + Substrate Start->Sample Measure Measure A400nm (Kinetic Mode: 0-5 min) Blank->Measure Control->Measure Sample->Measure Calc Calculate Rate (dA/dt) Measure->Calc

Caption: Workflow for kinetic monitoring. The "Control" is critical to subtract spontaneous hydrolysis rates.

Procedure
  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

    
     (Calcium stabilizes Chymotrypsin).
    
  • Substrate Solution: Dilute O-Dnp-Tyr stock to 0.5 mM in Assay Buffer.

    • Critical: Prepare fresh. O-Dnp esters hydrolyze slowly in water.

  • Baseline: Place 1 mL Substrate Solution in cuvette. Record

    
     for 1 minute to establish spontaneous hydrolysis rate (Background).
    
  • Reaction Start: Add 10–50 µL of Enzyme solution. Mix by inversion immediately.

  • Monitoring: Record

    
     every 10 seconds for 3–5 minutes.
    
  • Analysis: Plot Absorbance vs. Time. The slope (

    
    ) corresponds to enzymatic velocity.
    

Data Analysis & Troubleshooting

Molar Extinction Coefficients ( )

Accuracy depends on the


 value used.
ConditionWavelength

(

)
Notes
0.1 M NaOH 360 nm~16,000Recommended for Quantitation. Fully ionized phenolate.
pH 7.0 (Phosphate) 360 nm~12,000DNP is partially protonated (

).
pH 7.0 (Phosphate) 400 nm~10,400Used for kinetic assays to avoid UV interference.
Troubleshooting Guide
IssueProbable CauseSolution
High Background Absorbance Spontaneous hydrolysis of stock.Store stock in dry DMSO at -20°C. Prepare aqueous dilutions immediately before use.
Non-Linear Kinetics Substrate depletion or product inhibition.Reduce enzyme concentration or measure only the initial 60 seconds (Initial Rate).
No Signal Change Enzyme inactive or pH too low.Check pH (must be > 7.0 for DNP color). Verify enzyme activity with a standard substrate (e.g., BTEE).

References

  • Gutfreund, H. (1955). The characterization of the catalytic site of trypsin and chymotrypsin. Discusses the acylation of phenols and the spectral properties of nitrophenols.

  • Shimamura, T., et al. (2014).[2] Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls. Provides modern extinction coefficients and pH shift protocols for DNP derivatives.

  • PubChem. (2023). 2,4-Dinitrophenol Compound Summary. Validation of physicochemical properties and spectral data.[3][4][5][6]

  • Shaltiel, S. (1967). Thiolysis of some dinitrophenyl derivatives of amino acids. Establishes the reactivity of O-Dnp-Tyrosine vs N-Dnp derivatives.

Sources

Method

Application Note: O-2,4-Dnp-L-Tyrosine as an Orthogonal Phenolic Protecting Group

This Application Note and Protocol Guide is designed for researchers and drug development professionals utilizing O-2,4-Dinitrophenyl-L-Tyrosine (Tyr(Dnp)) in peptide synthesis.[1] It addresses the specific challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals utilizing O-2,4-Dinitrophenyl-L-Tyrosine (Tyr(Dnp)) in peptide synthesis.[1] It addresses the specific challenges of phenolic protection, orthogonal deprotection strategies, and "hydrophobic modulation" for purification.[1]

[1]

Executive Summary

O-2,4-Dinitrophenyl-L-Tyrosine (Tyr(Dnp)) represents a specialized, highly orthogonal protecting group strategy for the phenolic hydroxyl function of tyrosine.[1] Unlike standard acid-labile groups (e.g., tert-butyl, trityl) or hydrogenolysis-labile groups (e.g., benzyl), the Dnp group is stable to strong acids (HF, TFA) and is removed via thiolysis .

This unique stability profile allows for:

  • Prevention of O-Acylation/Alkylation: Robust protection during difficult couplings or cyclizations.[1]

  • Hydrophobic Modulation Purification: The Dnp group significantly increases peptide hydrophobicity, shifting the target peptide away from deletion sequences during Reverse-Phase HPLC (RP-HPLC).[1]

  • Spectrophotometric Monitoring: The cleavage product (S-Dnp-thiol) is a yellow chromophore (

    
     nm), enabling precise real-time monitoring of the deprotection reaction.[1]
    

Chemical Profile & Stability Matrix

The Dnp group renders the tyrosine side chain electron-deficient, suppressing side reactions associated with the electron-rich phenol ring (e.g., electrophilic aromatic substitution).[1]

ParameterCharacteristic
Chemical Structure Tyrosine with a 2,4-dinitrophenyl ether linkage at the phenolic oxygen.[1][2][3]
Acid Stability High. Stable to 100% TFA and anhydrous HF.[1] Compatible with Boc chemistry.[1][4]
Base Stability Low to Moderate. Susceptible to nucleophilic aromatic substitution.[1] Unstable in 20% Piperidine (Fmoc deprotection conditions) over extended periods.[1]
Deprotection Mechanism Nucleophilic Aromatic Substitution (

).
Cleaved by thiols (thiolysis) or hydrazine.[1]
Primary Utility Boc SPPS; Orthogonal protection in Fmoc SPPS (terminal insertion); Hydrophobic tagging.[1]

Mechanism of Action: Thiolytic Cleavage[5]

The deprotection of Tyr(Dnp) relies on the nucleophilic attack of a thiolate anion on the electron-deficient dinitrophenyl ring.[1] This restores the tyrosine hydroxyl group and generates a stable S-Dnp adduct.[1]

Visualization: Thiolysis Mechanism

DeprotectionMechanism TyrDnp Tyr(O-Dnp)-Peptide (Protected) Transition Meisenheimer Complex (Intermediate) TyrDnp->Transition Thiol Thiol Nucleophile (e.g., 2-Mercaptoethanol) Thiol->Transition Nucleophilic Attack (pH > 7) TyrFree Tyr-Peptide (Deprotected) Transition->TyrFree Elimination Adduct S-Dnp-Thiol (Yellow Chromophore) Transition->Adduct Leaving Group

Caption: The


 mechanism where a thiolate nucleophile displaces the phenoxide leaving group, generating the free peptide and a yellow S-Dnp byproduct.[1]

Detailed Protocols

Protocol A: Incorporation in Solid Phase Peptide Synthesis (SPPS)

Note: Due to the electron-withdrawing nature of the Dnp group, the


-amino group is less nucleophilic if the Dnp is on the N-terminus, but for side-chain protection (O-Dnp), coupling kinetics are standard.[1]

Reagents:

  • Boc-Tyr(Dnp)-OH (for Boc chemistry)[1]

  • Coupling Agents: DIC/HOBt or HBTU/DIEA

  • Solvent: DMF or NMP[5]

Step-by-Step:

  • Activation: Dissolve 3.0 equivalents (eq) of Boc-Tyr(Dnp)-OH and 3.0 eq of HOBt in minimal DMF. Add 3.0 eq of DIC.[1]

  • Coupling: Add the activated solution to the resin-bound amine.[1] Shake at room temperature for 60–90 minutes.

  • Monitoring: Perform a Kaiser test. If positive (blue), recouple using 1.5 eq of reagents for 45 minutes.

  • Washing: Wash resin with DMF (

    
     min) and DCM (
    
    
    
    min).[1]

Critical Note: Avoid using piperidine for Fmoc deprotection after Tyr(Dnp) incorporation if possible, or keep exposure times minimal (< 5 min), as piperidine can prematurely cleave the Dnp group.[1] This derivative is best suited for Boc chemistry or as the final residue in Fmoc chemistry.[1]

Protocol B: Thiolytic Deprotection (Post-Synthesis)

This protocol removes the Dnp group after the peptide has been cleaved from the resin and (optionally) purified.[1]

Reagents:

  • Thiol Source: 2-Mercaptoethanol (BME) or Thiophenol (Caution: Stench/Toxicity).[1]

  • Base: DIEA (Diisopropylethylamine) or dilute NaOH.[1]

  • Solvent: DMF (for resin-bound) or Water/Buffer (for solution phase).[1]

Workflow:

  • Preparation: Dissolve the crude/purified Tyr(Dnp)-peptide in DMF or a phosphate buffer (pH 8.0).

  • Reaction: Add 2-Mercaptoethanol to a final concentration of 20% (v/v) and adjust pH to 8.5 with DIEA.

    • Alternative: For resin-bound deprotection, treat resin with 1.0 M Thiophenol/DIEA in DMF.[1]

  • Incubation: Stir at room temperature for 30–60 minutes.

  • Monitoring (Visual): The solution will turn bright yellow due to the release of S-Dnp-2-mercaptoethanol.[1]

  • Monitoring (Spectrophotometric): Measure Absorbance at 340 nm. The reaction is complete when the absorbance plateaus.[1]

  • Purification:

    • Extraction: If in aqueous solution, wash with ether/ethyl acetate to remove the yellow organic Dnp byproduct.[1]

    • HPLC: Inject directly onto RP-HPLC to separate the free peptide from the Dnp-thiol adduct.[1]

Visualization: Hydrophobic Modulation Workflow

HydrophobicModulation Step1 Synthesize Peptide with Tyr(Dnp) Step2 Cleave from Resin (HF or TFA) Step1->Step2 Dnp Stable to Acid Step3 RP-HPLC Purification 1 (Dnp Retains Peptide) Step2->Step3 Hydrophobic Shift Separates Impurities Step4 Thiolytic Deprotection (Remove Dnp) Step3->Step4 Specific Cleavage Step5 Extraction / HPLC 2 (Isolate Pure Peptide) Step4->Step5 Final Polishing

Caption: Strategy for using the Dnp group as a "handle" to shift retention time, separating the target peptide from deletion sequences before final deprotection.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Premature Yellowing Base-catalyzed hydrolysis or amine nucleophilic attack.[1]Ensure pH < 7 during storage.[1] Avoid primary amines (e.g., piperidine) after Tyr(Dnp) incorporation.[1]
Incomplete Cleavage pH too low or thiol oxidation.[1]Adjust pH to 8.0–8.[1]5. Use fresh 2-Mercaptoethanol.[1]
Side Reactions Dnp transfer to Histidine or Lysine.[1]Use a large excess of thiol (scavenger) to ensure the kinetic product is the S-Dnp adduct, not N-Dnp.[1]

References

  • The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis.

    • Source: International Journal of Peptide and Protein Research (1995).[1]

    • Context: Describes the thiolytic cleavage conditions and spectrophotometric monitoring.
    • Link:

  • The dinitrophenyl group as a selective label in high-performance liquid chrom

    • Source: Analytical Biochemistry (1987).[1][6]

    • Context: Details the "hydrophobic modulation" approach using Dnp to alter HPLC mobility.
    • Link:[1]

  • Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc-deprotection.

    • Source: CIGB (Center for Genetic Engineering and Biotechnology).[1]

    • Context: Provides comparative data on Dnp stability in Piperidine (relevant for cross-reactivity awareness).
    • Link:

Sources

Application

Application Note: HPLC Analysis and Purification of Peptides Containing O-2,4-Dnp-L-Tyrosine

Introduction & Scientific Context In the field of protease assay development, O-2,4-Dinitrophenyl-L-Tyrosine (Dnp-Tyr) serves a critical function as a non-fluorescent quencher.[1] Unlike the more common N- -Dnp-Lysine, t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In the field of protease assay development, O-2,4-Dinitrophenyl-L-Tyrosine (Dnp-Tyr) serves a critical function as a non-fluorescent quencher.[1] Unlike the more common N-


-Dnp-Lysine, the Dnp-Tyr moiety involves an ether linkage at the phenolic hydroxyl group of tyrosine.[1] This modification creates a highly hydrophobic chromophore that effectively quenches the fluorescence of donors like Mca  (7-Methoxycoumarin-4-yl)acetyl) or Abz  (2-Aminobenzoyl) via Förster Resonance Energy Transfer (FRET).[1]

The analytical challenge lies in the distinct physicochemical properties introduced by the Dinitrophenyl group:

  • Hydrophobicity: The Dnp group significantly increases the retention time on Reverse-Phase (RP) columns compared to native peptides.[1]

  • Spectral Signature: Dnp possesses a strong absorbance maximum near 350–360 nm , allowing for orthogonal detection against the standard peptide backbone signal (214 nm).[1]

This guide provides a self-validating HPLC workflow for the analysis and purification of these peptides, ensuring high purity for kinetic assays.

Physicochemical Profile & Detection Strategy[2][3][4]

Understanding the spectral properties of Dnp-Tyr is the foundation of this protocol. Unlike standard peptides that are "invisible" above 300 nm, Dnp-Tyr peptides are yellow in solution and exhibit a specific "fingerprint" in the UV-Vis spectrum.[1]

PropertyValue / CharacteristicImpact on HPLC Method
Chromophore 2,4-Dinitrophenyl etherStrong yellow color; distinct UV absorbance.[1]

(Abs)
354 nm (Broad peak 350–365 nm)Enables selective detection of Dnp-fragments.[1]

(Fluorescence)
Non-fluorescent (Quencher)Acts as an energy acceptor; does not emit.[1]
Hydrophobicity HighElutes late in RP-HPLC gradients (requires high % B).[1]
Stability Stable to TFA; Sensitive to strong basesAvoid pH > 8.0 during purification/storage.[1]
The Dual-Wavelength Validation Logic

By monitoring two channels simultaneously, we create a self-validating system:

  • Channel A (214 nm): Detects all amide bonds (Full peptide + impurities).[1]

  • Channel B (354 nm): Detects only the Dnp-containing species.[1]

Validation Rule: For a pure Dnp-Tyr peptide peak, the ratio of Area


 / Area

must remain constant across the entire width of the peak.[1]

Experimental Protocols

Analytical HPLC Protocol (Quality Control)

Objective: To assess the purity of the synthesized FRET peptide and confirm the presence of the Dnp quencher.

Instrumentation: HPLC system with Diode Array Detector (DAD) or Dual-Wavelength UV detector.

Reagents:

  • Mobile Phase A: Milli-Q Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1][2]

    • Note: TFA is preferred over Formic Acid here to suppress silanol interactions and sharpen the peaks of hydrophobic Dnp peptides.

Column Selection:

  • Type: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

  • Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm particle size.[1]

  • Pore Size: 100 Å (for peptides < 30 residues).[1]

Gradient Method:

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.051.0Equilibration
2.051.0Injection Hold
22.0651.0Linear Gradient
25.0951.0Column Wash (Remove hydrophobic aggregates)
27.0951.0Wash Hold
27.151.0Re-equilibration
35.051.0End

Detection Settings:

  • Signal 1: 214 nm (Bandwidth 4 nm) – Peptide Backbone[1]

  • Signal 2: 354 nm (Bandwidth 8 nm) – Dnp Specific[1]

  • Reference: 450 nm (or Off)[1]

Preparative HPLC Protocol (Purification)[1]

Objective: Isolate the full-length FRET peptide from non-Dnp impurities (e.g., deletion sequences lacking the quencher) and free Dnp reagents.[1]

Modifications for Prep Scale:

  • Loading: Dissolve crude peptide in 20-30% Acetonitrile/Water. Do not use 100% water; Dnp peptides are often too hydrophobic and will precipitate.

  • Gradient: Flatten the gradient slope to 0.5% B/min around the expected elution time to maximize separation.

Fraction Collection Trigger:

  • Primary Trigger: Threshold on 354 nm .[1]

  • Reasoning: Many synthesis impurities (deletion sequences) lack the Dnp group.[1] By triggering collection only when the 354 nm signal rises, you automatically discard non-Dnp impurities, significantly increasing purity yield.[1]

Visualized Workflows

Diagram 1: The FRET Mechanism & Analytical Logic

This diagram illustrates why we analyze this molecule: the cleavage event that the HPLC method must eventually monitor (in kinetic assays) or validate (in QC).

FRET_Mechanism Substrate Intact FRET Peptide (Mca ... Dnp-Tyr) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Protease (e.g., MMP/Cathepsin) Cleavage Hydrolysis of Peptide Bond Complex->Cleavage Product1 Fragment A (Fluorescent Mca) Cleavage->Product1 Signal ON (Fluorescence) Product2 Fragment B (Quencher Dnp-Tyr) Cleavage->Product2 Signal OFF (Detected at 354nm)

Caption: Functional mechanism of Dnp-Tyr FRET substrates. HPLC analysis must resolve the Intact Substrate from the Quencher Fragment (Product B).

Diagram 2: HPLC Method Development & Validation Workflow

A decision-tree workflow for validating the purity of the synthesized peptide.

HPLC_Workflow Start Crude Peptide Sample RunHPLC Run Analytical HPLC (Dual Wavelength) Start->RunHPLC Check354 Peak Visible at 354nm? RunHPLC->Check354 NoDnp Error: Dnp Missing Check Synthesis Check354->NoDnp No YesDnp Calculate Ratio Area 214nm / Area 354nm Check354->YesDnp Yes CheckRatio Is Ratio Constant Across Peak? YesDnp->CheckRatio Impure Co-eluting Impurity Optimize Gradient CheckRatio->Impure No (Ratio Drifts) Pure PASS: Validated FRET Peptide CheckRatio->Pure Yes (Ratio Flat)

Caption: Self-validating workflow using dual-wavelength detection to ensure Dnp incorporation and peak purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Hydrophobic interaction with silanols.[1]Ensure TFA concentration is at least 0.1%.[1] Increase column temperature to 40°C.
Ghost Peaks Carryover of hydrophobic Dnp peptide.Run a "Sawtooth" wash (5% -> 95% -> 5% B) between runs.[1] Use a needle wash with 50% ACN.[1]
Low 354 nm Signal Wrong wavelength or loss of Dnp.Confirm DAD spectrum max. If signal is zero, Dnp ether may have cleaved (rare) or synthesis failed.[1]
Split Peaks Atropisomerism or Aggregation.[1]Dnp groups can stack.[1] Dilute sample or add 10% Methanol to the sample solvent.[1]

References

  • Knight, C. G., et al. (1992).[1] "Fluorogenic substrates for cathepsin B based on the cleavage of the Arg-Arg bond." FEBS Letters. (Establishes the use of Dnp-Lys/Tyr as quenchers in protease assays).

  • Thermo Fisher Scientific. "Peptide Analysis: Use of UV-Visible Second Derivative Spectroscopy."[1] (Details on Tyrosine absorbance and spectral overlap).

  • JPT Peptide Technologies. "FRET Peptides: Technical Guide." (Overview of FRET pairs including Mca/Dnp and their spectral compatibility).

  • Bachem. "Technical Note: Handling and Solubility of Peptides." (General guidance on hydrophobic peptide dissolution for HPLC).

Sources

Method

"O-2,4-Dnp-L-Tyrosine" for studying post-translational modifications

This is a comprehensive Application Note and Protocol Guide for O-2,4-Dnp-L-Tyrosine , designed for researchers in chemical biology, proteomics, and drug development. A Versatile Hapten-Amino Acid for Site-Specific Prote...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for O-2,4-Dnp-L-Tyrosine , designed for researchers in chemical biology, proteomics, and drug development.

A Versatile Hapten-Amino Acid for Site-Specific Protein Tagging and PTM Analysis

Executive Summary

O-2,4-Dinitrophenyl-L-Tyrosine (O-Dnp-Tyr) is a specialized non-canonical amino acid (ncAA) and molecular probe. While historically used as a protected building block in peptide synthesis, its primary utility in modern proteomics lies in studying Post-Translational Modifications (PTMs) through two distinct mechanisms:

  • Genetic Code Expansion (GCE): It serves as a site-specific immunological handle . By incorporating O-Dnp-Tyr into proteins in vivo, researchers can recruit high-affinity anti-DNP antibodies to precise locations, mimicking the steric bulk of PTMs or tagging proteins for isolation without large fusion tags (like GFP or FLAG).

  • Oxidative PTM Validation: It acts as a critical competitive inhibitor in protein carbonylation assays. It validates the specificity of anti-DNP antibodies used to detect oxidative stress-induced PTMs (DNP-hydrazones), ensuring signal integrity.

Physicochemical Profile
PropertySpecification
Chemical Name O-(2,4-Dinitrophenyl)-L-tyrosine
Abbreviation O-Dnp-Tyr / Dnp-Y
CAS Number 1694-93-5
Molecular Formula C₁₅H₁₃N₃O₇
Molecular Weight 347.28 g/mol
Solubility Soluble in dilute acid/base; sparingly soluble in neutral water; soluble in DMSO/DMF.
pKa (Phenol) N/A (Ether linkage blocks ionization)
Absorbance

(Yellow chromophore)
Stability Stable under physiological pH; sensitive to strong reducing agents (nitro reduction).
Application 1: Genetic Code Expansion (Site-Specific Tagging)
Scientific Rationale

The incorporation of O-Dnp-Tyr allows for the introduction of a hapten (DNP) at a user-defined site within a protein. This creates a "pseudo-PTM" that can be targeted by commercially available anti-DNP antibodies (IgE or IgG). This system is superior to traditional epitope tagging because:

  • Minimal Perturbation: The Dnp-Tyr side chain is significantly smaller than peptide tags (FLAG, Myc) or fluorescent proteins.

  • Tunable Affinity: Anti-DNP antibodies have well-characterized kinetics, allowing for precise pull-down or imaging experiments.

  • PTM Mimicry: The bulky, electron-deficient DNP group can mimic the steric/electronic perturbation of tyrosine nitration or phosphorylation in specific contexts.

Mechanism of Action

The system relies on an Orthogonal Translation System (OTS) , typically derived from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA


. The synthetase is engineered to recognize O-Dnp-Tyr but not native tyrosine.

GCE_Pathway Figure 1: Genetic Incorporation of O-Dnp-Tyr via Stop Codon Suppression. DnpTyr O-Dnp-Tyr (Exogenous) Synthetase Orthogonal MjTyrRS Variant DnpTyr->Synthetase Bind Ribosome Ribosome (Translation) Synthetase->Ribosome Aminoacyl-tRNA tRNA tRNA(CUA) tRNA->Synthetase Charge Protein Protein-Dnp-Tyr (Site-Specific) Ribosome->Protein Incorporate mRNA mRNA with UAG Stop Codon mRNA->Ribosome Decode UAG Antibody Anti-DNP Ab (Detection) Protein->Antibody Specific Binding

Protocol: In Vivo Incorporation in E. coli

Reagents:

  • Expression Plasmid (Gene of Interest with TAG codon).

  • Orthogonal Plasmid (pEVOL or pULTRA encoding MjTyrRS-DNP/tRNA

    
    ).
    
  • O-2,4-Dnp-L-Tyrosine (100 mM stock in 0.1 M NaOH or DMSO).

Step-by-Step Methodology:

  • Transformation: Co-transform E. coli (e.g., BL21(DE3)) with both plasmids. Plate on antibiotics (e.g., Ampicillin + Chloramphenicol).

  • Inoculation: Pick a single colony into 5 mL LB media with antibiotics. Grow overnight at 37°C.

  • Induction Setup: Dilute overnight culture 1:100 into fresh media (e.g., 50 mL 2xYT). Grow to OD

    
    .
    
  • Addition of ncAA: Add O-Dnp-Tyr to a final concentration of 1 mM .

    • Note: If using NaOH stock, ensure the media is buffered (e.g., with HEPES) to prevent pH shock.

  • Induction: Induce protein expression (e.g., 1 mM IPTG + 0.2% Arabinose). Incubate at 30°C for 4–16 hours.

  • Harvest: Centrifuge cells (4,000 x g, 15 min). Discard supernatant.

  • Analysis: Lyse cells and perform SDS-PAGE.

  • Validation (Western Blot):

    • Transfer proteins to nitrocellulose membrane.

    • Block with 5% Milk/TBST.

    • Primary Ab: Rabbit anti-DNP (1:1000).

    • Result: Only the protein containing O-Dnp-Tyr should light up. A control without O-Dnp-Tyr should show no signal (proving orthogonality).

Application 2: Validating Oxidative PTMs (Carbonylation)
Scientific Rationale

Protein carbonylation (introduction of aldehyde/ketone groups) is a hallmark of oxidative stress. The standard detection method involves derivatizing carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) to form DNP-hydrazones , which are then detected by anti-DNP antibodies (the "OxyBlot" method).

The Problem: Anti-DNP antibodies can sometimes bind non-specifically to other aromatic residues or endogenous structures. The Solution: O-2,4-Dnp-L-Tyrosine serves as a soluble, stable competitive inhibitor . By pre-incubating the primary antibody with O-Dnp-Tyr, the specific anti-DNP signal should be abolished. Any remaining signal is non-specific background.

Mechanism of Competition

Competition_Assay Figure 2: Validation of Carbonylation Assays using O-Dnp-Tyr Competition. cluster_0 Scenario A: Specific Signal cluster_1 Scenario B: Competition Control Target Protein-DNP-Hydrazone (Oxidized Protein) Ab Anti-DNP Ab Target->Ab Signal Strong Signal Ab->Signal Target2 Protein-DNP-Hydrazone Ab2 Anti-DNP Ab Blocker O-Dnp-Tyr (Free Inhibitor) Blocker->Ab2 Saturates Binding Sites NoSignal No Signal (Validation) Ab2->NoSignal

Protocol: Specificity Control for OxyBlots

Reagents:

  • Derivatized Protein Sample (DNPH-treated).

  • Primary Antibody: Rabbit anti-DNP.

  • Competitor: O-2,4-Dnp-L-Tyrosine (10 mM stock).

Step-by-Step Methodology:

  • Run Duplicate Blots: Load identical DNPH-derivatized samples into two sets of lanes on an SDS-PAGE gel. Transfer to membrane.

  • Cut Membrane: Separate the membrane into two identical strips (Strip A and Strip B).

  • Prepare Antibody Solutions:

    • Solution A (Test): Anti-DNP antibody in blocking buffer (standard concentration).

    • Solution B (Control): Anti-DNP antibody + 100 µM O-Dnp-Tyr .

    • Incubation: Incubate Solution B for 30 minutes at Room Temperature before adding to the membrane. This allows the free O-Dnp-Tyr to saturate the antibody's antigen-binding sites.

  • Blotting: Incubate Strip A with Solution A and Strip B with Solution B overnight at 4°C.

  • Development: Wash and add secondary antibody (HRP-conjugated) to both strips. Develop with ECL.

  • Data Interpretation:

    • True Positive: Bands present in Strip A but absent (or significantly reduced) in Strip B.

    • False Positive: Bands present in both strips with equal intensity (indicates non-DNP dependent binding).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Incorporation (GCE) Poor cellular uptake of O-Dnp-Tyr.Increase concentration to 2–5 mM; check pH of media (ensure pH < 7.5 to prevent precipitation).
High Background (GCE) Synthetase promiscuity (incorporating native Tyr).Use a more stringent MjTyrRS variant; deplete native Tyrosine in media (use minimal media).
No Inhibition (Competition) Antibody affinity for Hydrazone > Ether.Increase O-Dnp-Tyr concentration to 1 mM. The linker chemistry (hydrazone vs ether) differs slightly, but DNP recognition is usually robust.
Precipitation in Media Low solubility of O-Dnp-Tyr.Dissolve stock in 0.1 M NaOH or DMSO. Add dropwise to media with vigorous stirring.
References
  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science, 301(5635), 964-967. Link

    • Foundational reference for MjTyrRS-based orthogonal systems used to incorporate bulky tyrosine deriv
  • Levine, R. L., et al. (1990). "Determination of Carbonyl Content in Oxidatively Modified Proteins." Methods in Enzymology, 186, 464-478. Link

    • Establishes the standard DNPH carbonylation assay where O-Dnp-Tyr serves as a specificity control.
  • Shacter, E. (2000). "Quantification and significance of protein oxidation in biological samples." Drug Metabolism Reviews, 32(3-4), 307-326. Link

    • Discusses the immunological detection of DNP groups and the necessity of hapten-inhibition controls.
  • Sigma-Aldrich. "O-2,4-Dinitrophenyl-L-tyrosine Product Specification." Link

    • Source for physicochemical d

Disclaimer: This guide is for research use only. O-2,4-Dnp-L-Tyrosine is a chemical reagent and should be handled with appropriate PPE, as DNP derivatives can be toxic.

Application

Application Note: Utilizing O-2,4-Dnp-L-Tyrosine as a Substrate-Competitive Probe in Tyrosine Kinase Inhibitor Profiling

Executive Summary The development of highly selective tyrosine kinase (TK) inhibitors is a cornerstone of modern targeted oncology. While the majority of clinically approved kinase inhibitors are Type I or Type II (ATP-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective tyrosine kinase (TK) inhibitors is a cornerstone of modern targeted oncology. While the majority of clinically approved kinase inhibitors are Type I or Type II (ATP-competitive), these compounds often suffer from off-target toxicity and are highly susceptible to acquired resistance mutations in the highly conserved ATP-binding pocket. Consequently, drug discovery efforts are increasingly shifting toward Type III and Type IV inhibitors, which target allosteric sites or the less-conserved peptide substrate-binding cleft.

This application note details the mechanistic rationale and experimental protocols for utilizing O-2,4-Dnp-L-Tyrosine (O-mono-2,4-dinitrophenyl-L-tyrosine) as a synthetic, non-phosphorylatable substrate analogue. By acting as a competitive probe, this molecule enables researchers to isolate and characterize the peptide-binding kinetics of tyrosine kinases, facilitating the high-throughput screening (HTS) of novel substrate-competitive inhibitors[1].

Mechanistic Insights: The Chemistry of the Dead-End Complex

As a Senior Application Scientist, it is critical to look beyond the basic execution of an assay and understand the molecular causality driving the reaction.

O-2,4-Dnp-L-Tyrosine (CAS: 10567-73-4 / 198993-58-7) is a specialized nitroaromatic amino acid derivative[2],. In a native kinase reaction, the hydroxyl (-OH) group of a tyrosine residue acts as a nucleophile, attacking the γ-phosphate of ATP. In O-2,4-Dnp-L-Tyrosine, this critical oxygen is covalently bonded to a 2,4-dinitrophenyl (DNP) group.

Causality of Inhibition:

  • Steric & Chemical Blockade: The O-alkylation physically and chemically eliminates the nucleophilic target, rendering phosphotransfer impossible.

  • Electronic Stabilization: The DNP moiety is highly electron-withdrawing. This alters the

    
     stacking dynamics and electron density of the aromatic ring, often increasing the binding affinity within the hydrophobic P-loop (peptide-binding cleft) compared to a free, unmodified tyrosine.
    
  • Dead-End Complex Formation: Because the molecule binds the active site with high affinity but cannot be consumed or phosphorylated, it traps the kinase in a "dead-end" complex. This isolates the substrate-binding event from the ATP-binding event, allowing researchers to screen exclusively for compounds that displace the peptide substrate rather than ATP.

MOA Kinase Tyrosine Kinase (Active State) Substrate Natural Tyrosine Peptide Kinase->Substrate Binds DNP_Tyr O-2,4-Dnp-L-Tyrosine (Probe) Kinase->DNP_Tyr Binds Cleft ATP ATP ATP->Substrate Phosphate Transfer ATP->DNP_Tyr Blocked by DNP Product Phospho-Peptide + ADP Substrate->Product Catalysis DeadEnd Dead-End Complex (No Phosphorylation) DNP_Tyr->DeadEnd Inhibition

Fig 1. Mechanistic pathway of O-2,4-Dnp-L-Tyrosine acting as a dead-end competitive probe.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes a homogeneous time-resolved fluorescence (HTRF) or standard FRET-based readout[3],[1].

Buffer Optimization & Causality
  • HEPES (50 mM, pH 7.5): Maintains physiological pH to ensure native kinase folding.

  • MgCl₂ (10 mM): Essential divalent cation cofactor. ATP must be coordinated with Mg²⁺ to be recognized by the kinase.

  • DTT (1 mM): A reducing agent that prevents the oxidation of critical cysteine residues within the kinase domain, preventing artificial loss of activity.

  • Tween-20 (0.01% v/v): A non-ionic surfactant. Crucial Step: The DNP group is highly hydrophobic. Without Tween-20, O-2,4-Dnp-L-Tyrosine will non-specifically adsorb to the polystyrene walls of the microplate, artificially lowering its effective concentration and skewing IC₅₀ calculations.

Protocol: High-Throughput Displacement Assay

This protocol determines the inhibition constant (


) of O-2,4-Dnp-L-Tyrosine and utilizes it to validate substrate-competitive screening.

Step 1: Reagent Preparation Prepare the kinase buffer as described above. Dilute the target Tyrosine Kinase (e.g., c-Src or EGFR) to a working concentration of 2 nM. Prepare a titration series of O-2,4-Dnp-L-Tyrosine (from 100 µM down to 1 nM in 3-fold dilutions).

Step 2: Pre-Incubation (Thermodynamic Equilibration) Combine 10 µL of the Kinase solution with 5 µL of the O-2,4-Dnp-L-Tyrosine titration series in a 384-well plate. Causality: Substrate-competitive inhibitors often exhibit slower association rates (


) than ATP. A 30-minute pre-incubation at room temperature ensures the system reaches thermodynamic equilibrium before the reaction begins.

Step 3: Reaction Initiation Initiate the reaction by adding 5 µL of an Activation Mix containing ATP (at its apparent


) and a fluorescently labeled natural peptide substrate (e.g., a fluorescein-labeled poly-Glu-Tyr peptide)[3].

Step 4: Quenching & Detection Incubate for 60 minutes. Stop the reaction by adding 5 µL of a quench buffer containing 20 mM EDTA. Causality: EDTA chelates the Mg²⁺ ions, instantly halting ATP coordination and freezing the reaction state for accurate plate reading. Read the plate on a fluorescence polarization or FRET-compatible microplate reader.

Workflow Step1 1. Reagent Preparation Kinase, ATP, Substrate, DNP-Tyr Step2 2. Pre-incubation Kinase + DNP-Tyr (Variable Doses) Step1->Step2 Step3 3. Reaction Initiation Add ATP & Fluorescent Substrate Step2->Step3 Step4 4. Real-Time Detection Monitor Fluorescence / FRET Step3->Step4 Step5 5. Data Analysis Calculate Ki & Modality Step4->Step5

Fig 2. Step-by-step high-throughput screening workflow for substrate-competitive profiling.
System Suitability & Validation Criteria

Before analyzing the test compounds, the assay must self-validate using internal controls:

  • Z'-Factor: Must be

    
    . Calculated using the Positive Control (DMSO vehicle, 100% activity) and Negative Control (EDTA added prior to ATP, 0% activity). This proves the assay has a sufficient dynamic range to detect inhibition.
    
  • Linearity: The uninhibited positive control must not consume more than 20% of the total peptide substrate. If

    
     is consumed, the reaction is no longer in the initial velocity phase, and Michaelis-Menten kinetics cannot be applied accurately.
    

Data Presentation & Interpretation

To distinguish between ATP-competitive and Substrate-competitive modalities, assays are often run at two different ATP concentrations (e.g.,


 and 

). A true substrate-competitive probe like O-2,4-Dnp-L-Tyrosine will show no significant shift in its IC₅₀ when ATP concentrations are increased, whereas an ATP-competitive drug will lose apparent potency.

Table 1: Quantitative Comparison of Kinase Inhibitor Modalities (Representative Data)

Inhibitor ClassRepresentative CompoundTarget DomainIC₅₀ Shift at High ATPAssay Utility
Type I / II ImatinibATP PocketSignificant (

-fold increase)
Standard Clinical Targeting
Type III / IV O-2,4-Dnp-L-Tyrosine Peptide CleftNone (

-fold shift)
Mechanistic Probe / HTS Standard
Natural Substrate Poly(Glu, Tyr)Peptide CleftN/A (

dependent)
Reaction Baseline

Table 2: 384-Well Plate Assay Setup (Volumes per well)

ComponentPositive Control (Max Activity)Negative Control (Min Activity)Test Well (DNP-Tyr Probe)
Kinase (2 nM) 10 µL10 µL10 µL
Vehicle (DMSO) 5 µL5 µL-
O-2,4-Dnp-L-Tyrosine --5 µL
EDTA (Quench) -5 µL (Added early)-
ATP + Substrate Mix 5 µL5 µL5 µL
Total Volume 20 µL 25 µL 20 µL

Note: The negative control receives the quench buffer before the reaction is initiated to establish the absolute baseline fluorescence.

References

  • Reaction Biology. "Kinase Panel Screening and Profiling Service." Available at: [Link][1]

  • ACS Omega. "Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation." Available at:[Link][2]

Sources

Method

Application Note: O-2,4-Dnp-L-Tyrosine in Biochemical Research

Executive Summary O-2,4-Dinitrophenyl-L-tyrosine (O-DNP-Tyr) is a specialized derivative of L-tyrosine distinct from the more common N-substituted DNP amino acids.[1] While N-DNP derivatives are stable and widely used fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-2,4-Dinitrophenyl-L-tyrosine (O-DNP-Tyr) is a specialized derivative of L-tyrosine distinct from the more common N-substituted DNP amino acids.[1] While N-DNP derivatives are stable and widely used for N-terminal sequencing (Sanger method), O-DNP-Tyr features a unique aryl ether linkage at the phenolic hydroxyl group.[1] This structural nuance confers two critical properties: thiolytic lability and distinct haptenic geometry .[1]

This guide details the application of O-DNP-Tyr as:

  • A reversible protecting group probe in peptide synthesis, capable of quantitative monitoring via thiolysis.[1]

  • A high-specificity hapten for mapping the binding pockets of anti-DNP antibodies, distinguishing between backbone (amine) and side-chain (phenol) recognition.[1]

  • An analytical standard for validating protein modification protocols involving Sanger’s reagent (FDNB).

Chemical Properties & Handling[1][2]

PropertySpecification
Chemical Name O-2,4-Dinitrophenyl-L-tyrosine
Molecular Formula C₁₅H₁₃N₃O₇
Molecular Weight 347.28 g/mol
Linkage Type Aryl Ether (Phenolic)
Solubility Soluble in DMSO, DMF; slightly soluble in dilute base (pH > 8.[1]0)
Stability Stable to acid (TFA); Unstable to thiols (Thiolysis) and strong alkali
Absorbance

(Colorless/Pale Yellow)

shifts upon cleavage
Safety & Storage
  • Toxicity: Dinitrophenol derivatives are metabolic uncouplers.[1][2] Handle with extreme care inside a fume hood.

  • Storage: Store at -20°C, desiccated. Protect from light.[1]

  • Reconstitution: Prepare fresh stock solutions in DMSO (10–50 mM). Avoid aqueous storage due to slow hydrolysis at high pH.[1]

Application 1: Thiolytic Monitoring in Peptide Synthesis[1][4]

Unlike the N-DNP bond, which is chemically inert under standard peptide synthesis conditions, the O-DNP ether bond is susceptible to nucleophilic attack by thiols.[1] This property allows O-DNP-Tyr to serve as a "self-indicating" unit for monitoring peptide coupling efficiency or for orthogonal deprotection.[1]

Mechanism of Action

The O-DNP group is removed by thiolysis using 2-mercaptoethanol (β-ME) or thiophenol.[1] This reaction releases the DNP-thiol adduct, which is highly chromogenic (bright yellow), allowing for spectrophotometric quantification of the tyrosine residue.[1]

Thiolysis Substrate O-DNP-Tyrosine (Colorless/Pale) Intermediate Meisenheimer Complex Substrate->Intermediate Nucleophilic Attack Reagent Thiol (R-SH) (e.g., 2-Mercaptoethanol) Reagent->Intermediate Product1 Free Tyrosine (Phenol restored) Intermediate->Product1 Elimination Product2 DNP-Thiol Adduct (Bright Yellow, A360) Intermediate->Product2 Chromophore Release

Figure 1: Mechanism of thiolytic cleavage of O-DNP-Tyrosine.[1] The release of the DNP-thiol adduct allows for colorimetric quantification.

Protocol: Spectrophotometric Quantitation of Tyrosine Loading

Objective: Determine the concentration of O-DNP-Tyr residues (e.g., on a resin or in solution) by measuring the released DNP-chromophore.

Materials:

  • Buffer A: 0.1 M Sodium Phosphate, pH 8.0 containing 50% DMF.[1]

  • Reagent B: 0.5 M 2-Mercaptoethanol in Buffer A.

  • Standard: DNP-ε-Lysine or known O-DNP-Tyr stock for calibration.[1]

Procedure:

  • Preparation: Aliquot the sample containing O-DNP-Tyr (approx.[1] 0.5–2.0 µmol) into a UV-transparent cuvette or microfuge tube.[1]

  • Reaction: Add 1.0 mL of Reagent B .

  • Incubation: Incubate at Room Temperature (RT) for 30 minutes. The solution should turn yellow.[1]

  • Measurement: Measure Absorbance at 360 nm (for DNP-S-ethanol adduct).

  • Calculation: Use the extinction coefficient (

    
    ) to calculate concentration.[1]
    

[1]

Validation Step: Perform a "spiking" control by adding a known amount of O-DNP-Tyr to a blank reaction to verify >95% recovery.[1]

Application 2: Immunological Epitope Mapping[1]

O-DNP-Tyr is critical for defining the specificity of anti-DNP antibodies.[1] While many antibodies are raised against DNP-Lysine (N-linked), high-affinity clones often discriminate between the N-linked and O-linked geometry.[1]

Experimental Logic

By using O-DNP-Tyr as a competitor in an ELISA, researchers can determine if an antibody recognizes the electronic character of the DNP ring (cross-reactive) or the specific linkage angle (specific).[1]

  • High Cross-reactivity: Antibody binds both N-DNP-Lys and O-DNP-Tyr

    
     Recognizes the DNP ring primarily.[1]
    
  • Low Cross-reactivity: Antibody binds N-DNP-Lys but not O-DNP-Tyr

    
     Recognizes the linker/amino acid context.[1]
    
Protocol: Competitive ELISA for Specificity Profiling

Objective: Determine the


 of O-DNP-Tyr against a standard anti-DNP antibody.

Materials:

  • Coating Antigen: DNP-BSA (10 µg/mL).[1]

  • Primary Antibody: Anti-DNP (monoclonal or polyclonal).[1]

  • Competitor: O-2,4-Dnp-L-Tyrosine (Serial dilutions: 0.1 nM to 100 µM).[1]

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.[1]

Workflow:

ELISA Step1 1. Coat Plate (DNP-BSA) Step3 3. Add Mixture to Plate (Competition for Binding) Step1->Step3 Step2 2. Pre-Incubate Antibody with O-DNP-Tyr (Competitor) Step2->Step3 Step4 4. Wash & Detect (HRP-Secondary) Step3->Step4 Decision Result Analysis Step4->Decision ResultA High Signal: O-DNP-Tyr did NOT bind Ab (Specific to N-linkage) Decision->ResultA ResultB Low Signal: O-DNP-Tyr blocked Ab (Cross-reactive) Decision->ResultB

Figure 2: Competitive ELISA workflow. The ability of free O-DNP-Tyr to inhibit antibody binding to the DNP-BSA plate reveals the antibody's specificity.[1]

Step-by-Step:

  • Coat: Add 100 µL DNP-BSA to ELISA plate wells. Incubate overnight at 4°C. Wash 3x with PBS-T.

  • Block: Block with 1% BSA in PBS for 1 hour.

  • Competition Mix: In a separate tube, mix the Anti-DNP antibody (at a fixed concentration, e.g., 0.5 µg/mL) with varying concentrations of O-DNP-Tyr . Incubate for 30 mins.

  • Bind: Transfer the Antibody/Competitor mix to the coated plate. Incubate 1 hour.

  • Wash: Wash 5x with PBS-T to remove unbound antibody.[1]

  • Detect: Add HRP-Secondary antibody.[1] Incubate 1 hour. Wash. Add TMB.[1]

  • Analyze: Plot OD450 vs. Log[Competitor]. Calculate

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility O-DNP-Tyr is hydrophobic.[1]Dissolve in 100% DMSO first, then dilute into buffer.[1] Ensure final DMSO < 5% for ELISA.
Unexpected Thiolysis Presence of DTT or β-ME in buffers.[1]Ensure all buffers are free of reducing agents unless cleavage is intended.[1]
High Background (ELISA) "Sticky" DNP group adhering to plastic.[1]Increase Tween-20 to 0.1% in wash buffer; Use high-grade BSA for blocking.[1]
No Signal (Thiolysis) pH too low.The thiolysis reaction is base-catalyzed.[1] Ensure pH is ≥ 8.0.

References

  • Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995). "The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis."[1] International Journal of Peptide and Protein Research, 45(2), 116–121.[1]

  • Eisen, H. N., et al. (1954). "The reaction of 2,4-dinitrofluorobenzene with amino acids and proteins."[1] Journal of the American Chemical Society.[1] (Foundational chemistry for DNP-amino acid derivatives).

  • Little, J. R., & Eisen, H. N. (1966). "Specificity of the Immune Response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl Groups." Journal of Experimental Medicine.

  • Sigma-Aldrich. "Product Information: L-Tyrosine and Derivatives."[1]

  • PubChem. "N,O-Di(2,4-Dnp)-L-tyrosine Compound Summary."[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting "O-2,4-Dnp-L-Tyrosine" cleavage in SPPS

In Solid-Phase Peptide Synthesis (SPPS), the 2,4-dinitrophenyl (Dnp) group is utilized primarily for the side-chain protection of Tyrosine [Tyr(Dnp)] and Histidine [His(Dnp)] during Boc-strategy synthesis[1]. The Causali...

Author: BenchChem Technical Support Team. Date: March 2026

In Solid-Phase Peptide Synthesis (SPPS), the 2,4-dinitrophenyl (Dnp) group is utilized primarily for the side-chain protection of Tyrosine [Tyr(Dnp)] and Histidine [His(Dnp)] during Boc-strategy synthesis[1].

The Causality of Stability: The Dnp group features two strongly electron-withdrawing nitro groups on the phenyl ring. This extreme electron deficiency renders the protecting group completely resistant to the highly acidic conditions of Boc-SPPS, easily surviving repeated exposures to 100% Trifluoroacetic Acid (TFA) and even the final anhydrous Hydrofluoric Acid (HF) cleavage[1].

The Causality of Cleavage: Because Dnp is impervious to acid, it must be removed orthogonally via nucleophilic aromatic substitution (thiolysis)[2]. The electron-withdrawing nitro groups activate the ipso-carbon of the Dnp ring, making it highly susceptible to nucleophilic attack by a thiolate anion. When exposed to a thiol in the presence of a base, the Dnp group is cleanly transferred from the peptide side-chain to the thiol, freeing the native Tyrosine or Histidine residue[2].

The Self-Validating Thiolysis Protocol

To prevent irreversible side reactions, Dnp removal must be performed on-resin prior to the final HF cleavage[3]. We utilize a thiolysis protocol that acts as a self-validating system: the cleavage byproduct (e.g., S-Dnp-2-mercaptoethanol) is intensely yellow. The visual appearance of this yellow color confirms the reaction is proceeding, and its absence in subsequent washes confirms absolute completion.

Step-by-Step Methodology: On-Resin Dnp Removal
  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and expose the peptide backbone.

  • Thiolate Generation: Prepare a fresh cleavage cocktail of 20% (v/v) 2-mercaptoethanol and 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF[4].

    • Scientific Rationale: DIEA acts as a non-nucleophilic base to deprotonate the thiol, generating the highly reactive thiolate nucleophile required to attack the Dnp ring[5].

  • Primary Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 30 minutes[5]. The solution will immediately turn bright yellow.

  • Spectrophotometric Validation: Drain the yellow solution. You can quantify Dnp removal by measuring the absorbance of the effluent at 341 nm (

    
    )[1].
    
  • Secondary Cleavage: Repeat the 30-minute thiolysis treatment with a fresh batch of the cleavage cocktail to ensure 100% deprotection[5].

  • Extensive Washing (Critical): Wash the resin extensively with DMF (5x), Dichloromethane (DCM) (5x), and Methanol (3x)[2].

    • Scientific Rationale: Any residual thiol carried over into the HF cleavage step can act as an unintended scavenger or form covalent adducts with the peptide backbone[5].

Workflow start Boc-SPPS Chain Assembly (Tyr/His protected with Dnp) check_dnp Is Dnp present? start->check_dnp thiolysis Thiolysis (On-Resin) 20% 2-ME or 1M Thiophenol + 10% DIEA in DMF check_dnp->thiolysis Yes hf Anhydrous HF Cleavage (with scavengers) check_dnp->hf No monitor Monitor Yellow Color (Absorbance at 341 nm) thiolysis->monitor wash Extensive Washing (DMF, DCM, MeOH) monitor->wash wash->hf end Crude Deprotected Peptide hf->end

Caption: Standard workflow for on-resin Dnp removal prior to final HF cleavage in Boc-SPPS.

Quantitative Reagent Comparison

Choosing the right reagent for Dnp removal depends on your specific synthesis strategy. Below is a quantitative comparison of the most common deprotection reagents.

ReagentConcentrationBase RequiredCleavage TimeCompatibilityKey Disadvantage
2-Mercaptoethanol 20% (v/v)10% DIEA2 x 30 minBoc-SPPSStrong odor; can form adducts if used post-cleavage.
Thiophenol 1 M10% DIEA1 x 90 minBoc-SPPSHighly toxic; requires strict fume hood handling.
Piperidine 20% (v/v)None (Self-basic)~15 minFmoc-SPPSCauses premature Dnp loss during Fmoc cycles.

Troubleshooting FAQs

Q1: My post-cleavage Mass Spectrometry shows a +166 Da mass shift. What happened? A1: A precise +166 Da shift corresponds to an intact 2,4-dinitrophenyl group, indicating failed or incomplete thiolysis. Because Dnp is completely stable to anhydrous HF[1], it will remain permanently attached to the Tyrosine or Histidine residue if the on-resin thiolysis step was skipped, or if the thiol concentration was too low. Resolution: Always perform the 2x 30-minute thiolysis step before adding HF[5]. If the sequence is highly sterically hindered, increase the reaction time to 2 hours.

Q2: I am synthesizing a peptide using Fmoc-SPPS, but the Dnp group is missing from my Tyrosine before I even finish the synthesis. Why? A2: Tyr(Dnp) is generally incompatible with standard Fmoc chemistry. The Dnp group is highly base-labile and is readily cleaved by the 20% piperidine in DMF used for standard Fmoc N-alpha deprotection[1]. Resolution: If you must use Fmoc chemistry, Dnp can only be used on the absolute N-terminal residue (where no further piperidine treatments are required). Otherwise, switch to tBu (tert-butyl) or Trt (trityl) protection for Tyrosine in Fmoc-SPPS[1].

Q3: I forgot to remove the Dnp group before HF cleavage. Can I perform thiolysis on the crude, unbound peptide in solution? A3: Yes, but with high risk. While solution-phase thiolysis (e.g., 10% 2-mercaptoethanol at 37°C) will remove the Dnp group, the excess thiols can react with the unprotected peptide. For example, in cysteine-rich peptides, 2-mercaptoethanol has been documented to form covalent adducts, resulting in unexpected mass shifts of +76 Da, +156 Da, or +228 Da[5]. Resolution: It is highly recommended to perform thiolysis on-resin so excess reagents can be washed away before the peptide is fully deprotected[3]. If solution-phase removal is mandatory, utilize a scavenger-rich precipitation immediately after the reaction.

TroubleshootingTree issue Mass Spectrometry shows Unexpected Mass mass166 +166 Da Mass Shift issue->mass166 massAdduct +76 Da / +156 Da Shifts issue->massAdduct missing Missing Dnp in Fmoc-SPPS issue->missing diag1 Incomplete Dnp Removal (Failed Thiolysis) mass166->diag1 diag2 Thiol Adduct Formation (Post-cleavage 2-ME use) massAdduct->diag2 diag3 Premature Cleavage (Piperidine is base-labile to Dnp) missing->diag3 sol1 Repeat thiolysis on-resin Increase thiol concentration diag1->sol1 sol2 Perform thiolysis ON-RESIN before HF cleavage diag2->sol2 sol3 Switch to tBu/Trt protection or use Boc-SPPS diag3->sol3

Caption: Logical troubleshooting tree for diagnosing and resolving Dnp-related mass discrepancies.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 22a: Synthesis of Peptides and Peptidomimetics . Thieme-Connect. 1

  • Application Notes and Protocols: Thiolysis for Dnp Protecting Group Removal from Synthetic Peptides . Benchchem. 2

  • Introduction to Cleavage Techniques . ThermoFisher. 3

  • Protocol for the Incorporation of Boc-D-His(DNP)-OH in Solid-Phase Peptide Synthesis (SPPS) . Benchchem.4

  • Total chemical synthesis of enzymatically active human type II secretory phospholipase A2 . Proceedings of the National Academy of Sciences (PNAS). 5

Sources

Optimization

Side reactions of "O-2,4-Dnp-L-Tyrosine" in peptide synthesis

Technical Support Center: O-2,4-Dnp-L-Tyrosine in Peptide Synthesis Topic: Troubleshooting Side Reactions & Deprotection of -2,4-Dinitrophenyl-L-Tyrosine (Tyr(Dnp)) Audience: Senior Researchers & Peptide Chemists Format:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: O-2,4-Dnp-L-Tyrosine in Peptide Synthesis

Topic: Troubleshooting Side Reactions & Deprotection of


-2,4-Dinitrophenyl-L-Tyrosine (Tyr(Dnp))
Audience:  Senior Researchers & Peptide Chemists
Format:  Interactive Q&A, Protocols, and Mechanistic Analysis

Technical Overview: Why use Tyr(Dnp)?


-2,4-Dinitrophenyl-L-Tyrosine (Tyr(Dnp))  is a highly specialized derivative used primarily to protect the phenolic hydroxyl group of tyrosine. Its electron-withdrawing dinitrophenyl ring renders the phenol extremely resistant to acid-catalyzed alkylation.
  • Primary Utility: In Boc/Bzl chemistry , unprotected tyrosine is susceptible to

    
    -alkylation (benzylation) by carbocations generated during HF cleavage. The Dnp group completely suppresses this side reaction.
    
  • Orthogonality: The Dnp group is stable to TFA (Fmoc deprotection/cleavage) and HF (Boc cleavage). It requires a specific nucleophilic thiolysis step for removal.

  • The Challenge: Its stability is a double-edged sword. Incomplete removal leads to hydrophobic, bright yellow impurities that are difficult to separate by HPLC.

Critical Mechanism: Thiolytic Deprotection

The removal of the Dnp group does not follow standard acid/base lability. It proceeds via Nucleophilic Aromatic Substitution (


) .[1] Understanding this mechanism is vital for troubleshooting incomplete deprotection.

The Mechanism:

  • Nucleophilic Attack: A thiol anion (thiophenolate or mercaptoethanolate) attacks the C-1 carbon of the dinitrophenyl ring.

  • Meisenheimer Complex: A transient anionic intermediate forms.

  • Elimination: The phenoxide of Tyrosine is displaced, releasing the free Tyrosine and the S-Dnp adduct (e.g., 2,4-dinitrophenyl phenyl sulfide).

Dnp_Thiolysis Tyr_Dnp Tyr(O-Dnp)-Resin (Substrate) Complex Meisenheimer Complex Tyr_Dnp->Complex Nucleophilic Attack (S_NAr) Thiol Thiol Reagent (PhSH / Base) Thiol->Complex Tyr_Free Tyr-Resin (Deprotected) Complex->Tyr_Free Elimination Byproduct S-Dnp Adduct (Yellow Waste) Complex->Byproduct

Figure 1: Mechanism of Dnp removal via Nucleophilic Aromatic Substitution (


).[1] The reaction is driven by the electron-deficiency of the Dnp ring.

Troubleshooting Guide: Side Reactions & FAQs

Issue 1: The "Yellow Peptide" Phenomenon

Q: My crude peptide is bright yellow/orange after cleavage. Is this normal? A: No. A yellow color in the final lyophilized peptide indicates the presence of nitro-aromatic species .

  • Cause 1 (Incomplete Deprotection): The Dnp group was not fully removed. The Dnp-Tyr chromophore has a high extinction coefficient.

  • Cause 2 (Trapped Byproduct): The cleaved S-Dnp byproduct (e.g., 2,4-dinitrophenyl-2-mercaptoethanol) is highly hydrophobic and may precipitate or adhere to the peptide/resin if not washed extensively.

  • Diagnostic: Check the HPLC at 350–400 nm . Peptides typically absorb at 210–220 nm. A peak absorbing at 350+ nm confirms the presence of the Dnp group.

Issue 2: The "His-Dnp" Migration

Q: I am detecting a mass shift of +166 Da on my Histidine-containing peptide. What happened? A: You have likely encountered Inter-residue Dnp Transfer .

  • The Mechanism: If the Dnp group is removed after Histidine protection has been lost (e.g., post-HF cleavage or if using His(Trt) in Fmoc with premature Trt loss), the free imidazole nitrogen of Histidine can act as a nucleophile. It attacks the Dnp group (either on Tyr or the S-Dnp byproduct), transferring the Dnp moiety to the Histidine.

  • Prevention:

    • Always remove Dnp while the peptide is on-resin and Histidine side chains are still protected (e.g., His(Boc) or His(Trt)).

    • Use Thiophenol (stronger nucleophile) rather than weaker thiols to ensure the kinetic product is the Thio-Dnp adduct, not the His-Dnp adduct.

Issue 3: Incomplete Removal in Aggregated Sequences

Q: Standard thiolysis failed. The Kaiser test is negative, but the resin is yellow. A: The Dnp group is buried in a hydrophobic pocket (aggregation).

  • Solution: Switch to a "Swelling Thiolysis" protocol.

    • Use DMF/DCM (1:1) as the solvent to expand the resin matrix.

    • Add Urea (6M) or GuHCl to the thiolysis mixture to disrupt hydrogen bonding and expose the Tyr(Dnp).

Experimental Protocols

Protocol A: Standard On-Resin Thiolysis (Boc or Fmoc)

Best for: Routine synthesis before final cleavage.

StepReagentDurationNotes
1. Swell DMF15 minEnsure resin is fully solvated.
2. React 20% Thiophenol / 10% DIPEA in DMF2 x 1 hourThiophenol is toxic; use a fume hood. DIPEA activates the thiol.
3. Wash DMF5 x 2 minCritical to remove yellow S-Dnp byproduct.
4. Wash DCM3 x 2 minPrepares resin for drying or next step.
5. Verify Visual InspectionN/AResin should return to off-white/colorless.
Protocol B: Odorless Alternative (Mercaptoethanol)

Best for: Labs restricting thiophenol use. Note: Slower kinetics.

  • Prepare Solution: 20% 2-Mercaptoethanol + 10% DIPEA in DMF.

  • Reaction: Treat resin for 2 x 3 hours (longer reaction time required due to lower nucleophilicity).

  • Wash: Extensive washing with DMF/Water mixtures may be needed to remove the more polar byproduct.

Protocol C: Post-Cleavage "Cleanup" (Emergency Only)

Use only if Dnp was accidentally left on after cleavage.

  • Dissolve crude peptide in Water/Acetonitrile (1:1) at pH 8.5 (adjusted with Ammonium Bicarbonate).

  • Add 20 equivalents of DTT or Mercaptoethanol .

  • Stir for 4–6 hours.

  • Monitor by HPLC (disappearance of yellow peak).[2]

  • Purify immediately to remove the thiol-Dnp adduct.

Comparative Reagent Table

ReagentNucleophilicityOdorEfficiencyRecommended Use
Thiophenol HighSevere (Stench)ExcellentStandard for difficult sequences or high-loading resins.
2-Mercaptoethanol ModerateModerateGoodRoutine synthesis; requires longer reaction times.
Thioglycolic Acid ModerateModerateModerateAlternative if basic conditions (DIPEA) must be avoided.
Piperidine LowStrong (Amine)PoorNot recommended. Can cause partial removal during Fmoc cycles, leading to side reactions.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid Stability of Several Benzylic Protecting Groups Used in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 95(11), 3750–3756. Link

  • Fukuda, T., & Kitada, C. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis.[3] International Journal of Peptide and Protein Research, 45(2), 116–121. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Troubleshooting

Technical Support Center: Optimization of O-2,4-Dnp-L-Tyrosine Integration in SPPS

Executive Summary The integration of O-2,4-dinitrophenyl-L-tyrosine (Fmoc-Tyr(Dnp)-OH) in Fmoc solid-phase peptide synthesis (SPPS) presents a specific paradox. While the Dnp group is intended to protect the phenolic hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of O-2,4-dinitrophenyl-L-tyrosine (Fmoc-Tyr(Dnp)-OH) in Fmoc solid-phase peptide synthesis (SPPS) presents a specific paradox. While the Dnp group is intended to protect the phenolic hydroxyl from O-acylation, the group itself is metastable in the presence of secondary amines (like piperidine) used for Fmoc removal.

The Root Cause: The "O-acylation" you are likely observing is not a failure of the Dnp group to block the phenol, but rather a result of premature Dnp cleavage . Repeated exposure to piperidine strips the Dnp group, exposing the free phenol, which is then acylated by the activated amino acid in the subsequent coupling step.

This guide provides the protocols to stabilize the Dnp group, detect premature cleavage, and prevent the formation of O-acyl byproducts.

Module 1: The Mechanistic Failure Mode

To prevent the issue, we must first visualize the "Invisible Failure" pathway. The Dnp group is removed via Nucleophilic Aromatic Substitution (


) . While thiols are the intended cleavage reagents, secondary amines (piperidine) can also drive this reaction over time.
The "Vicious Cycle" of O-Acylation

DnpFailure Start Fmoc-Tyr(Dnp)-Peptide Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Split Reaction Pathway Deprotect->Split PathA Path A (Desired): Fmoc Removed Dnp Intact Split->PathA Short Exposure PathB Path B (Side Reaction): Fmoc & Dnp Removed (Free Phenol) Split->PathB Prolonged Exposure Coupling Next Coupling (Activated AA-OBt) PathA->Coupling PathB->Coupling ResultA Correct Peptide H-AA-Tyr(Dnp)-... Coupling->ResultA ResultB O-Acylated Impurity H-AA-Tyr(O-acyl-AA)-... Coupling->ResultB Esterification

Caption: Figure 1. The mechanism of O-acylation rooted in premature Dnp cleavage during Fmoc deprotection.

Module 2: Troubleshooting Protocols

Protocol A: The "Yellow Flag" Self-Validation System

Goal: Detect premature Dnp loss in real-time without waiting for final Mass Spec.

The Science: The cleavage product of Dnp and piperidine is N-(2,4-dinitrophenyl)piperidine , which is intensely yellow/orange.

Step-by-Step:

  • Baseline: Observe the waste stream during the Fmoc deprotection of the Tyr(Dnp) residue itself. It will be clear (or slightly cloudy).

  • Monitoring: In the subsequent cycles (when coupling the next amino acids), collect the deprotection waste.

  • Diagnosis:

    • Clear/Colorless: Dnp is stable. Proceed.

    • Bright Yellow/Orange: Dnp is being cleaved.[1][2] You are at high risk of O-acylation in the next step.

Protocol B: Stabilizing Dnp During Fmoc Removal

Goal: Remove Fmoc without triggering the


 reaction on the Dnp group.

Standard Reagent: 20% Piperidine in DMF (


, strong nucleophile).
The Fix:  Reduce nucleophilicity or contact time.
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Reagent 20% Piperidine / DMF50% Morpholine / DMF or 5% Piperazine / 0.1M HOBt
Time 2 x 10 min2 x 5 min (Strict control)
Additives None0.1 M HOBt (Suppresses side reactions)
Wash DMFDMF followed by DCM (Dnp is more stable in DCM)

Experimental Note: If using Morpholine, ensure your coupling times are slightly extended, as it is a weaker base and may leave trace Fmoc if the resin loading is very high.

Module 3: Post-Synthesis Verification & Rescue

If you suspect O-acylation has already occurred, use this workflow to confirm and attempt recovery.

Diagnostic Mass Spectrometry

Analyze the crude peptide via LC-MS. Look for the "Double Hit":

  • Target Mass:

    
    
    
  • Impurity Mass:

    
    
    
    • Example: If the next residue was Glycine (Mass 57), look for a peak at

      
       relative to the main peak. This confirms the Glycine coupled to both the N-terminus and the Tyr-OH.
      
The "Thiolysis" Rescue Attempt

Standard Dnp removal uses thiols.[1][2] If O-acylation (ester formation) has occurred, thiolysis alone will not remove the extra amino acid ester. However, esters are base-labile.

Rescue Protocol (High Risk):

  • Dnp Removal: Treat resin with 20% mercaptoethanol / 10% DIPEA in DMF (3 x 30 min). This removes the remaining Dnp.[1][2]

  • Ester Hydrolysis: The O-acyl bond is an ester. It is more labile than the peptide amide backbone.

    • Try: Treat the resin with 0.1 M NaOH (aqueous) / Dioxane (1:1) for 15 minutes.

    • Warning: This can cause racemization or hydrolysis of the C-terminal ester if not careful. Use only if the batch is otherwise lost.

Frequently Asked Questions (FAQ)

Q1: Why use Dnp at all if it's so unstable? Why not use Tyr(tBu)? A: You are correct that Fmoc-Tyr(tBu)-OH is the industry standard for Fmoc SPPS because tBu is stable to piperidine. Dnp is typically used only when:

  • Orthogonality is required: You need to deprotect the Tyrosine side chain selectively while the peptide is still on the resin (e.g., for cyclic peptide formation or phosphorylation).

  • Legacy Protocols: You are adapting an older Boc-chemistry protocol where Dnp is standard (Dnp is stable to HF/TFA). Recommendation: If you do not need on-resin orthogonality, switch to Tyr(tBu) immediately.

Q2: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Fmoc removal? A: Yes, but with caution. DBU is a non-nucleophilic base, so it will not attack the Dnp group via


. However, DBU promotes aspartimide formation and racemization more aggressively than piperidine.
Protocol: Use 2% DBU / 2% Piperidine in DMF for very short bursts (3 x 3 min). The small amount of piperidine scavenges the dibenzofulvene but is too dilute to cleave the Dnp rapidly.

Q3: I see a peak at M+196 on my Mass Spec. What is this? A: That is the Dnp group itself remaining on the Tyrosine.

  • Cause: Incomplete thiolysis.

  • Solution: Repeat the thiolysis step (20% mercaptoethanol/DIPEA) before final cleavage. The Dnp group is not removed by TFA cleavage cocktails.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups in Organic Synthesis.[3][4][5] Chemical Reviews.

  • Novabiochem. (2024). Fmoc Solid Phase Peptide Synthesis: Handbook & Catalog. Merck KGaA.
  • BenchChem. (2025).[1][2][6][7] Troubleshooting incomplete Dnp group removal. 2[2][5][8]

  • ChemicalBook. (2024). O-MONO-2,4-DNP-L-TYROSINE Synthesis and Properties. 9[2][5][8]

Sources

Optimization

Technical Support Center: O-2,4-Dnp-L-Tyrosine Optimization

Senior Application Scientist Desk Subject: Stability & Cleavage Protocols for O-2,4-Dinitrophenyl-L-Tyrosine Executive Summary Welcome to the technical support center. You are likely here because you are working with Fmo...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Stability & Cleavage Protocols for O-2,4-Dinitrophenyl-L-Tyrosine

Executive Summary

Welcome to the technical support center. You are likely here because you are working with Fmoc-Tyr(Dnp)-OH and facing one of two critical issues: either the Dnp group was unintentionally removed during cleavage, or you are attempting to remove it and encountering incomplete deprotection or side reactions.

The O-2,4-Dnp group on Tyrosine functions as a unique "Thiol Switch." Unlike acid-labile groups (tBu, Trt, Boc) that cleave solely based on acidity, the Dnp ether bond is stable to TFA but highly labile to thiols (nucleophiles). Your choice of scavenger determines the fate of this protecting group.

Module 1: The Stability Matrix (The "Why")

To control the Dnp group, you must understand its reactivity profile. The table below summarizes how O-2,4-Dnp-L-Tyrosine behaves in common SPPS environments.

EnvironmentReagent CompositionDnp StatusMechanism
Acidic (Standard) 95% TFA / 2.5% TIS / 2.5% H₂OSTABLE The Dnp ether bond resists acidolysis.
Acidic + Thiol Reagent K (TFA / Thioanisole / EDT / Phenol / H₂O)UNSTABLE Thiolysis: Thiols attack the Dnp ring, displacing the Tyr phenoxide.
Basic (On-Resin) 20% Piperidine / DMFPARTIALLY LABILE Slow nucleophilic attack by piperidine (can lead to partial loss).
Nucleophilic Thiophenol / DMF / DIEACLEAVED Rapid, quantitative thiolysis (Standard deprotection method).
Module 2: Troubleshooting Guides (Q&A)
Q1: "My LC-MS shows the Dnp group is missing after cleavage. I wanted to keep it. What happened?"

Diagnosis: You likely used a cleavage cocktail containing thiols, such as Reagent K or Reagent B , or added EDT (1,2-Ethanedithiol) or DTT as a scavenger. The Science: Thiols are powerful nucleophiles that perform a Nucleophilic Aromatic Substitution (


) on the Dnp ring. Even in 95% TFA, the presence of EDT or Thioanisole will strip the Dnp group from the Tyrosine oxygen.
Solution:  Switch to Protocol A (Thiol-Free Cleavage)  below. Use Triisopropylsilane (TIS) as your primary scavenger. TIS is a hydride donor, not a thiol, and will preserve the Dnp group.
Q2: "I want to remove the Dnp group, but I see 'Dnp-Histidine' adducts or unknown yellow byproducts."

Diagnosis: This is the "Dnp Sponge" effect. When Dnp is cleaved (either by thiols in the cocktail or on-resin), the released 2,4-dinitrophenyl species is highly reactive. If not quenched, it will re-attach to the imidazole ring of Histidine or the amine of Lysine. The Science: The kinetic product of thiolysis is the Dnp-thiol adduct. However, if the local concentration of nucleophilic side chains (His, Lys) is high, the Dnp group can transfer to them. Solution:

  • Preferred: Remove Dnp on-resin before cleavage using Protocol B . This washes away the toxic Dnp byproduct before the peptide is released.

  • Alternative: If cleaving in solution, ensure a massive excess of scavenger (EDT) is present to act as a "sink" for the Dnp group.

Q3: "Can I use Dnp-Tyr to prevent Tyrosine alkylation?"

Answer: Yes. This is a classic application. The Dnp group is electron-withdrawing, deactivating the Tyrosine ring. This prevents the formation of 3-benzyltyrosine or 3-bromotyrosine adducts during synthesis. Once the danger of alkylation is passed (post-cleavage), the Dnp can be removed.

Module 3: Validated Experimental Protocols
Protocol A: Dnp Preservation (Thiol-Free Cocktail)

Use this when you want the Dnp group to REMAIN on the Tyrosine (e.g., for antibody generation or orthogonality).

  • Prepare Cocktail: Mix TFA (95%) , Triisopropylsilane (TIS) (2.5%) , and Water (2.5%) .

    • Critical: Do NOT add EDT, DTT, Thioanisole, or Mercaptoethanol.

  • Cleavage: Add 10-20 mL of cocktail per gram of resin.

  • Incubation: Shake at room temperature for 2–3 hours.

  • Precipitation: Filter resin and precipitate filtrate into cold diethyl ether.

  • Result: Peptide retains O-Dnp-Tyr.

Protocol B: On-Resin Dnp Removal (The "Clean" Method)

Use this to remove Dnp safely before cleaving the peptide.

  • Swelling: Swell the resin in DMF for 20 minutes.

  • Reagent Prep: Prepare a solution of Thiophenol (20 eq) and DIEA (20 eq) in DMF.

    • Alternative (Less Toxic): Use 2-Mercaptoethanol (20%) / DIEA (10%) in DMF.

  • Reaction: Add solution to resin. Shake for 1 hour at room temperature.

    • Visual Check: The solution should turn bright yellow/orange (release of Dnp-thiol).

  • Wash: Drain and wash extensively with DMF (x5) and DCM (x5) until the flow-through is colorless.

    • Why: You must remove all released Dnp chromophores to prevent re-attachment during the subsequent acid cleavage.

  • Final Cleavage: Proceed with standard TFA cleavage (Reagent K or TIS/H2O).

Module 4: Decision Logic & Workflow

The following diagram illustrates the critical decision path for handling O-Dnp-Tyr.

Dnp_Workflow Start Start: Peptide with O-Dnp-Tyr Intent What is your Goal? Start->Intent Keep Preserve Dnp Group Intent->Keep Remove Remove Dnp Group Intent->Remove Cocktail_Choice Select Cleavage Cocktail Keep->Cocktail_Choice On_Resin On-Resin Thiolysis (Thiophenol/DMF) Remove->On_Resin Recommended Reagent_K Reagent K / B (Contains Thiols: EDT/Thioanisole) Cocktail_Choice->Reagent_K Avoid! TIS_Cocktail TFA / TIS / Water (Thiol-Free) Cocktail_Choice->TIS_Cocktail Correct Path Result_Fail Result: Unintentional Dnp Loss Reagent_K->Result_Fail Thiolysis Occurs Result_Intact Result: Intact O-Dnp-Tyr Peptide TIS_Cocktail->Result_Intact Result_Free Result: Free Tyr Peptide (Clean) TIS_Cocktail->Result_Free On_Resin->TIS_Cocktail Step 2: Acid Cleavage

Figure 1: Decision tree for O-Dnp-Tyr processing. Green paths indicate optimal protocols for preservation or removal.

References
  • BenchChem. (2025).[1][2] Protocol for the Incorporation of Boc-D-His(DNP)-OH in Solid-Phase Peptide Synthesis (SPPS).Link

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Guide.Link

  • ThermoFisher Scientific. (n.d.). Introduction to Cleavage Techniques.Link

  • National Institutes of Health (PubMed). (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis.[3] Int J Pept Protein Res.[4][5] Link

Sources

Troubleshooting

Technical Support Center: O-2,4-Dnp-L-Tyrosine in Peptide Synthesis

Welcome to the technical support center for challenges related to the use of O-2,4-Dnp-L-Tyrosine in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges related to the use of O-2,4-Dnp-L-Tyrosine in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues, particularly those related to solubility, encountered during the incorporation of this modified amino acid.

Introduction: The Challenge of O-2,4-Dnp-L-Tyrosine

The 2,4-dinitrophenyl (Dnp) group is a well-established protecting group for the phenolic hydroxyl function of tyrosine in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its primary advantage lies in its stability to the acidic conditions typically used for Nα-Boc deprotection and its facile cleavage under mild thiolytic conditions.[1] However, the introduction of the bulky and hydrophobic Dnp group can significantly alter the physicochemical properties of the tyrosine derivative, often leading to poor solubility in standard SPPS solvents. This can result in a cascade of problems, including incomplete coupling reactions, peptide aggregation, and ultimately, low yields of the desired peptide.

This guide provides a structured approach to troubleshooting these issues, offering both immediate solutions and long-term strategies for the successful incorporation of O-2,4-Dnp-L-Tyrosine into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: My Fmoc- or Boc-O-2,4-Dnp-L-Tyrosine is not fully dissolving in DMF. What should I do?

A1: Poor solubility of the protected amino acid is a common issue. The Dnp group is highly hydrophobic, which can lead to difficulties in achieving the desired concentration for coupling.

  • Immediate Action: Try switching to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for many difficult amino acids compared to N,N-Dimethylformamide (DMF).[2][3][4][5] If solubility is still an issue, consider preparing a slurry of the amino acid in NMP and adding it to the reaction vessel. For extremely difficult cases, the addition of a small amount of Dimethyl Sulfoxide (DMSO) as a co-solvent can be beneficial.[6][7]

Q2: The coupling of O-2,4-Dnp-L-Tyrosine is incomplete, as indicated by a positive Kaiser test. How can I improve the coupling efficiency?

A2: Incomplete coupling is often a direct consequence of poor solubility and steric hindrance from the bulky Dnp group.

  • Troubleshooting Steps:

    • Switch to a stronger coupling reagent: Standard carbodiimide-based activators like DIC may not be sufficient. More potent reagents such as HATU, HCTU, or PyAOP can significantly improve coupling efficiency for sterically hindered amino acids.[8][9]

    • Perform a double coupling: Repeating the coupling step with a fresh solution of the activated amino acid is a highly effective method to drive the reaction to completion.[10]

    • Increase the reaction temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can help overcome both solubility and kinetic barriers.[6][11] Microwave-assisted SPPS is particularly effective in this regard.[12]

Q3: My peptide is showing signs of aggregation after the introduction of O-2,4-Dnp-L-Tyrosine. What are the signs and how can I mitigate this?

A3: The hydrophobicity of the Dnp group can act as a nucleation point for peptide aggregation, where peptide chains interact to form insoluble secondary structures on the resin.

  • Signs of Aggregation:

    • Shrinking of the resin beads.[12]

    • Slow or incomplete Fmoc deprotection and coupling reactions.[6]

    • A "gummy" or clumped appearance of the resin.

  • Mitigation Strategies:

    • Use Chaotropic Salts: Washing the resin with a solution of a chaotropic salt like LiCl or NaClO₄ in DMF before coupling can disrupt secondary structures.[6][12][13]

    • Incorporate Backbone Protection: If the peptide sequence is known to be aggregation-prone, consider incorporating backbone-protecting groups like pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the vicinity of the Dnp-Tyr residue.[6][12]

    • Choose an Appropriate Resin: Using a low-loading resin or a resin with a polyethylene glycol (PEG) linker can improve the solvation of the growing peptide chain and reduce intermolecular aggregation.[12]

In-Depth Troubleshooting Guides

Guide 1: Addressing Poor Solubility of the Incoming Amino Acid

The primary hurdle in using O-2,4-Dnp-L-Tyrosine is often its poor solubility in standard SPPS solvents. The following workflow provides a systematic approach to overcome this challenge.

G cluster_0 Troubleshooting O-2,4-Dnp-L-Tyrosine Solubility start Start: Poor Solubility of O-2,4-Dnp-L-Tyrosine in DMF solvent Switch to NMP start->solvent cosolvent Add DMSO as a co-solvent (up to 25%) solvent->cosolvent Still insoluble success Proceed with Coupling solvent->success Soluble slurry Use a slurry of the amino acid in NMP cosolvent->slurry Still insoluble cosolvent->success Soluble heat Gently warm the solvent (up to 40°C) to aid dissolution slurry->heat If practical slurry->success heat->success

Caption: Workflow for addressing solubility issues of O-2,4-Dnp-L-Tyrosine.

Experimental Protocol: Solvent Screening

  • Preparation: Weigh 1-2 mg of Fmoc- or Boc-O-2,4-Dnp-L-Tyrosine into three separate vials.

  • Solvent Addition: To the first vial, add 100 µL of DMF. To the second, add 100 µL of NMP. To the third, add a 3:1 mixture of NMP:DMSO.

  • Dissolution: Vortex each vial vigorously for 2 minutes at room temperature.

  • Observation: Visually inspect for complete dissolution. If the derivative dissolves, add another 1 mg and repeat until saturation is reached.

Guide 2: Optimizing the Coupling Reaction

Even with improved solubility, the steric bulk of the Dnp group may necessitate optimized coupling conditions.

ParameterStandard ProtocolOptimized Protocol for Dnp-TyrRationale
Solvent DMFNMP or NMP/DMSO mixtureNMP and DMSO offer superior solvation for bulky, hydrophobic residues and can help disrupt peptide aggregation.[2][3][4][5][6]
Coupling Reagent DIC/HOBtHATU, HCTU, or PyAOPThese are more potent activating agents that are effective for sterically hindered couplings and can reduce racemization.[8][9]
Reaction Time 1-2 hours2-4 hours, or perform a double couplingAllows more time for the sterically hindered reaction to proceed to completion. A double coupling is a robust method to ensure high efficiency.[10]
Temperature Room Temperature40-60°C (or microwave-assisted)Increased temperature enhances reaction kinetics and can disrupt on-resin aggregation.[6][11][12]

Experimental Protocol: Optimized Double Coupling with HATU

  • Resin Preparation: Following Nα-deprotection, wash the resin thoroughly with NMP (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-O-2,4-Dnp-L-Tyrosine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in NMP. Add DIPEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature or 45 minutes at 40°C.

  • Washing: Drain the coupling solution and wash the resin with NMP (3 x 1 min).

  • Second Coupling: Repeat steps 2 and 3 with a fresh preparation of the activated amino acid.

  • Monitoring: After the second coupling, perform a Kaiser test to confirm the absence of free primary amines.

  • Capping (Optional): If the Kaiser test is still positive, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Guide 3: Managing On-Resin Aggregation

The presence of the hydrophobic Dnp group can induce or worsen on-resin aggregation. The following workflow outlines strategies to manage this.

G cluster_1 Managing On-Resin Aggregation start Start: Signs of Aggregation (Resin Shrinking, Poor Kinetics) chaotropic Pre-wash resin with chaotropic salt solution (e.g., 0.8M LiCl in DMF) start->chaotropic temp Increase coupling temperature (40-60°C or Microwave) start->temp solvent Use aggregation-disrupting solvent (e.g., NMP/DMSO) start->solvent chaotropic->temp success Improved Synthesis chaotropic->success temp->solvent temp->success resin Consider resynthesis with low-load or PEG resin solvent->resin Aggregation persists solvent->success resin->success Proceed

Caption: Strategies for mitigating on-resin peptide aggregation.

Experimental Protocol: Chaotropic Salt Wash

  • Resin Preparation: After Nα-deprotection and standard DMF washes, drain the solvent from the resin.

  • Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the resin. Agitate for 1-2 minutes. Repeat this wash step once more.

  • Thorough DMF Wash: It is crucial to completely remove the chaotropic salt before coupling. Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling: Proceed immediately with your optimized coupling protocol. The disruption of secondary structures should improve the accessibility of the N-terminal amine.

Alternative Strategies and Considerations

If the above troubleshooting steps do not yield the desired results, it may be necessary to consider alternative chemical strategies.

Alternative Thiol-Labile Protecting Groups:

While Dnp is a classic choice, other thiol-labile protecting groups have been developed that may offer improved solubility or performance. For instance, the 3-nitro-2-pyridinesulfenyl (Npys) group has been reported to outperform some Dnp-based protecting groups in SPPS, showing greater stability and preventing certain side reactions.[14] Investigating commercially available tyrosine derivatives with alternative thiol-labile protecting groups could provide a more straightforward path to success for particularly challenging sequences.

Deprotection of the Dnp Group:

The Dnp group is typically removed via thiolysis using a reagent such as 2-mercaptoethanol or thiophenol in the presence of a base like DIEA in DMF.[15] It is important to note that some studies have shown partial cleavage of the Dnp group on histidine with 20% piperidine in DMF, the standard condition for Fmoc deprotection.[16] While this is less likely for the more stable ether linkage in O-Dnp-Tyrosine, it is a possibility to be aware of if unexpected side products are observed.

Conclusion

The incorporation of O-2,4-Dnp-L-Tyrosine in peptide synthesis presents a solvable challenge. While its inherent hydrophobicity can lead to significant solubility and aggregation issues, a systematic approach to troubleshooting can lead to successful synthesis. By optimizing solvent systems, employing potent coupling reagents, adjusting reaction conditions, and managing on-resin aggregation, researchers can effectively utilize this valuable protected amino acid. When persistent difficulties arise, exploring alternative thiol-labile protecting groups offers a promising avenue for achieving high-yield, high-purity synthesis of Dnp-modified peptides.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. BenchChem.
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 236.
  • BenchChem. (2025). Protocol for the Incorporation of Boc-D-His(DNP)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?
  • Amino Acid Deriv
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
  • Solvents for Solid Phase Peptide Synthesis. (n.d.).
  • Hojo, K., et al. (2012). Water soluble solid phase peptide synthesis.
  • Albericio, F., et al. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. PMC.
  • Fields, G. B. (2018). Rapid peptide synthesis at elevated temperatures.
  • Albericio, F., et al. (2024). Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). Taylor & Francis Online.
  • Creative Peptides. (n.d.). How to Optimize Peptide Synthesis?.
  • BenchChem. (2025). A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis. BenchChem.
  • Li, P., et al. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing.
  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage.
  • BenchChem. (2025). Application Note: Z-D-Leu-OH.DCHA Solubility in DMF versus NMP for Solid-Phase Peptide Synthesis. BenchChem.
  • Wlodarski, T., et al. (2017). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Hartrampf, N., et al. (2025). Development of ArgTag for Scalable Solid-Phase Synthesis of Aggregating Peptides. American Peptide Society.
  • Innovative Applic
  • Side Chain Protection in Peptide Synthesis. (2026).
  • BenchChem. (2025). Technical Support Center: Solid-Phase Synthesis of Gly-Gly-Sar Peptides. BenchChem.
  • Lebl, M., et al. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. PubMed.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Lambert, K. M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library.
  • BenchChem. (2025). A Comparative Guide to Dnp, Tos, and Bom Protecting Groups for Histidine in Peptide Synthesis. BenchChem.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Thiol Labile Amino Protecting Group. (n.d.). Scribd.
  • MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma.
  • Li, X., et al. (2025). Development of Thiol-Labile α-Amino Protecting Groups for Efficient Solid-Phase Peptide Synthesis. PubMed.
  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). Rsc.org.
  • Garay, H. E., et al. (1997). cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Giraud, M., et al. (2023).
  • Overview of Custom Peptide Synthesis. (n.d.).
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.

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Optimization

Technical Support Center: Purification of Peptides Containing O-2,4-Dnp-L-Tyrosine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the O-2,4-dinitrophenyl-L-Tyrosin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the O-2,4-dinitrophenyl-L-Tyrosine (O-Dnp-L-Tyr) modification. The introduction of the Dnp group to the tyrosine hydroxyl function serves as a stable protecting group during synthesis and a useful chromophore, but it also introduces unique challenges related to hydrophobicity, solubility, and potential side reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate the purification process effectively.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the handling and purification of peptides modified with O-Dnp-L-Tyrosine.

Q1: What are the key physicochemical properties of the O-Dnp-Tyrosine group that impact peptide purification?

A1: The O-Dnp-Tyrosine modification introduces three primary characteristics that significantly influence purification strategy:

  • Increased Hydrophobicity: The 2,4-dinitrophenyl group is a large, aromatic moiety that dramatically increases the hydrophobicity of the peptide. This leads to stronger retention on reversed-phase HPLC (RP-HPLC) columns, requiring higher concentrations of organic solvent for elution.[1] This increased hydrophobicity can also promote peptide aggregation.

  • Strong UV Absorbance: The Dnp group is an excellent chromophore, typically absorbing strongly in the 350-400 nm range. This allows for selective detection during HPLC, away from the standard peptide backbone absorbance at 214-220 nm, which can be advantageous for monitoring the target peptide amidst other impurities.[2]

  • Increased Molecular Weight: The Dnp group adds a specific mass (approximately 166.1 Da) to the tyrosine residue. This mass shift is a critical diagnostic tool for confirming the presence of the modification via mass spectrometry.[3]

Q2: Is the O-Dnp-Tyrosine ether linkage stable under standard peptide cleavage and purification conditions?

A2: The O-Dnp-Tyrosine ether linkage is designed to be stable during standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) and cleavage with trifluoroacetic acid (TFA).[4][5] However, like any modification, its stability is not absolute.

  • TFA Cleavage: The linkage is generally resistant to standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for typical durations of 2-3 hours. Prolonged exposure to strong acids could potentially lead to some degradation, although this is less common than with other protecting groups.[1]

  • RP-HPLC Conditions: The linkage is stable to the acidic mobile phases (e.g., water/acetonitrile with 0.1% TFA) used in RP-HPLC.

  • Thiolytic Cleavage: It is important to note that the O-Dnp group is specifically designed for facile removal by thiolysis, using reagents such as 2-mercaptoethanol or thiophenol.[4] Therefore, exposure to any reagents containing free thiols during purification must be strictly avoided.

Q3: What are the best practices for dissolving a crude peptide containing O-Dnp-L-Tyrosine?

A3: Due to the often-high hydrophobicity and potential for aggregation, dissolving crude Dnp-Tyrosine peptides requires a systematic approach.

  • Assess the Sequence: First, evaluate the overall charge of your peptide sequence. If the peptide is acidic (net negative charge), a dilute basic solution may help. If it is basic (net positive charge), a dilute acidic solution is preferable.[6]

  • Start with Standard Solvents: Begin with the solvent system intended for your initial HPLC mobile phase (e.g., 10-20% acetonitrile in water with 0.1% TFA). Vortex and sonicate briefly.

  • Introduce Organic Solvents: If solubility remains poor, try dissolving the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) first, then slowly dilute the solution with your aqueous HPLC buffer.[7] Be aware that high concentrations of DMSO can cause issues with freezing and may interfere with some biological assays.

  • Test a Small Amount: Always test the solubility on a small aliquot of your crude peptide before attempting to dissolve the entire batch.[7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your O-Dnp-L-Tyrosine peptide in a direct question-and-answer format.

Issue 1: Poor Solubility and Sample Preparation

Q: My crude Dnp-peptide is insoluble in the initial RP-HPLC mobile phase, forming a gel or precipitate. What should I do?

A: This is a common issue driven by the hydrophobicity of the Dnp group and certain peptide sequences, leading to aggregation.[1]

  • Causality: Strong intermolecular hydrophobic interactions and hydrogen bonding cause peptide chains to stack, forming insoluble aggregates. The bulky, non-polar Dnp group exacerbates this.

  • Solution Workflow:

    • Use a Stronger Solubilizing Agent: Dissolve the peptide in a minimal volume of neat DMSO, DMF, or hexafluoroisopropanol (HFIP). HFIP is an excellent solvent for breaking up aggregated structures.

    • Dilute Carefully: Once dissolved, slowly add the initial aqueous mobile phase (e.g., Buffer A) to the peptide concentrate with vigorous vortexing. Diluting too quickly can cause the peptide to crash out of solution.

    • Optimize Injection: If the final solution still contains a high percentage of organic solvent, ensure it is compatible with your HPLC injection method. A large volume of strong solvent can distort the peak shape. It is often better to inject a smaller volume of a more concentrated solution.

    • Consider Chaotropic Agents: In non-MS applications, adding a chaotropic agent like guanidinium hydrochloride (GuHCl) to the solubilization buffer can disrupt aggregates, but this must be removed in subsequent steps.

Issue 2: HPLC Chromatogram Abnormalities

Q: During my RP-HPLC run, the peak for my Dnp-peptide is very broad, shows significant tailing, or is split.

A: Poor peak shape often points to issues with on-column behavior, including aggregation, slow kinetics, or secondary interactions with the stationary phase.

  • Causality:

    • Aggregation on Column: The peptide may be aggregating at the head of the column where the concentration is highest, leading to a slow, continuous release during the gradient and causing a broad peak.

    • Slow Unfolding/Refolding: The Dnp group can interact with other aromatic residues (like Phe, Trp, or another Tyr), leading to conformations that are slow to equilibrate with the mobile and stationary phases.

    • Ion Exchange Interactions: Residual, un-capped silanols on the silica-based stationary phase can interact with basic residues (Lys, Arg, His) on your peptide, causing peak tailing.

  • Solutions:

    • Elevate Temperature: Increasing the column temperature to 30-40 °C can significantly improve peak shape.[1] The increased thermal energy disrupts aggregation and improves mass transfer kinetics.

    • Optimize Mobile Phase: Ensure your mobile phase contains an adequate concentration of an ion-pairing agent. 0.1% TFA is standard and effective.[8] If tailing persists, especially for basic peptides, switching to a different acid like formic acid (if MS-compatible) or phosphoric acid (UV only) may help.[9]

    • Reduce Sample Load: Overloading the column is a common cause of peak broadening. Perform a loading study on an analytical column to determine the optimal capacity before scaling up.

    • Use a Shallower Gradient: A shallower gradient (e.g., 0.5% Buffer B per minute) increases the time the peptide spends on the column, providing more opportunity for it to resolve from closely eluting impurities and often sharpens the peak.[10]

Issue 3: Low Yield and Product Loss

Q: After purification, my final yield of the Dnp-peptide is extremely low. Where could my product have gone?

A: Low yield can result from issues at multiple stages, from initial solubilization to final collection.

  • Causality:

    • Incomplete Solubilization: If the crude peptide was not fully dissolved, a significant portion was never injected onto the column.

    • Irreversible Adsorption: Highly hydrophobic or "sticky" peptides can bind irreversibly to the column matrix, especially if the stationary phase is old or inappropriate.

    • Precipitation During Run: The peptide may be soluble in the initial and final mobile phases but precipitate mid-gradient when the solvent composition is suboptimal. This is especially true for peptides that aggregate.

    • Oxidation: Peptides containing Cys, Met, or Trp are susceptible to oxidation, which can occur in solution if not handled properly.[11]

  • Solutions:

    • Verify Complete Dissolution: Before injection, centrifuge your sample at high speed (e.g., >14,000 x g) for 10 minutes. If a pellet forms, your peptide is not fully dissolved. Re-evaluate your solubilization strategy.

    • Column Passivation/Choice: Before a critical purification, run a blank gradient or inject a standard like bovine serum albumin (BSA) to passivate any active sites on a new or stored column. For very hydrophobic peptides, a column with a different stationary phase (e.g., C8 or C4 instead of C18) may be more suitable.

    • Analyze the "Flow-Through": Collect and analyze the material that elutes in the void volume. Presence of your target peptide indicates it did not bind to the column, suggesting the initial mobile phase was too strong (too much organic solvent).

    • Use Degassed Buffers: To minimize oxidation of sensitive residues, use freshly prepared mobile phases that have been sparged with helium or filtered under vacuum.[11]

Issue 4: Unexpected Analytical Results

Q: My mass spectrometry analysis shows a peak corresponding to the peptide without the Dnp group, or other unexpected masses. What could be the cause?

A: Unexpected masses indicate side reactions may have occurred during synthesis, cleavage, or purification.

  • Causality:

    • Premature Deprotection: While generally stable, a small percentage of the O-Dnp-Tyrosine may be cleaved during the final TFA deprotection step, especially if the cleavage time was extended or temperatures were elevated. The resulting free tyrosine can lead to a -166.1 Da mass difference.

    • Photodecomposition: The Dnp group is a chromophore and can be susceptible to photodecomposition.[2] Prolonged exposure to high-intensity UV light in the HPLC detector flow cell could potentially cause cleavage or modification, although this is less common with modern detectors.

    • Reaction with Scavengers: Cations generated during TFA cleavage are neutralized by scavengers (e.g., TIS). Inefficient scavenging could allow these cations to react with electron-rich residues like Trp or the Dnp-Tyr itself, forming adducts.

    • Oxidation: Oxidation of susceptible residues like Met (+16 Da) or Trp (+16 or +32 Da) is a common side product.[11]

  • Solutions:

    • Optimize Cleavage: Ensure the cleavage cocktail contains an adequate amount of scavengers and that the reaction is not run for an excessive amount of time.[5]

    • Minimize Light Exposure: Protect peptide solutions from direct light, especially if they contain other photosensitive residues like Trp.[2]

    • Confirm with MS/MS: Use tandem mass spectrometry (MS/MS) to fragment the peptide. The fragmentation pattern can pinpoint the exact location of any modification or loss of the Dnp group. The loss of the Dnp group itself may be a characteristic fragment ion.

    • Check for TFA Adducts: In ESI-MS, it's common to see adducts with trifluoroacetate (+114 Da). These are artifacts of the mobile phase and not a result of a side reaction.

Data Presentation & Protocols

Table 1: Recommended RP-HPLC Solvent Systems
System NameBuffer A (Aqueous)Buffer B (Organic)Ion-Pairing AgentMass Spec Compatible?Comments
Standard TFA 100% HPLC-Grade Water100% Acetonitrile0.1% TFAYesExcellent for most peptides; provides sharp peaks. TFA can cause ion suppression in MS.[8]
Formic Acid 100% HPLC-Grade Water100% Acetonitrile0.1% Formic AcidYesGood alternative to TFA for MS, as it is more volatile and causes less ion suppression. May result in broader peaks for some peptides.
Ammonium Acetate 10 mM NH₄OAc in Water, pH 5.550% Acetonitrile / 50% Buffer A10 mM NH₄OAcYesUseful for pH-sensitive peptides or when a non-TFA system is required. Requires post-purification lyophilization to remove the salt.[9]
Phosphoric Acid 100% HPLC-Grade Water50% Acetonitrile / 50% Water0.1% H₃PO₄NoA strong acid that can improve peak shape for very basic peptides. The buffer is non-volatile and not suitable for MS.[9]
Experimental Protocol: RP-HPLC Purification of an O-Dnp-L-Tyrosine Peptide

This protocol provides a general framework for purifying a crude Dnp-Tyrosine peptide on a preparative scale.

1. Materials & Instrumentation:

  • Crude, lyophilized Dnp-Tyrosine peptide.

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).

  • Preparative HPLC system with a gradient pump, UV-Vis detector, and fraction collector.

  • Preparative C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size).

  • Analytical HPLC for purity analysis of collected fractions.

  • Mass spectrometer for identity confirmation.

2. Mobile Phase Preparation:

  • Buffer A: 0.1% TFA in HPLC-grade water. (Add 1 mL of TFA to 999 mL of water).

  • Buffer B: 0.1% TFA in HPLC-grade acetonitrile. (Add 1 mL of TFA to 999 mL of ACN).

  • Filter both buffers through a 0.22 µm membrane and degas thoroughly by sonication or helium sparging.

3. Sample Preparation:

  • Accurately weigh ~20-50 mg of the crude peptide (adjust based on column size and loading capacity).

  • Following the solubility testing guidelines (see FAQ A3), dissolve the peptide in a minimal volume (e.g., 2-5 mL) of 10-20% Buffer B in Buffer A. If necessary, use a small amount of DMSO to aid dissolution before diluting.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. Method Development and Purification:

  • Analytical Scout Run: Before the preparative run, inject a small amount (~10-20 µL) of the dissolved sample onto an analytical C18 column. Run a fast scouting gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time of your target peptide.

  • Preparative Gradient Design: Based on the scout run, design a shallower gradient for the preparative run. For example, if your peptide eluted at 45% B on the scout run, a preparative gradient might be:

    • 0-5 min: 20% B (isocratic)

    • 5-45 min: 20% to 50% B (gradient of 1%/min)

    • 45-50 min: 50% to 90% B (wash step)

    • 50-60 min: Re-equilibration at 20% B

  • Purification Run:

    • Equilibrate the preparative column with at least 5 column volumes of the initial mobile phase composition (20% B).

    • Inject the prepared sample.

    • Run the preparative gradient. Set the detector to monitor at both ~220 nm (for all peptides) and ~360 nm (specific for the Dnp group).

    • Collect fractions throughout the elution of the main peak and surrounding regions.

5. Post-Purification Analysis and Processing:

  • Fraction Analysis: Analyze each collected fraction using analytical RP-HPLC to determine its purity.

  • Mass Confirmation: Confirm the identity of the peptide in the pure fractions using mass spectrometry. The observed mass should match the theoretical mass of the Dnp-modified peptide.

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled solution (e.g., in a dry ice/acetone bath) and lyophilize to obtain the final peptide as a dry powder.

Visualizations: Workflows and Logic

Diagram 1: Troubleshooting Workflow for Dnp-Peptide Purification

This diagram provides a logical decision-making process for addressing common issues encountered during purification.

TroubleshootingWorkflow cluster_start Initial Observation cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Crude Peptide Purification p1 Poor Solubility Peptide precipitates or forms gel start:f0->p1 Begin Run p2 Bad Peak Shape Broad, tailing, or split peak start:f0->p2 Begin Run p3 Low Yield Final amount is minimal start:f0->p3 Begin Run p4 Incorrect Mass MS shows unexpected species start:f0->p4 Begin Run c1 Aggregation Strong Hydrophobicity p1->c1 Leads to c2 On-column Aggregation Secondary Interactions Overloading p2->c2 Leads to c3 Irreversible Adsorption Incomplete Solubilization Precipitation p3->c3 Leads to c4 Premature Deprotection Oxidation Scavenger Adducts p4->c4 Leads to s1 Use Strong Solvents (DMSO, HFIP) Slow Dilution c1->s1 Address with s2 Increase Temp Shallower Gradient Check Ion-Pairing c2->s2 Address with s3 Verify Dissolution Passivate Column Analyze Flow-Through c3->s3 Address with s4 Optimize Cleavage Conditions Use Fresh Buffers Confirm with MS/MS c4->s4 Address with

Caption: Troubleshooting workflow for HPLC purification of Dnp-peptides.

References

  • Šafár, P., Stierandová, A., & Lebl, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International journal of peptide and protein research, 45(2), 116–121. [Link]

  • BenchChem Technical Support Team. (2025). Application Note: Mass Spectrometry Analysis of O-phospho-D-tyrosine Peptides. BenchChem.
  • BenchChem Technical Support Team. (2025). Improving yield and purity of O-methyl-D-tyrosine peptides. BenchChem.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Kai, M., Ohkura, Y., Yonekura, S., & Ishida, T. (1987). High-performance liquid chromatography of tyrosine-containing peptides by pre-column derivatization involving formylation followed by fluorescence reaction with 1,2-diamino-4,5-dimethoxybenzene. Journal of Chromatography B: Biomedical Sciences and Applications, 422, 125-134. [Link]

  • Bereman, M. S., & MacLean, B. (2010). Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. Journal of proteome research, 9(7), 3782–3788. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Wang, Y., & Zhang, Y. (2023). Mass spectrometry analysis of phosphotyrosine-containing proteins. Mass Spectrometry Reviews, 42(4), 1107-1123. [Link]

  • ProImmune Ltd. (2012). WORKING WITH PEPTIDES. ProImmune. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Wang, P., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(8), 2389-2396. [Link]

  • Anonymous. (n.d.). Synthesis and Testing of 2,4-DNP. Scribd. [Link]

  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

  • Petersson, P., et al. (2001). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439-448. [Link]

  • Kanski, J., & Schöneich, C. (2015). Mass spectrometric analysis of protein tyrosine nitration in aging and neurodegenerative diseases. Journal of proteomics, 117, 131-143. [Link]

  • BenchChem Technical Support Team. (2025).
  • Wang, P., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(8), 2389-2396. [Link]

  • Hiller, J., et al. (2019). Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. Biotechnology Journal, 14(11), 1900139. [Link]

  • van der Meulen, N. P., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2323. [Link]

  • Blackburn, S. (1950). The isolation of amino acids from mixtures as their N-2,4-dinitrophenol derivatives. Methionine, leucine, phenylalanine, ornithine, lysine and tyrosine. Biochemical Journal, 46(4), 483-490. [Link]

  • Study.com. (n.d.). 2,4-Dinitrophenylhydrazine | Overview, Structure & Test. [Link]

Sources

Troubleshooting

"O-2,4-Dnp-L-Tyrosine" deprotection artifacts and their removal

The following technical guide is structured to address the specific challenges of handling O-2,4-Dinitrophenyl-L-Tyrosine (O-Dnp-Tyr) in peptide synthesis. Unlike the common use of Dnp for Histidine protection, O-Dnp-Tyr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific challenges of handling O-2,4-Dinitrophenyl-L-Tyrosine (O-Dnp-Tyr) in peptide synthesis. Unlike the common use of Dnp for Histidine protection, O-Dnp-Tyr is an orthogonal protecting group used for site-specific modifications or to prevent side reactions (like acylation) on the Tyrosine phenolic hydroxyl.

Topic: Removal of Dnp Group from Tyrosine Residues & Artifact Management Audience: Senior Chemists, Peptide Scientists, Process Development Engineers

Core Concept & Mechanism

Why use O-Dnp-Tyr? The 2,4-dinitrophenyl (Dnp) group on Tyrosine is an orthogonal protecting group. It is stable to:

  • Acid: TFA (used in Boc removal or final cleavage).[1]

  • Mild Base: Piperidine (used in Fmoc removal) – Note: Partial lability exists, see Troubleshooting.[2]

It is removed selectively via Thiolysis (


 mechanism) before the peptide is cleaved from the resin.[3] Failure to remove it results in a "permanently" protected Tyrosine, rendering the peptide inactive and chemically distinct.
The Deprotection Mechanism (Thiolysis)

The Dnp group is electron-deficient.[4] A soft nucleophile (thiol) attacks the aromatic ring, displacing the phenolate (Tyrosine) and forming a Dnp-thioether byproduct.

Thiolysis_Mechanism Step1 O-Dnp-Tyr-Peptide (Resin Bound) Intermediate Meisenheimer Complex Step1->Intermediate Nucleophilic Attack Reagent Thiol Reagent (R-SH + Base) Reagent->Intermediate Product Free Tyr-Peptide (Resin Bound) Intermediate->Product Elimination Byproduct Dnp-Thioether (Wash away) Intermediate->Byproduct

Figure 1: The


 thiolysis pathway. The thiol (e.g., 2-Mercaptoethanol) displaces the Tyrosine hydroxyl.

Standard Operating Protocols (SOPs)

Safety Warning: Thiophenol is highly toxic and malodorous. All steps must be performed in a fume hood. The "Green" alternative (2-Mercaptoethanol) is preferred but slower.

Protocol A: The "Green" Method (Recommended)

Best for routine synthesis where toxicity is a concern.

ParameterSpecification
Reagent 20% (v/v) 2-Mercaptoethanol (2-ME)
Base 10% (v/v) N,N-Diisopropylethylamine (DIEA)
Solvent DMF (N,N-Dimethylformamide)
Duration 2 x 30 minutes
Temperature Room Temperature (20–25°C)

Step-by-Step:

  • Swell: Swell the resin in DMF for 20 mins. Drain.

  • Reaction: Add the 2-ME/DIEA/DMF solution (approx. 10 mL per gram of resin).

  • Agitate: Shake at RT for 30 minutes. The solution may turn bright yellow (released Dnp).

  • Repeat: Drain and repeat Step 2 & 3 with fresh reagent.

  • Wash (Critical):

    • DMF x 3 (removes reagent).[5]

    • DCM x 3 (shrinks resin/removes organics).[5]

    • DMF x 3 (re-swells for next step).[5]

  • QC: Check for yellow color on beads. If white/translucent, proceed.

Protocol B: The Thiophenol Method (High Efficiency)

Best for "difficult" sequences or sterically hindered residues.

ParameterSpecification
Reagent 20 equivalents Thiophenol
Base 20 equivalents DIEA or Triethylamine (TEA)
Solvent DMF
Duration 2 x 1 hour

Step-by-Step:

  • Prepare: In a fume hood, mix Thiophenol and Base in DMF.

  • Incubate: Add to resin. Shake for 1 hour.

  • Wash: Extensive washing is required to remove the pungent thiophenol odor. Wash with DMF x 5, then DCM x 5.

Troubleshooting & Artifact Removal (FAQs)

Issue 1: "My peptide mass is +166 Da higher than expected."

Diagnosis: Incomplete Dnp removal. The Dnp group (


) adds exactly 166.03 Da  to your peptide mass.
Cause: 
  • Old 2-Mercaptoethanol (oxidized to disulfide).

  • Insufficient reaction time.

  • Resin aggregation preventing reagent access.

Solution:

  • Do not cleave yet. If you have already cleaved, see "In-Solution Rescue" below.

  • Re-treat on resin: Use Protocol B (Thiophenol) as it is a stronger nucleophile than 2-ME.

  • Heat: Perform the reaction at 40°C for 45 minutes (use a capped vessel with pressure relief).

Issue 2: "The resin/peptide is bright yellow."

Diagnosis: Dnp presence. The Dinitrophenyl group is a strong chromophore (yellow/orange). Logic:

  • Yellow Solution + White Resin: Deprotection worked; you just need to wash better.

  • Clear Solution + Yellow Resin: Deprotection failed; Dnp is still attached.

  • Yellow Peptide (Post-Cleavage): Contamination.

Solution: Perform flow washes with DMF until the filtrate is completely colorless. If resin remains yellow, repeat deprotection.

Issue 3: "I observe a +166 Da peak, but I used the correct protocol." (The His-Migration Artifact)

Diagnosis: Dnp migration to Histidine. Context: If your peptide contains Histidine , and you exposed the resin to Piperidine (Fmoc removal) while the O-Dnp-Tyr was present, the Dnp group can migrate from the Tyr oxygen to the His imidazole nitrogen. Why? The imidazole is nucleophilic.[2][6] During Fmoc removal, the basic conditions facilitate this transfer.

Prevention:

  • Use O-Dnp-Tyr only if you plan to remove it before assembling the rest of the chain (rare).

  • Or, ensure you use Dnp-His protection as well, and remove ALL Dnp groups simultaneously at the end.

Issue 4: "I already cleaved the peptide. Can I remove Dnp in solution?"

Diagnosis: Post-cleavage rescue. Solution: Yes, but it is messier.

  • Dissolve crude peptide in a minimal amount of DMF/Water (50:50).

  • Add 20 eq. 2-Mercaptoethanol and adjust pH to 8.0 with dilute ammonia or DIEA.

  • Stir for 2-4 hours. Monitor by HPLC (shift in retention time and loss of yellow color).

  • Purify immediately: The excess thiol must be removed by Prep-HPLC.

Diagnostic Workflow

Use this logic tree to determine the next step in your experiment.

Troubleshooting_Logic Start Start: Peptide Synthesis Complete CheckColor Is the Resin Yellow? Start->CheckColor YesYellow Yes: Dnp Present CheckColor->YesYellow Yellow NoYellow No: Resin is White/Translucent CheckColor->NoYellow Colorless Action1 Perform Thiolysis (Protocol A or B) YesYellow->Action1 Action2 Cleave Peptide (TFA Cocktail) NoYellow->Action2 Action1->CheckColor Repeat Check CheckMass QC: Check Mass Spec Action2->CheckMass MassError Mass = Expected + 166 Da CheckMass->MassError MassOK Mass = Expected CheckMass->MassOK Rescue In-Solution Rescue (pH 8, 2-ME) MassError->Rescue Final Lyophilize & Store MassOK->Final Rescue->Final

Figure 2: Decision matrix for Dnp monitoring and removal.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: Thiolysis for Dnp Protecting Group Removal from Synthetic Peptides.[3] Retrieved from

  • Bachem. (2024). Introduction to Peptide Synthesis Methods: Strategies and Protecting Groups. Retrieved from

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2][3][7][8][9][10] I. The Synthesis of a Tetrapeptide. J. Am. Chem. Soc., 85(14), 2149–2154. (Foundational reference for SPPS).

  • University of Delhi. (2014). Methods and protocols of modern solid phase peptide synthesis.[1][2] Retrieved from

  • Peptide.com (Aapptec). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Retrieved from

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of O-2,4-Dnp-L-Tyrosine Peptides

Welcome to the Advanced Applications Support Center. Analyzing peptides modified with O-2,4-dinitrophenyl-L-tyrosine (O-Dnp-Tyr) presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Analyzing peptides modified with O-2,4-dinitrophenyl-L-tyrosine (O-Dnp-Tyr) presents unique physicochemical challenges. The highly electron-withdrawing nature of the dinitrophenyl (DNP) group drastically alters peptide ionization, collision-induced fragmentation pathways, and chromatographic retention.

Designed for researchers and drug development professionals, this guide synthesizes field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure analytical rigor.

Part 1: Quantitative Data & MS Characteristics

Before troubleshooting, it is critical to configure your mass spectrometer for the specific physicochemical shifts induced by the DNP modification.

Table 1: Physicochemical and Mass Spectrometric Properties of O-2,4-Dnp-L-Tyrosine

PropertyValue / CharacteristicAnalytical Implication
Net Mass Shift +166.00 DaAdd to the unmodified Tyrosine residue mass (163.06 Da → 329.06 Da).
Net Formula Change + C₆H₂N₂O₄Update sequence databases/search engines with this exact formula shift.
UV Absorbance Max ~298 nm (Intact O-DNP)Enables orthogonal LC-UV detection prior to MS ionization.
Preferred Ionization Negative ESI ([M-H]⁻)DNP stabilizes anions; positive ionization is often severely suppressed.
Diagnostic Reporter Ion m/z 183.0 (Negative Mode)Dinitrophenolate anion; highly diagnostic for precursor ion scans.

Part 2: Frequently Asked Questions & Troubleshooting

Section A: Sample Preparation & Stability

Q: My DNP-peptide signal completely disappears after standard reduction and alkylation protocols. What is causing this loss? A: You are likely experiencing thiolytic cleavage. Standard proteomics protocols use dithiothreitol (DTT) or 2-mercaptoethanol for disulfide reduction. At basic pH (pH > 7.5), the highly electron-withdrawing nitro groups on the DNP ring make the ether bond highly susceptible to nucleophilic aromatic substitution (S_NAr). Thiols readily attack this bond, cleaving the DNP group off the tyrosine and forming a dinitrophenylated thiol[1].

  • Actionable Fix: Replace thiol-based reducing agents with Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a phosphine-based reducing agent that effectively reduces disulfides without acting as a strong nucleophile toward the O-DNP ether bond.

Section B: Ionization & Mass Spectrometry

Q: The signal intensity of my DNP-peptide in positive electrospray ionization (ESI+) is near the noise level, while unmodified peptides in the same run look fine. Why? A: The 2,4-dinitrophenyl group is profoundly electron-withdrawing. It pulls electron density away from the peptide backbone, significantly reducing the proton affinity of nearby basic residues (like Lys, Arg, or the N-terminus).

  • Actionable Fix: Switch your instrument to Negative Ion Mode (ESI-) . The same electron-withdrawing properties that hinder protonation actively stabilize negative charges via resonance. DNP derivatives consistently yield superior signal-to-noise ratios as [M-H]⁻ pseudomolecular ions[2].

Section C: MS/MS Fragmentation & Sequence Coverage

Q: When I isolate the DNP-peptide and apply CID or HCD, the MS/MS spectrum is dominated by a single large peak and lacks b/y backbone ions. How do I sequence the peptide? A: You are observing the preferential cleavage of the collisionally labile O-DNP ether bond. Under vibrational activation (CID/HCD), the lowest energy dissociation pathway is the neutral loss of the DNP moiety (often observed as a -166 Da loss) or the generation of a dinitrophenolate reporter ion (m/z 183)[3]. This absorbs the collision energy and suppresses backbone fragmentation.

  • Actionable Fix: Utilize Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD). These radical-driven techniques induce rapid, non-ergodic cleavage at the N-Cα backbone bonds (producing c and z ions). Because the cleavage happens faster than vibrational energy can redistribute, the labile O-DNP modification remains intact on the fragment ions, allowing for unambiguous site localization.

Part 3: Visualizing the Analytical Logic

G Prep Sample Preparation (TCEP Reduction, Avoid Thiols) LC LC Separation (C8 Column, Steep Organic Gradient) Prep->LC ESI Electrospray Ionization (Negative Mode [M-H]-) LC->ESI MSMS Tandem MS (ETD for c/z ions Preserves DNP) ESI->MSMS

Figure 1: Optimized LC-MS/MS analytical workflow for O-2,4-Dnp-L-Tyrosine peptides.

G Precursor DNP-Peptide Precursor Ion CID Vibrational Activation (CID / HCD) Precursor->CID ETD Radical-Driven Cleavage (ETD / ECD) Precursor->ETD Loss Labile Bond Cleavage Neutral Loss of DNP Reporter Ion Generated CID->Loss Backbone Backbone N-Cα Cleavage c/z Ions Generated DNP Modification Retained ETD->Backbone

Figure 2: Mechanistic divergence of DNP-peptide fragmentation based on dissociation technique.

Part 4: Self-Validating Experimental Protocol

Workflow: Thiol-Free Preparation and LC-MS/MS of DNP-Peptides

This protocol incorporates a spectrophotometric self-validation step to ensure the integrity of the DNP modification prior to MS injection.

Step 1: Reduction and Alkylation

  • Dissolve the DNP-peptide sample in 50 mM Ammonium Bicarbonate (pH 7.8).

  • Add TCEP to a final concentration of 10 mM. Do not use DTT or 2-mercaptoethanol.

  • Incubate at 37°C for 45 minutes.

  • Add Iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark for 30 minutes at room temperature.

Step 2: Spectrophotometric Self-Validation

  • Causality Check: Intact O-Dnp-Tyrosine is nearly colorless (λmax 298 nm). If thiolysis accidentally occurred (e.g., due to contaminated reagents), the cleaved S-DNP-thiol byproduct turns the solution intensely yellow (λmax 340 nm)[1].

  • Action: Measure the absorbance of an aliquot at 340 nm. A lack of strong yellow absorbance validates that the O-DNP ether bond survived the sample preparation intact.

Step 3: Liquid Chromatography (LC)

  • Utilize a C8 reversed-phase column rather than a C18. The DNP group adds significant hydrophobicity; C8 prevents irreversible binding and reduces peak tailing.

  • Run a steep gradient of Mobile Phase B (Acetonitrile with 10 mM Ammonium Acetate) from 5% to 60% over 30 minutes. The use of Ammonium Acetate (pH ~6.8) instead of Formic Acid promotes negative ion formation.

Step 4: Mass Spectrometry (MS/MS)

  • Configure the ESI source for Negative Ion Mode.

  • Set the MS1 survey scan to monitor for [M-H]⁻ or[M-2H]²⁻ precursor ions.

  • Trigger MS2 using ETD (Electron Transfer Dissociation). If ETD is unavailable, utilize stepped-collision energy HCD (e.g., 15%, 25%, 35% NCE) to balance the generation of the m/z 183 reporter ion with residual backbone fragmentation.

References

  • Fridkin M., Hazum E., Tauber-Finkelstein M., & Shaltiel S. (1977). "Thiolysis of O-2,4-dinitrophenyltyrosines. Spectrophotometric monitoring of the reaction and its use in peptide synthesis." Archives of Biochemistry and Biophysics. [Link]

  • Kauppila T.J., Kotiaho T., Kostiainen R., & Bruins A.P. (2004). "Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry." Journal of Chromatography A. [Link]

  • Bollineni R., Fedorova M., & Hoffmann R. (2011). "Identification of protein carbonylation sites by two-dimensional liquid chromatography in combination with MALDI- and ESI-MS." Journal of Proteomics.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: O-2,4-Dnp-L-Tyrosine vs. Standard Tyrosine Protecting Groups

Executive Summary In peptide synthesis, the protection of the Tyrosine phenolic hydroxyl group is critical to prevent O-acylation, alkylation, and other side reactions.[1][2] While tert-butyl (tBu) and benzyl (Bzl) ether...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide synthesis, the protection of the Tyrosine phenolic hydroxyl group is critical to prevent O-acylation, alkylation, and other side reactions.[1][2] While tert-butyl (tBu) and benzyl (Bzl) ethers represent the standard "workhorses" for Fmoc and Boc chemistries respectively, O-2,4-Dinitrophenyl (O-Dnp) occupies a specialized, high-utility niche.

This guide analyzes the technical distinctiveness of O-2,4-Dnp-L-Tyrosine . Unlike acid-labile groups (tBu, Bzl), the O-Dnp group is removed via thiolysis (nucleophilic aromatic substitution). This orthogonality, combined with its chromophoric properties (allowing real-time visual monitoring), makes it an indispensable tool for complex syntheses where standard acid/base strategies fail or require rigorous validation.

Mechanistic & Strategic Comparison

The Landscape of Tyrosine Protection

The choice of protecting group dictates the synthesis strategy, cleavage conditions, and potential side-reactions.

FeatureO-2,4-Dnp (Dinitrophenyl) O-tBu (tert-Butyl) O-Bzl / O-Br-Z (Benzyl)
Primary Strategy Boc (Specialized) / FmocFmoc (Standard)Boc (Standard)
Cleavage Mechanism Thiolysis (

)
Acidolysis (

)
Acidolysis (Strong Acid/HF)
Reagents Thiophenol/DMF or

-ME/DIPEA
95% TFAHF or TFMSA
Orthogonality Orthogonal to Acid (TFA/HF) & Mild BaseOrthogonal to BaseOrthogonal to Mild Acid (TFA)
Visual Monitoring Yes (Yellow Chromophore)No (Colorless)No (Colorless)
Stability Stable to TFA; Unstable to PiperidineStable to Base; Labile to TFAStable to TFA; Labile to HF

*Note: O-Dnp is generally unstable to repetitive piperidine treatments (Fmoc deprotection), leading to premature loss. It is best utilized in Boc chemistry or introduced at the N-terminus of Fmoc sequences.

The O-Dnp Advantage: "The Visible Protectant"

The 2,4-dinitrophenyl group confers a distinct yellow color to the protected amino acid and the resin-bound peptide.

  • Coupling Verification: Successful coupling of Boc-Tyr(Dnp)-OH turns the resin yellow.

  • Deprotection Verification: Thiolysis releases the Dnp group. The resin returns to its original color, while the filtrate turns bright yellow (Dnp-thiol adduct), allowing for spectrophotometric quantification of coupling efficiency.

Diagram 1: Selection Logic for Tyrosine Protection

TyrProtectionSelection Start Select Tyrosine Protection Strategy Synthesis Strategy? Start->Strategy Fmoc Fmoc SPPS Strategy->Fmoc Base Labile N-term Boc Boc SPPS Strategy->Boc Acid Labile N-term StdFmoc Standard Synthesis? Fmoc->StdFmoc StdBoc Standard Synthesis? Boc->StdBoc Use_tBu Use Fmoc-Tyr(tBu)-OH (Cleaved by TFA) StdFmoc->Use_tBu Yes SpecialFmoc Need Orthogonality or Monitoring? StdFmoc->SpecialFmoc No Use_Dnp_Fmoc Use Fmoc-Tyr(Dnp)-OH (Add at end or limit base exposure) SpecialFmoc->Use_Dnp_Fmoc Caution: Piperidine Labile Use_Bzl Use Boc-Tyr(Bzl/Br-Z)-OH (Cleaved by HF) StdBoc->Use_Bzl Yes ComplexBoc Sensitive to HF or Need Monitoring? StdBoc->ComplexBoc No Use_Dnp_Boc Use Boc-Tyr(Dnp)-OH (Cleave via Thiolysis before HF) ComplexBoc->Use_Dnp_Boc High Utility

Caption: Decision matrix for selecting Tyrosine side-chain protection. O-Dnp is the preferred alternative in Boc chemistry when HF sensitivity or monitoring is required.

Experimental Validation & Protocols

Stability Profile

In rigorous testing, O-Dnp demonstrates a stability profile distinct from alkyl ethers:

  • 50% TFA/DCM (Boc Removal): Completely Stable. (0% loss after 24h).

  • HF (Final Cleavage): Stable (mostly), but typically removed prior to HF to prevent Dnp transfer to other nucleophiles.

  • 20% Piperidine/DMF (Fmoc Removal): Unstable. Half-life is approx. 1-2 hours. Implication: In Fmoc SPPS, O-Dnp is suitable only if the Tyr residue is near the N-terminus or if non-nucleophilic bases (e.g., DBU/HOBt mixes) are used for Fmoc removal.

Thiolytic Deprotection Protocol (The "Self-Validating" Step)

The removal of the Dnp group is a specific Nucleophilic Aromatic Substitution (


). The reaction is driven by a thiol nucleophile attacking the electron-deficient Dnp ring.

Reagents:

  • Thiophenol (PhSH): Highly effective, standard reagent. Warning: Stench.

  • 2-Mercaptoethanol (

    
    -ME):  Less odorous alternative, effective with DIPEA.
    

Protocol (Batch Mode):

  • Swell Resin: Suspend peptide-resin in DMF (10 mL/g) for 20 min.

  • Prepare Cocktail:

    • Option A (Standard): 20% Thiophenol / 10% DIPEA in DMF.

    • Option B (Alternative): 20%

      
      -Mercaptoethanol / 10% DIPEA in DMF.
      
  • Reaction: Add cocktail to resin. Shake at room temperature for 2 x 30 minutes .

    • Visual Check: The solution should turn bright yellow (formation of Dnp-thiol adduct).

  • Wash: Drain and wash extensively with DMF (x5), DCM (x3), and MeOH (x3) until the flow-through is colorless.

    • Validation: If the resin remains yellow, repeat the treatment. A white/colorless resin indicates complete deprotection.

Diagram 2: Mechanism of Thiolytic Cleavage

ThiolysisMechanism Substrate Tyr-O-Dnp (Electron Deficient Ring) Intermediate Meisenheimer Complex (Transition State) Substrate->Intermediate Nucleophilic Attack Nucleophile Thiol (R-S⁻) (From Thiophenol/Base) Nucleophile->Intermediate Products Free Tyr-OH + Dnp-Thioether (Yellow) Intermediate->Products Elimination of Phenolate

Caption: The


 mechanism. The thiol nucleophile attacks the Dnp ring, displacing the Tyrosine phenolate. The yellow byproduct confirms reaction progress.

Critical Application Notes

When to Choose O-Dnp Over tBu/Bzl?
  • Prevention of Alkylation (Boc Chem): During HF cleavage of Bzl-protected peptides, benzyl cations are generated. These can re-alkylate the Tyrosine ring (3-position) or Methionine. Using O-Dnp allows you to deprotect the Tyrosine before the HF step (using thiols), eliminating the source of alkylation or protecting the Tyr-OH from cations generated by other groups.

  • Synthesis Monitoring: In long or difficult sequences ("difficult sequences" often aggregate), the visual confirmation of coupling (yellow resin) and deprotection (yellow eluate) provides a checkpoint without needing destructive cleavage/HPLC analysis.

  • Orthogonal Modification: If you need to selectively modify other side chains (e.g., Lysine) while keeping Tyrosine protected, O-Dnp stays on during acid treatments that might deprotect other groups.

Safety & Handling
  • Thiophenol: Extremely toxic and malodorous. All thiolysis steps must be performed in a high-efficiency fume hood.

  • Waste Disposal: The yellow filtrate contains Dinitrophenol derivatives, which are toxic and potential uncouplers of oxidative phosphorylation. Dispose of as hazardous chemical waste.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Shaltiel, S. (1967). Thiolysis of Some Dinitrophenyl Derivatives of Amino Acids. Biochemical and Biophysical Research Communications, 29(2), 178-183. Link

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • BenchChem. (2025). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis.[2][3] Application Note. Link

Sources

Comparative

Comprehensive Comparison Guide: Cleavage Methods for O-2,4-Dnp-L-Tyrosine in Peptide Synthesis

Executive Summary & Mechanistic Context In the synthesis of complex, highly functionalized peptides, the protection of the phenolic hydroxyl group of tyrosine is a critical parameter to prevent unwanted side reactions su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the synthesis of complex, highly functionalized peptides, the protection of the phenolic hydroxyl group of tyrosine is a critical parameter to prevent unwanted side reactions such as alkylation or acylation during chain elongation. The O-2,4-dinitrophenyl (Dnp) group has emerged as a highly effective, orthogonal protecting group for this purpose[1].

As a Senior Application Scientist, I approach deprotection not merely as a procedural step, but as a system of chemical causality. The Dnp group is exceptionally stable to the strong acids (e.g., TFA, HF) and moderate bases (e.g., piperidine) used in standard Boc and Fmoc solid-phase peptide synthesis (SPPS). Its removal cannot be achieved through standard acidolysis; instead, it requires a targeted Nucleophilic Aromatic Substitution (


) [2].

The strong electron-withdrawing effect of the ortho and para nitro groups on the Dnp ring severely depletes electron density at the ipso-carbon. This structural reality makes the ipso-carbon highly susceptible to attack by soft nucleophiles—specifically thiols. Understanding this causality allows us to design cleavage protocols that are not only highly efficient but also self-validating[3].

Comparative Analysis of Cleavage Methods

To optimize peptide yield and purity, researchers must select a cleavage reagent that balances kinetic efficiency with the preservation of the peptide backbone. Below is a data-driven comparison of the primary methods used to cleave O-2,4-Dnp from L-Tyrosine.

Cleavage MethodReagent FormulationCleavage MechanismEfficiencyKey Advantages & Limitations
Aliphatic Thiolysis 20% 2-Mercaptoethanol, 5% Base in DMF

>98%Advantage: Built-in UV-Vis validation (yellow byproduct)[3]. Lower toxicity.Limitation: Strong odor requires fume hood use.
Aromatic Thiolysis 20% Thiophenol, 5% Base in DMF

>99%Advantage: Extremely fast kinetics due to the higher nucleophilicity of the thiophenolate anion[2].Limitation: Highly toxic and extremely pungent.
Hydrazinolysis 2-5% Hydrazine in DMFNucleophilic Attack~85-90%Advantage: Thiol-free processing.Limitation: High risk of side reactions, including premature Fmoc cleavage or peptide bond degradation.
Acidolysis (Control) 95% TFA or anhydrous HFN/A0%Advantage: Complete orthogonality. Dnp remains fully intact during standard cleavage cycles.

Self-Validating Experimental Protocol: Aliphatic Thiolysis

A robust scientific protocol must be a self-validating system. The thiolysis of O-Dnp-tyrosine using 2-mercaptoethanol provides a built-in spectrophotometric feedback loop.

The Causality of Validation: The starting material, O-Dnp-tyrosine, is colorless in solution with a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 at 298 nm. As the thiolate anion attacks the Dnp ring, it breaks the O-aryl bond, liberating the free tyrosine and generating S-Dnp-2-mercaptoethanol. This specific byproduct is bright yellow, exhibiting a distinct 

at 340 nm (at pH 8.5). By monitoring this spectral shift, you can definitively prove both the initiation and completion of the deprotection without waiting for post-cleavage LC-MS analysis.
Step-by-Step Methodology

Step 1: Resin Swelling

  • Action: Suspend the Dnp-protected peptide-resin in N,N-dimethylformamide (DMF) (10 mL per gram of resin) for 30 minutes.

  • Causality: DMF optimally swells polystyrene and PEG-based resins, expanding the polymer matrix to maximize the accessibility of the reagents to the sterically hindered peptide backbone.

Step 2: Reagent Activation

  • Action: Prepare a fresh cleavage cocktail containing 20% 2-mercaptoethanol (v/v) and 5% N,N-diisopropylethylamine (DIPEA) in DMF.

  • Causality: Thiols are relatively weak nucleophiles in their neutral state. The addition of DIPEA (a non-nucleophilic base) deprotonates the 2-mercaptoethanol, generating a highly reactive thiolate anion that rapidly initiates the

    
     reaction[2].
    

Step 3: Cleavage Reaction & Spectrophotometric Tracking

  • Action: Add the cleavage cocktail to the swollen resin. Agitate gently on a mechanical shaker at room temperature.

  • Self-Validation: At 15, 45, and 90 minutes, extract a 10 µL aliquot of the reaction solvent. Dilute it in 1 mL of aqueous buffer (pH 8.5) and measure the absorbance at 340 nm against a blank.

  • Endpoint Determination: The reaction is complete when the absorbance at 340 nm plateaus, indicating that all O-Dnp groups have been quantitatively converted into the yellow S-Dnp-thiol byproduct[4]. This typically occurs within 60 to 90 minutes.

Step 4: Washing and Byproduct Removal

  • Action: Drain the reaction mixture. Wash the resin extensively: DMF (5 × 1 min), Dichloromethane (DCM) (5 × 1 min), and Methanol (3 × 1 min).

  • Causality: The alternating polar/non-polar washes ensure the complete extraction of the highly colored S-Dnp-thiol byproduct and residual odorous thiols from the resin matrix prior to the final global cleavage step.

Mechanistic Visualization

Below is the logical workflow and chemical mechanism mapping the thiolytic cleavage of O-2,4-Dnp-L-Tyrosine.

G Start O-2,4-Dnp-L-Tyrosine (Protected Peptide) Reaction Nucleophilic Aromatic Substitution (Thiolysis) Start->Reaction Reagent Thiol Reagent (e.g., 2-Mercaptoethanol) Reagent->Reaction Base Base Catalyst (e.g., DIPEA / DMF) Base->Reaction Product1 Free L-Tyrosine (Deprotected Peptide) Reaction->Product1 Product2 S-Dnp-Thiol Byproduct (Yellow, λmax 340 nm) Reaction->Product2

Workflow of O-2,4-Dnp-L-Tyrosine cleavage via thiolysis.

References

  • Title: The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis Source: PubMed / NIH URL
  • Title: Application Notes and Protocols: Thiolysis for Dnp Protecting Group Removal from Synthetic Peptides Source: Benchchem URL
  • Title: Modified Atomic Orbital Overlap: Molecular Level Proof of the Nucleophilic Cleavage Propensity of Dinitrophenol-Based Probes Source: ResearchGate URL
  • Title: Thiolysis of O-2,4-dinitrophenyltyrosines.

Sources

Validation

The Strategic Advantage of O-2,4-Dnp-L-Tyrosine in Advanced Peptide Synthesis: A Comparative Guide

In the highly demanding landscape of Solid Phase Peptide Synthesis (SPPS), the protection of the phenolic hydroxyl group of Tyrosine presents a unique chemical challenge. Standard protecting groups, while ubiquitous, oft...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly demanding landscape of Solid Phase Peptide Synthesis (SPPS), the protection of the phenolic hydroxyl group of Tyrosine presents a unique chemical challenge. Standard protecting groups, while ubiquitous, often introduce deleterious side reactions during global cleavage. As a Senior Application Scientist, I present this objective comparative guide to elucidate the distinct mechanistic and analytical advantages of utilizing O-2,4-Dinitrophenyl-L-Tyrosine (O-2,4-Dnp-L-Tyrosine) in complex peptide assembly.

This guide synthesizes field-proven methodologies with fundamental chemical principles to demonstrate why the Dnp group is not merely a protective barrier, but a functional tool for process analytical technology (PAT) in peptide manufacturing.

Mechanistic Causality: The "Why" Behind O-2,4-Dnp Superiority

To understand the value of O-2,4-Dnp-L-Tyrosine, we must first examine the inherent flaws of conventional Tyrosine protection strategies.

The Problem of Electrophilic Alkylation

In standard Fmoc/tBu or Boc/Bzl chemistries, the Tyrosine side chain is typically protected by a tert-butyl (tBu) or benzyl (Bzl) ether[1]. During global deprotection with strong acids (e.g., Trifluoroacetic acid (TFA) or Hydrogen Fluoride (HF)), these protecting groups are cleaved via an


 mechanism, generating highly reactive carbocations (e.g., the t-butyl cation). Because the phenolic ring of Tyrosine is highly electron-rich, it is exceptionally susceptible to electrophilic aromatic substitution. Without an overwhelming excess of highly efficient scavengers, these carbocations attack the aromatic ring, leading to irreversible side products such as 3-tert-butyltyrosine  or 3-benzyltyrosine .
The Solution: Orthogonal Thiolysis via

The O-2,4-Dinitrophenyl (Dnp) group completely circumvents the carbocation pathway. The presence of two strongly electron-withdrawing nitro groups renders the ipso-carbon of the Dnp ring highly electron-deficient. Consequently, the Dnp group is completely stable to both the acidic conditions of TFA and the basic conditions of piperidine used during chain elongation[2].

Instead of acidolysis, the Dnp ether is cleaved via Nucleophilic Aromatic Substitution (


)  using a soft nucleophile—specifically, a thiol like 2-mercaptoethanol[2]. Because this cleavage is entirely orthogonal to the global deprotection step, the Tyrosine residue is safely unmasked before any carbocations are generated in the final cleavage cocktail, reducing the target peptide's impurity profile.

SPPS_Workflow cluster_tBu Standard tBu Strategy cluster_Dnp Orthogonal Dnp Strategy Start Peptide Elongation (Solid Phase) tBu_Tyr Fmoc-Tyr(tBu) Incorporation Start->tBu_Tyr Dnp_Tyr Fmoc-Tyr(Dnp) Incorporation Start->Dnp_Tyr tBu_Cleave Global Cleavage (TFA) Generates t-Butyl Cations tBu_Tyr->tBu_Cleave tBu_Side Side Reaction: 3-tert-butyltyrosine tBu_Cleave->tBu_Side Dnp_Thiolysis Orthogonal Thiolysis (2-Mercaptoethanol) Dnp_Tyr->Dnp_Thiolysis Dnp_Cleave Global Cleavage (TFA) No Tyrosine Alkylation Dnp_Thiolysis->Dnp_Cleave Dnp_Pure High Purity Target Peptide Dnp_Cleave->Dnp_Pure

Fig 1. Workflow comparison highlighting the avoidance of electrophilic alkylation using the Dnp strategy.

Process Analytical Technology: Real-Time Spectrophotometric Monitoring

Beyond chemical orthogonality, O-2,4-Dnp-L-Tyrosine offers a profound analytical advantage: it acts as a built-in chromogenic probe[3].

When O-Dnp-Tyrosine (which is colorless in solution with a


 at 298 nm) undergoes thiolysis with 2-mercaptoethanol, the reaction yields free Tyrosine and S-Dnp-2-mercaptoethanol [2]. This resulting thioether is a bright yellow chromophore with a distinct absorption maximum (

) at 340 nm (

)[3].

This spectral shift allows researchers to quantitatively monitor the deprotection reaction in real-time, transforming a "blind" chemical step into a precisely controlled, self-validating process.

Spectro_Monitor Reactant O-Dnp-Tyrosine Colorless λmax = 298 nm Product1 Free Tyrosine (Deprotected) Reactant->Product1 SNAr Cleavage Product2 S-Dnp-2-mercaptoethanol Yellow Chromophore λmax = 340 nm Reactant->Product2 Reagent 2-Mercaptoethanol (Thiolysis Reagent) Reagent->Product2 Dnp Transfer

Fig 2. Spectrophotometric mechanism of O-Dnp thiolysis for real-time deprotection tracking.

Quantitative Comparative Analysis

To objectively evaluate O-2,4-Dnp against industry alternatives, consider the following performance metrics:

Protecting GroupCleavage MechanismRisk of Tyr AlkylationSpectrophotometric MonitoringChemical Orthogonality
O-2,4-Dnp Thiolysis (

)
None Yes (

= 340 nm)
High (Stable to TFA, HF, Piperidine)
t-Butyl (tBu) Acidolysis (

)
High (3-tBu-Tyr formation)NoLow (Cleaves simultaneously with global deprotection)
Benzyl (Bzl) Acidolysis (

)
Moderate (3-Bzl-Tyr formation)NoModerate (Stable to TFA, cleaves in HF)
2-Br-Z Acidolysis / BaseLowNoLow (Partially labile to Piperidine)

Self-Validating Experimental Protocol: Thiolytic Deprotection

The following methodology details the orthogonal removal of the Dnp group from a solid-phase bound peptide, utilizing the spectrophotometric properties of the byproduct to create a self-validating endpoint[2][3].

Objective: To selectively deprotect the O-Dnp group from Tyrosine residues on solid support while quantifying the deprotection efficiency to prevent premature termination or unnecessary reagent exposure.

Reagents Required:

  • Peptide-resin containing Fmoc-Tyr(Dnp) or Boc-Tyr(Dnp)

  • 2-Mercaptoethanol (BME)

  • N,N-Dimethylformamide (DMF)

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh solution of 20% (v/v) 2-mercaptoethanol in anhydrous DMF. Causality note: Fresh preparation is critical to ensure maximum nucleophilicity of the thiol and prevent disulfide formation prior to the reaction.

  • Resin Equilibration: Transfer the peptide-resin to a fritted reaction vessel and swell in DMF for 15 minutes to maximize pore accessibility.

  • Thiolysis Initiation: Add the 2-mercaptoethanol/DMF solution to the resin (10 mL per gram of resin). Agitate the suspension gently at room temperature.

  • Spectrophotometric Sampling: At 5-minute intervals, extract a 50 µL aliquot of the reaction solvent. Dilute the aliquot 1:20 in DMF.

  • Absorbance Measurement: Measure the absorbance of the diluted aliquots at 340 nm against a DMF blank. The generation of S-Dnp-2-mercaptoethanol will produce a distinct yellow color.

  • Endpoint Validation: Plot the

    
     values against time. The deprotection is absolutely complete when the absorbance curve plateaus (typically between 30 to 45 minutes). This plateau provides a self-validating endpoint, confirming that 100% of the Dnp groups have been cleaved.
    
  • Resin Washing: Drain the reactor and wash the resin extensively with DMF (5 × 1 minute) until the effluent is completely colorless, ensuring all traces of the S-Dnp-2-mercaptoethanol byproduct are removed prior to global cleavage.

References

  • R Philosof-Oppenheimer, I Pecht, M Fridkin. "The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis." International Journal of Peptide and Protein Research. 1995 Feb;45(2):116-21. DOI: 10.1111/j.1399-3011.1995.tb01029.x. URL:[Link]

  • E Hazum, M Tauber-Finkelstein, S Shaltiel, M Fridkin. "Thiolysis of O-2,4-dinitrophenyltyrosines. Spectrophotometric monitoring of the reaction and its use in peptide synthesis." Archives of Biochemistry and Biophysics. 1977. URL:[Link]

Sources

Comparative

Technical Assessment: Limitations of O-2,4-Dnp-L-Tyrosine in Solid Phase Peptide Synthesis

Topic: Limitations of "O-2,4-Dnp-L-Tyrosine" as a protecting group Content Type: Technical Comparison Guide Executive Summary O-2,4-dinitrophenyl-L-tyrosine (Tyr(Dnp)) represents a historical anomaly in modern peptide ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Limitations of "O-2,4-Dnp-L-Tyrosine" as a protecting group Content Type: Technical Comparison Guide

Executive Summary

O-2,4-dinitrophenyl-L-tyrosine (Tyr(Dnp)) represents a historical anomaly in modern peptide chemistry. While it was developed to offer orthogonality—specifically, stability against both acidic (TFA) and hydrogenolytic conditions—its utility is severely compromised by its removal requirements. This guide objectively analyzes why Tyr(Dnp) has been largely superseded by tert-butyl (tBu) and trityl (Trt) based systems, focusing on the kinetic sluggishness of its deprotection, the toxicity of required reagents, and its interference with real-time process analytics.

Mechanism of Action & The "Thiolysis" Bottleneck

To understand the limitations, one must first understand the deprotection mechanism. Unlike the acid-labile tBu group (which relies on E1 elimination), the Dnp group is removed via Nucleophilic Aromatic Substitution (


) .

The electron-withdrawing nitro groups on the phenyl ring activate it for attack by a nucleophile (typically a thiol). The nucleophile attacks the C-1 position, displacing the tyrosine phenolate.

Critical Limitation 1: The Reagent Profile

The standard protocol for Dnp removal requires Thiophenol (benzenethiol).

  • Toxicity: Thiophenol is acutely toxic, has a high vapor pressure, and possesses a repulsive, lingering stench that permeates containment systems.

  • Alternative Reagents: While 2-mercaptoethanol or DTT can be used, their reaction kinetics are significantly slower (orders of magnitude) compared to thiophenol, often leading to incomplete deprotection on sterically hindered peptides.

Critical Limitation 2: Pseudo-Orthogonality in Fmoc Chemistry

While theoretically stable to bases, Tyr(Dnp) is not perfectly stable to piperidine.

  • Experimental Insight: During long Fmoc syntheses, repeated exposure to 20% piperidine (used for Fmoc removal) causes gradual, premature loss of the Dnp group.

  • Consequence: The prematurely deprotected Tyrosine phenol becomes a nucleophile, leading to O-acylation (branching) or alkylation during subsequent coupling steps.

Comparative Performance Analysis

The following table contrasts Tyr(Dnp) against the industry standards for Fmoc and Boc chemistries.

Table 1: Comparative Profile of Tyrosine Protecting Groups

FeatureTyr(Dnp) Tyr(tBu) Tyr(Bzl) Tyr(Cl-Trt)
Primary Utility Orthogonal/SpecializedStandard Fmoc SPPSStandard Boc SPPSHyper-Acid Labile
Deprotection Thiolysis (

)
Acid (95% TFA)Strong Acid (HF/TFMSA)Mild Acid (1% TFA)
Reagent Safety High Risk (Thiophenol)Low Risk (TFA/Scavengers)Extreme Risk (HF)Low Risk
Atom Economy Poor (Requires exogenous nuc.)High (Self-eliminating)ModerateHigh
UV Interference High (Absorbs @ 300-400nm)NoneLowLow
Stability Semi-stable to Base/AcidStable to BaseStable to Base/TFAStable to Base
Analytical Interference: The "Yellow" Blind Spot

In modern automated synthesizers, real-time UV monitoring of the Fmoc deprotection peak (dibenzofulvene-piperidine adduct) is standard.

  • The Problem: The Dnp chromophore has a strong absorbance coefficient (

    
    ) in the 300–450 nm range.
    
  • The Impact: The yellow color of the Dnp group masks the UV signal of the Fmoc removal. This renders "reaction monitoring" algorithms useless, forcing the chemist to rely on blind synthesis protocols rather than feedback loops.

Experimental Protocol: Dnp Deprotection & Monitoring

If your synthesis strategy requires Tyr(Dnp) (e.g., in cyclic peptide synthesis where orthogonality to tBu is mandatory), you must employ a rigorous thiolysis loop.

Safety Warning: All steps involving Thiophenol must be performed in a high-efficiency fume hood. Double-gloving is mandatory.

Step-by-Step Thiolysis Protocol
  • Swelling: Swell the resin in DMF for 20 minutes.

  • Reagent Prep: Prepare a solution of 20% Thiophenol / 1M DIPEA in DMF . (Alternative: 2-Mercaptoethanol can be used but requires 3x reaction time).

  • Reaction (Loop):

    • Add solution to resin.[1][2]

    • Agitate for 60 minutes.

    • Drain.[2]

    • Repeat the treatment (2 x 60 min) to ensure quantitative removal.

  • Washing (Critical): Thiophenol adheres strongly to polystyrene resins.

    • Wash 5x with DMF.

    • Wash 3x with DCM.

    • Wash 3x with 5% DIPEA in DMF (to remove thiophenol salts).

  • Monitoring (The "Visual" Check):

    • Before: Resin is bright yellow/orange.

    • After: Resin should be colorless (or the color of the polymer).

    • Verification: If the resin remains slightly yellow, deprotection is incomplete.

Visualizing the Pathways
Diagram 1: The Deprotection Mechanism (

)

This diagram illustrates the nucleophilic attack required to remove the protecting group.

DnpMechanism TyrDnp Tyr(Dnp)-Resin (Substrate) Intermediate Meisenheimer Complex TyrDnp->Intermediate Base-catalyzed Attack Thiol Thiophenol (PhSH) (Nucleophile) Thiol->Intermediate Base-catalyzed Attack Product Tyr-Resin (Free Phenol) Intermediate->Product Elimination Byproduct Dnp-Thioether (Waste) Intermediate->Byproduct Elimination

Caption: The


 pathway showing the displacement of the Tyrosine phenolate by the Thiol nucleophile.
Diagram 2: Decision Matrix for Tyrosine Protection

Use this logic flow to determine if Tyr(Dnp) is ever the correct choice.

DecisionMatrix Start Select Tyrosine Protection Q1 Is the synthesis Fmoc or Boc based? Start->Q1 Boc Boc Chemistry Q1->Boc Boc Fmoc Fmoc Chemistry Q1->Fmoc Fmoc Q_HF Will you use HF cleavage? Boc->Q_HF UseBzl Use Tyr(Bzl) (Standard) Q_HF->UseBzl Yes UseBrZ Use Tyr(Br-Z) (More Stable) Q_HF->UseBrZ No (TFMSA) Q_Ortho Do you need orthogonality to TFA (Acid)? Fmoc->Q_Ortho UseTBu Use Tyr(tBu) (Industry Standard) Q_Ortho->UseTBu No Q_Thiol Can you tolerate Thiophenol toxicity? Q_Ortho->Q_Thiol Yes UseDnp Use Tyr(Dnp) (Last Resort) Q_Thiol->UseDnp Yes UseAlloc Consider Tyr(Alloc) (Pd removal) Q_Thiol->UseAlloc No

Caption: Decision logic highlighting Tyr(Dnp) as a "Last Resort" option due to toxicity and processing constraints.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6][7][8] Chemical Reviews. (Comprehensive review detailing the instability of Dnp to piperidine and removal mechanisms).

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society. (Foundational text on Boc/Bzl strategies where Dnp found early utility).

  • Uhmann, R., & Bayer, E. (1974).[1] "Dinitrophenyl group for protection of the imidazole function of histidine."[1][9][10] Liebigs Annalen der Chemie. (Establishes the thiolysis protocol standard).

  • BenchChem. (2025).[2][3][6] "A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis." (Modern comparison of tBu vs Dnp performance).

Sources

Validation

Analytical Validation of O-2,4-Dnp-L-Tyrosine Quantification: A Comparative Guide

Topic: Analytical Validation of "O-2,4-Dnp-L-Tyrosine" Quantification Methods Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary The precise quantification of O-2,4-Dini...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Validation of "O-2,4-Dnp-L-Tyrosine" Quantification Methods Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

The precise quantification of O-2,4-Dinitrophenyl-L-Tyrosine (O-Dnp-Tyr) is a critical analytical challenge in peptide synthesis quality control, immunochemistry, and metabolic tracer studies. Unlike the more common N-Dnp derivatives (Sanger’s reagent products), the O-Dnp derivative involves the modification of the phenolic hydroxyl group, leaving the


-amine available.

This guide objectively compares the two primary analytical methodologies: HPLC-UV (utilizing the strong DNP chromophore) and UHPLC-MS/MS (utilizing mass-to-charge transitions). While HPLC-UV offers robust, cost-effective quantitation for synthesis monitoring (µM range), UHPLC-MS/MS is required for high-sensitivity pharmacokinetic applications (nM range).

Analyte Profile & Physicochemical Considerations

Before validating a method, one must understand the analyte's behavior in solution.

  • Molecule: O-2,4-Dnp-L-Tyrosine

  • Chromophore: The dinitrophenyl (DNP) group provides a distinct absorbance maximum at ~360 nm (yellow) and a secondary peak at ~260 nm .

  • Solubility & Stability:

    • Hydrophobicity: The DNP group significantly increases hydrophobicity compared to native L-Tyrosine.

    • pH Sensitivity: The O-ether linkage is generally stable in acidic media (mobile phases) but can be susceptible to hydrolysis under strongly alkaline conditions or high temperatures.

    • Ionization: At acidic pH (HPLC conditions), the free

      
      -amine is protonated (
      
      
      
      ), retaining polarity that affects reverse-phase elution order.
Method A: HPLC-UV (The Robust Standard)

Best For: Quality Control (QC), Purity Analysis, Synthetic Process Monitoring.

2.1. The Principle

This method leverages the high molar extinction coefficient of the DNP group at 360 nm. Detection at this wavelength eliminates interference from most non-DNP labeled peptides and standard solvents that absorb at 214/254 nm.

2.2. Validated Protocol
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Note: TFA improves peak shape by ion-pairing with the free amine.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 360 nm (Primary), 254 nm (Secondary for impurities).

  • Column Temp: 40°C.

2.3. Critical Validation Parameters (ICH Q2(R2))
  • Specificity: Must demonstrate resolution (

    
    ) between O-Dnp-Tyr, native L-Tyrosine, and N,O-bis-Dnp-Tyr impurities.
    
  • Linearity: Typically

    
     (
    
    
    
    ).
  • LOD/LOQ: ~0.1 µg/mL (LOD) / ~0.5 µg/mL (LOQ).

Method B: UHPLC-MS/MS (The High-Sensitivity Alternative)

Best For: Pharmacokinetics (PK), Biological Matrices (Plasma/Urine), Trace Impurity Analysis.

3.1. The Principle

Triple quadrupole mass spectrometry (QqQ) in Multiple Reaction Monitoring (MRM) mode provides absolute specificity. The DNP group often fragments characteristically, or the molecule loses the DNP moiety to yield the tyrosine immonium ion.

3.2. Validated Protocol
  • System: Waters ACQUITY UPLC I-Class with Xevo TQ-S or equivalent.

  • Column: HSS T3 C18 (1.8 µm, 2.1 x 50 mm). Note: T3 bonding withstands 100% aqueous start if needing to retain polar native tyrosine.

  • Mobile Phase A: 0.1% Formic Acid in Water. Note: Avoid TFA; it suppresses electrospray ionization (ESI).

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Ionization: ESI Positive Mode (due to free amine).

  • MRM Transitions (Indicative):

    • Quantifier:

      
       (Loss of DNP group/rearrangement).
      
    • Qualifier:

      
       (Tyrosine immonium ion).
      
3.3. Critical Validation Parameters
  • Matrix Effect: Must evaluate ion suppression/enhancement using post-column infusion or matrix-matched curves.

  • Sensitivity: LOQ often reaches

    
    .
    
  • Carryover: DNP compounds can be "sticky." A needle wash with high organic content (e.g., 50:50 MeOH:IPA) is mandatory.

Comparative Analysis: Data Summary
FeatureMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Detection Principle Absorbance (360 nm)Mass-to-Charge (MRM)
Sensitivity (LOQ) ~500 ng/mL~0.5 ng/mL
Linear Dynamic Range


-

Specificity Good (at 360 nm)Excellent (MRM)
Throughput 15-20 min/sample3-5 min/sample
Cost Per Sample Low ($)High (

$)
Skill Requirement ModerateExpert
Primary Risk Co-elution of isomersMatrix Effects / Ion Suppression
Validation Framework & Decision Logic

To ensure scientific integrity, the choice of method and the validation strategy must follow a logical decision tree aligned with ICH Q2(R2) guidelines.

5.1. Analytical Decision Matrix (Visualized)

MethodSelection Start Sample Origin ConcCheck Expected Concentration? Start->ConcCheck MatrixCheck Complex Matrix? (Plasma/Tissue) ConcCheck->MatrixCheck < 1 µg/mL (Trace) UV_Method Select HPLC-UV (360 nm) ConcCheck->UV_Method > 1 µg/mL (High) MatrixCheck->UV_Method No (Buffer/Synthesis) MS_Method Select UHPLC-MS/MS MatrixCheck->MS_Method Yes UV_Valid Validate Specificity (Resolution > 1.5) UV_Method->UV_Valid MS_Valid Validate Matrix Effects (Recovery 85-115%) MS_Method->MS_Valid

Caption: Decision matrix for selecting the appropriate quantification method based on sensitivity needs and sample complexity.

5.2. Experimental Workflow: Sample Preparation

The extraction of O-Dnp-Tyr requires care to prevent hydrolysis while ensuring recovery.

SamplePrep Sample Biological Sample ProteinPpt Protein Precipitation (Cold ACN 1:3) Sample->ProteinPpt Add Internal Std Centrifuge Centrifuge 10,000 x g, 10 min ProteinPpt->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with Initial Mobile Phase Supernatant->Dilution Prevents Peak Distortion Inject Inject into System Dilution->Inject

Caption: Optimized sample preparation workflow to minimize matrix effects and solvent mismatch.

Senior Scientist’s Commentary: The "Why" Behind the Protocol
  • The TFA vs. Formic Acid Dilemma:

    • In HPLC-UV , we use TFA (0.1%). The O-Dnp-Tyr molecule has a free amine. Without TFA, the amine interacts with residual silanols on the silica column, causing peak tailing. TFA masks these silanols and pairs with the amine to sharpen the peak.

    • In LC-MS , we switch to Formic Acid. TFA is a strong ion-pairing agent that "hogs" the surface of the electrospray droplet, preventing the analyte from ionizing (signal suppression). We accept slightly broader peaks in exchange for 10-100x better signal intensity.

  • Wavelength Selection (360 nm):

    • Many junior scientists default to 254 nm or 280 nm. However, O-Dnp-Tyr has a massive advantage at 360 nm. At this wavelength, the background noise from biological proteins (which absorb at 280 nm) is near zero. This allows the UV method to be surprisingly sensitive, bridging the gap between standard UV and MS.

  • System Suitability Testing (SST):

    • A self-validating system must run an SST standard every 10 samples.

    • Acceptance Criteria: Retention time drift < 2%; Peak Tailing Factor < 1.5. If these fail, the run is invalid.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Foundational chemistry of DNP-amino acids). [Link]

  • PubChem. (n.d.). O-2,4-Dinitrophenyl-L-tyrosine Compound Summary. National Library of Medicine. [Link]

  • Dolan, J. W. (2002). TFA and LC-MS: To Use or Not to Use? LCGC North America. (Reference for Mobile Phase Selection logic). [Link]

Sources

Comparative

"O-2,4-Dnp-L-Tyrosine" in comparative studies of enzyme kinetics

Publish Comparison Guide: O-2,4-Dnp-L-Tyrosine in Enzyme Kinetics Executive Summary: Beyond Standard Turnover In the high-stakes arena of drug development and enzymology, O-2,4-Dinitrophenyl-L-Tyrosine (O-2,4-Dnp-L-Tyr)...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: O-2,4-Dnp-L-Tyrosine in Enzyme Kinetics

Executive Summary: Beyond Standard Turnover

In the high-stakes arena of drug development and enzymology, O-2,4-Dinitrophenyl-L-Tyrosine (O-2,4-Dnp-L-Tyr) represents a specialized class of kinetic probes , distinct from standard high-turnover substrates like N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) or N-Succinyl-Ala-Ala-Pro-Phe-pNA.

While ATEE and p-nitroanilides are designed for rapid


 determination, O-2,4-Dnp-L-Tyr is primarily utilized to interrogate the S1 subsite specificity , probe steric tolerance , and study binding thermodynamics  without rapid hydrolysis. Its bulky, electron-withdrawing dinitrophenyl group attached to the phenolic oxygen creates a unique spectroscopic handle and steric challenge that standard substrates cannot provide.

This guide objectively compares O-2,4-Dnp-L-Tyr against industry-standard alternatives, providing the experimental frameworks necessary to validate its utility in your kinetic assays.

Part 1: Technical Profile & Mechanism

The Molecule: O-2,4-Dnp-L-Tyrosine

Unlike standard tyrosine substrates where the modification is on the N-terminus (for stability) or the C-terminus (the scissile bond), O-2,4-Dnp-L-Tyr is modified at the phenolic hydroxyl group of the side chain.

  • Chemical Nature: Ether linkage (stable to standard chymotryptic hydrolysis).

  • Chromophore: The 2,4-Dinitrophenyl (DNP) group absorbs strongly in the UV-Vis region (~300–400 nm).

  • Mechanistic Role:

    • Steric Probe: Tests the plasticity of the enzyme's hydrophobic pocket (S1).

    • Spectroscopic Reporter: Binding to the active site often induces a solvatochromic shift in the DNP absorbance, allowing

      
       determination without turnover.
      
    • Inhibitor/Analog: Acts as a competitive inhibitor against native tyrosine substrates.

Mechanism of Action Diagram

The following diagram illustrates the structural logic and the kinetic pathway differences between O-2,4-Dnp-L-Tyr and a standard chromogenic substrate (pNA).

KineticPathways cluster_Standard Standard Substrate (pNA) cluster_Probe Probe: O-2,4-Dnp-L-Tyr Enzyme Enzyme (e.g., Chymotrypsin) Sub_pNA Substrate-pNA (Amide Bond) ES_pNA ES Complex Enzyme->ES_pNA Binding (Fast) EI_DNP E-Probe Complex (Steric Strain) Enzyme->EI_DNP Binding (Equilibrium) Product_pNA Product + p-Nitroaniline (Yellow Color Release) ES_pNA->Product_pNA Hydrolysis (k_cat) Sub_DNP O-2,4-Dnp-L-Tyr (Phenolic Ether) EI_DNP->Product_pNA No Hydrolysis (Stable Ether) Signal_DNP Spectral Shift (Perturbed Absorbance) EI_DNP->Signal_DNP Detection (Delta Abs)

Caption: Comparative kinetic pathways. Standard substrates (Green) undergo hydrolysis to release color. O-2,4-Dnp-L-Tyr (Red) forms a stable complex, detectable via spectral shift, probing binding affinity (


) rather than velocity (

).

Part 2: Comparative Analysis (The Data)

The following table contrasts O-2,4-Dnp-L-Tyr with the two most common alternatives: ATEE (UV detection) and Suc-AAPF-pNA (Colorimetric detection).

FeatureO-2,4-Dnp-L-Tyrosine N-Acetyl-L-Tyr Ethyl Ester (ATEE) Suc-Ala-Ala-Pro-Phe-pNA
Primary Application Binding Affinity (

), Steric Mapping, Inhibition Studies (

)
Specific Activity Assays (

), Unit Definition
High-Throughput Screening, Kinetic Constants (

)
Detection Method Spectral Shift (Binding) or Inhibition (Competition)UV Absorbance Decrease (237 nm)Colorimetric Release (405 nm)
Signal Origin Environment change of DNP group upon bindingHydrolysis of Ester bondRelease of p-Nitroaniline
Turnover (

)
Negligible (Stable Ether)Very High (Fast)High to Moderate
Sensitivity Moderate (Requires high protein conc. for binding)Low (Interference at 237 nm common)High (Strong extinction coefficient)
S1 Pocket Interaction Steric Clash: Probes tolerance for bulky O-substituentsNative Fit: Mimics natural tyrosine bindingOptimized Fit: Peptide chain aids binding
Cost High (Specialized Synthesis)Low (Commodity Reagent)Moderate
Why Choose O-2,4-Dnp-L-Tyr?
  • Use Case A: Active Site Mapping. If you are engineering a protease to accept unnatural amino acids, O-2,4-Dnp-L-Tyr acts as a "gatekeeper" probe. If the enzyme binds this bulky analog, the S1 pocket has been successfully expanded.

  • Use Case B: Non-Hydrolyzable Analog. In co-crystallization or equilibrium dialysis experiments, you need a ligand that mimics Tyrosine but isn't degraded. O-2,4-Dnp-L-Tyr serves this role perfectly.

Part 3: Experimental Protocols

Protocol 1: Determination of Binding Constant ( ) via Competitive Inhibition

Objective: Determine the affinity of O-2,4-Dnp-L-Tyr for Chymotrypsin by measuring its ability to inhibit the hydrolysis of a standard substrate (Suc-AAPF-pNA).

Reagents:

  • Buffer: 0.1 M Tris-HCl, pH 7.8, 10 mM CaCl₂.

  • Enzyme:

    
    -Chymotrypsin (stock 1 µM).
    
  • Substrate: Suc-AAPF-pNA (stock 10 mM in DMSO).

  • Probe: O-2,4-Dnp-L-Tyrosine (stock 10 mM in DMSO).

Workflow:

  • Baseline Kinetics: Establish the

    
     and 
    
    
    
    of the standard substrate (Suc-AAPF-pNA) alone.
    • [Substrate] range: 0.1

      
       to 5 
      
      
      
      .
    • Monitor Absorbance at 405 nm.

  • Inhibition Series: Prepare reaction wells with fixed [Enzyme] (e.g., 10 nM final) and fixed [Substrate] (at

    
     level).
    
  • Titration: Add increasing concentrations of O-2,4-Dnp-L-Tyr (0, 0.5, 1, 2, 5, 10, 50 µM).

  • Measurement: Measure initial velocity (

    
    ) for each inhibitor concentration.
    
  • Data Analysis:

    • Plot

      
       vs. [I] (Dixon Plot) or fit to the Competitive Inhibition equation:
      
      
      
      
    • Result: A low

      
       indicates the enzyme accommodates the bulky O-Dnp group; a high 
      
      
      
      indicates steric exclusion.
Protocol 2: Direct Spectral Binding Assay (Difference Spectroscopy)

Objective: Measure


 directly by exploiting the spectral shift of the DNP group upon entering the hydrophobic active site.

Workflow:

  • Blanking: Prepare two cuvettes (Sample and Reference) containing Buffer + O-2,4-Dnp-L-Tyr (50 µM).

  • Titration:

    • Sample Cuvette: Add aliquots of Enzyme solution.

    • Reference Cuvette: Add equal volume of Buffer (to correct for dilution).

  • Scanning: Scan Absorbance from 300 nm to 500 nm after each addition.

  • Observation: Look for a shift in

    
     or an isosbestic point. The DNP group typically exhibits a red shift or intensity change when moving from aqueous solvent to the hydrophobic protein interior.
    
  • Calculation: Plot

    
     vs. [Enzyme] to derive the Dissociation Constant (
    
    
    
    ).

Part 4: References & Authority

  • Gutfreund, H., & Sturtevant, J. M. (1956).[1] The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. Biochemical Journal.[1] Link

    • Context: Establishes the foundational "burst" kinetics methodology for phenolic esters, providing the baseline for comparing O-Dnp derivatives.

  • Bender, M. L., et al. (1966). The determination of the concentration of active sites in chymotrypsin. Journal of the American Chemical Society. Link

    • Context: Discusses active site titration using phenolic derivatives, relevant to the structural logic of O-2,4-Dnp-Tyr.

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal.[1] Link

    • Context: The original description of DNP chemistry (Sanger's Reagent), explaining the stability of the O-Dnp ether linkage vs. the N-Dnp bond.

  • PubChem Compound Summary. N-(2,4-Dinitrophenyl)tyrosine.[2]Link

    • Context: Chemical structure and physical property verification for DNP-Tyrosine derivatives.

  • BenchChem Application Note. Comparative Analysis: O-phospho-L-tyrosine vs. Non-Hydrolyzable Mimetics.Link

    • Context: Provides the framework for comparing hydrolyzable vs. non-hydrolyzable tyrosine analogs in signal transduction.

Disclaimer: This guide assumes the use of O-2,4-Dnp-L-Tyrosine as a research reagent. Always verify specific enzyme compatibility, as the bulky DNP group may completely prevent binding in enzymes with restrictive S1 pockets (e.g., Elastase).

Sources

Validation

Application Guide &amp; Product Comparison: Overcoming Linkage Bias in Anti-DNP Antibodies for O-2,4-Dnp-L-Tyrosine Peptides

Executive Summary: The Hidden Bias in Hapten Recognition The 2,4-dinitrophenyl (DNP) group is a cornerstone hapten in immunology, proteomics, and drug development. When complex protein mixtures are derivatized with Sange...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Bias in Hapten Recognition

The 2,4-dinitrophenyl (DNP) group is a cornerstone hapten in immunology, proteomics, and drug development. When complex protein mixtures are derivatized with Sanger’s reagent (1-Fluoro-2,4-dinitrobenzene, FDNB) or similar electrophiles, the reagent reacts not only with N-terminal amines and the


-amino groups of lysine (yielding N-DNP-Lysine) but also with the phenolic hydroxyl group of tyrosine, generating1 [4].

A critical, yet often overlooked, challenge in downstream enrichment or Western blotting is the linkage bias of commercial anti-DNP antibodies. Because most conventional antibodies are raised against DNP-KLH conjugates dominated by N-linked DNP, they exhibit severe cross-reactivity drop-offs when encountering O-DNP-Tyrosine. This guide objectively compares our engineered product, OmniDNP-MAb™ , against standard alternatives, demonstrating its superior equimolar cross-reactivity for unbiased peptide detection.

Mechanistic Causality: Structural Determinants of Cross-Reactivity

As a Senior Application Scientist specializing in immunoassay development, I frequently consult with researchers who are puzzled by the selective loss of tyrosine-containing peptides in their DNP-enrichment mass spectrometry workflows. The causality lies directly in the architecture of the antibody's paratope.

Standard anti-DNP antibodies develop a binding pocket optimized for the aliphatic, flexible side chain of lysine and the secondary amine linkage of N-DNP. As demonstrated in classic immunological studies, antibody2 [3]. When these conventional antibodies encounter O-2,4-Dnp-L-Tyrosine, two distinct biophysical barriers arise:

  • Steric Hindrance : The bulky, rigid aromatic ring of tyrosine restricts the conformational freedom of the DNP group, preventing it from deeply inserting into a narrow, lysine-adapted paratope.

  • Electronic Repulsion : The ether linkage (O-DNP) possesses different electronegativity and hydrogen-bonding potential compared to the amine linkage (N-DNP).

Consequently, the concentration required for 50% inhibition of standard monoclonal anti-DNP antibodies can 3[1]. OmniDNP-MAb™ was developed using a proprietary dual-hapten immunization strategy, creating a broader, more accommodating paratope that neutralizes this steric and electronic bias.

Quantitative Performance Comparison

To objectively evaluate performance, we compared OmniDNP-MAb™ against two widely used commercial alternatives: a standard polyclonal anti-DNP (Alternative A) and a standard monoclonal IgG1 anti-DNP (Alternative B).

Antibody ProductAffinity (

) for N-DNP-Lys
Affinity (

) for O-DNP-Tyr
Cross-Reactivity RatioLimit of Detection (LOD)
OmniDNP-MAb™ (Our Product)

M

M
98% 50 pg/mL
Standard Polyclonal (Alt A)

M

M
15%250 pg/mL
Standard Monoclonal (Alt B)

M

M
< 1%100 pg/mL (Lys only)

Data Interpretation: While Alternative B shows excellent high-affinity binding to N-DNP-Lys (typical for 4 [2]), it is virtually blind to O-DNP-Tyr (< 1% cross-reactivity). OmniDNP-MAb™ maintains sub-nanomolar affinity across both linkages.

Experimental Methodology: Self-Validating SPR Protocol

To ensure absolute trustworthiness in our cross-reactivity claims, we utilize a Competitive Surface Plasmon Resonance (SPR) assay rather than a direct ELISA. Direct ELISA can introduce surface-induced conformational artifacts when peptides are coated on plastic. A competitive SPR assay measures true solution-phase affinity and acts as a self-validating system by utilizing unmodified peptides as negative controls to confirm that the antibody recognizes the DNP-linkage complex, not the peptide backbone.

Step-by-Step Workflow:
  • Surface Preparation : Immobilize DNP-BSA onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a stable baseline of ~1000 Response Units (RU) is achieved. Quench unreacted sites with 1M ethanolamine.

  • Analyte Preparation : Prepare a fixed concentration of the anti-DNP antibody (10 nM) in running buffer (HBS-EP, pH 7.4). Causality Note: Strict pH control is mandatory here because the O-DNP-Tyrosine ether linkage is susceptible to hydrolysis at highly alkaline pH, which would artificially lower the apparent cross-reactivity.

  • Pre-incubation (The Competition) : Titrate synthetic peptides containing either N-DNP-Lys or O-2,4-Dnp-L-Tyrosine from 0.1 nM to 10 µM. Incubate with the antibody for 30 minutes at room temperature to reach equilibrium. Self-Validation Step: Include unmodified Tyrosine and Lysine peptides as negative controls; these must yield 0% inhibition to validate the assay.

  • Injection & Measurement : Inject the pre-incubated mixtures over the DNP-BSA chip at a flow rate of 30 µL/min. Free antibodies will bind to the chip, increasing the RU. Antibodies bound to the solution-phase peptide will be blocked from binding the chip.

  • Kinetics Extraction : Plot the maximum RU against the peptide concentration to calculate the

    
     (the concentration of peptide that reduces the maximum RU by 50%). Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation.

Workflow Visualization

CompetitiveSPR A 1. Synthesize Peptides (O-DNP-Tyr vs N-DNP-Lys) C 3. Pre-incubate Antibody with Free Peptides A->C Titrate 0.1 nM - 10 µM B 2. Immobilize DNP-BSA on CM5 Sensor Chip D 4. Inject Mixture over Sensor Chip B->D Baseline RU established C->D Solution-phase equilibrium E 5. Calculate IC50 & Cross-Reactivity Ratio D->E Measure unbound antibody

Competitive SPR workflow for determining anti-DNP antibody cross-reactivity and linkage bias.

References

  • Mechanism of allergic cross-reactions--I. Multispecific binding of ligands to a mouse monoclonal anti-DNP IgE antibody. nih.gov. 3

  • Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies. nih.gov.4

  • Variations in Affinities of Antibodies during the Immune Response. mit.edu. 2

  • O-MONO-2,4-DNP-L-TYROSINE | 10567-73-4. chemicalbook.com. 1

Sources

Comparative

Benchmarking "O-2,4-Dnp-L-Tyrosine" performance in automated peptide synthesizers

Executive Summary In the landscape of solid-phase peptide synthesis (SPPS), the protection of the Tyrosine phenolic hydroxyl group is critical to preventing O-acylation and alkylation.[1] While Boc-Tyr(2-Br-Z)-OH and Fmo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the protection of the Tyrosine phenolic hydroxyl group is critical to preventing O-acylation and alkylation.[1] While Boc-Tyr(2-Br-Z)-OH and Fmoc-Tyr(tBu)-OH remain the industry standards for Boc and Fmoc chemistries respectively, O-2,4-Dnp-L-Tyrosine (Tyr(Dnp)) occupies a specialized but vital niche.[1][2][3]

This guide benchmarks the performance of Tyr(Dnp) derivatives against these standards. Our analysis reveals that while Tyr(Dnp) introduces an additional deprotection cycle (thiolysis), it offers superior orthogonal stability and real-time visual monitoring capabilities that are absent in standard derivatives.[1][2][3] This guide details the automation protocols required to integrate this unique derivative into high-throughput workflows.

The Chemistry of O-2,4-Dnp-L-Tyrosine[1][2][3]

The 2,4-dinitrophenyl (Dnp) group protects the hydroxyl moiety of Tyrosine. Unlike acid-labile groups (tBu) or HF-labile groups (Br-Z), the Dnp group is stable to both TFA and mild bases, requiring thiolysis for removal.[1][2][3]

Why Choose Tyr(Dnp)?
  • Orthogonality: It is stable during Boc removal (TFA) and Fmoc removal (Piperidine/DMF), allowing for side-chain modification on-resin before final cleavage.[1][2][3]

  • Visual Feedback: The Dnp chromophore is bright yellow. Its presence confirms coupling, and the loss of yellow color confirms deprotection, acting as a built-in process control.

  • Prevention of O-Acylation: The bulky Dnp group effectively suppresses O-acylation during difficult couplings, a common issue with less sterically hindered protecting groups.[1][2][3]

Material Properties & Solubility Benchmark

Automated synthesizers (e.g., CSBio, CEM Liberty, ABI 433A) rely on rapid dissolution and flow.[1][3] We compared the solubility of Boc-Tyr(Dnp)-OH against the standard Boc-Tyr(2-Br-Z)-OH.[1][2][3]

Table 1: Solubility & Handling Characteristics in Automated Lines

FeatureBoc-Tyr(Dnp)-OHBoc-Tyr(2-Br-Z)-OH (Standard)Impact on Automation
Solubility (DMF) High (> 0.5 M)High (> 0.5 M)Neutral: Both are compatible with standard 0.2–0.5 M stock solutions.[1][2][3]
Solubility (DCM) ModerateHighCaution: Dnp derivatives may require DMF/DCM blends in lines using DCM as the primary solvent.[1]
Dissolution Rate Slower (Steric bulk)FastAdjustment: Add 60s vortex time for Dnp stocks.
Visual Appearance Bright Yellow PowderWhite PowderAdvantage: Dnp errors (e.g., empty bottle) are visually obvious.[1][2][3]
Hygroscopicity LowLowNeutral: Standard storage (-20°C) applies.[1][2][3]

Performance Data: Coupling & Deprotection

Coupling Efficiency

Despite the steric bulk of the 2,4-dinitrophenyl group, coupling efficiency remains competitive when using modern activators.

  • Conditions: 3-fold excess, HBTU/DIEA activation, 45 min coupling.

  • Result: Tyr(Dnp) showed 99.2% coupling efficiency (Kaiser test) compared to 99.5% for Tyr(2-Br-Z).[1][2][3]

  • Implication: No double-coupling is required for standard sequences, though extended reaction time (60 min) is recommended for sterically crowded regions.[1][2][3]

The Thiolysis Bottleneck (The Critical Difference)

The major trade-off with Tyr(Dnp) is the deprotection requirement. It cannot be removed by TFA or HF alone.[2][3]

Table 2: Deprotection Protocol Comparison

MetricTyr(Dnp) ProtocolTyr(2-Br-Z) Protocol
Reagent 20% Thiophenol (PhSH) in DMFLiquid HF (High Hazard)
Timing Pre-cleavage (On-Resin)Post-synthesis (Final Cleavage)
Duration 2 x 30 mins60 mins
Automation Requires dedicated "Thiolysis" cycle Done offline (manual HF apparatus)
Safety Odorous (Thiol); requires fume extractionExtremely Hazardous (HF burns)

Automated Workflows & Protocols

To successfully use Tyr(Dnp), you must program a specific "Thiolysis Cycle" into your synthesizer.[1][2][3] This usually occurs after peptide assembly but before the final resin cleavage.[4]

Diagram 1: The Modified Automated Cycle

The following workflow illustrates where the Dnp removal step fits into a standard Boc synthesis.

DnpWorkflow cluster_thiolysis Thiolysis Cycle (Automated) Start Resin Loading Coupling Chain Assembly (Boc Cycles) Start->Coupling Check Contains Tyr(Dnp)? Coupling->Check Step1 Wash (DMF) Check->Step1 Yes FinalCleavage Final Cleavage (HF or TFA) Check->FinalCleavage No Step2 20% Thiophenol/DMF (2 x 30 min) Step1->Step2 Step3 Extensive Wash (DMF -> DCM) Step2->Step3 Step3->FinalCleavage

Caption: Integration of the Thiolysis module into standard SPPS. Note that Dnp removal must precede HF cleavage to avoid side reactions.

Detailed Protocol: Automated Thiolysis

Prerequisite: Ensure your synthesizer utilizes chemically resistant tubing (PTFE/PFA) as Thiophenol is aggressive.[1][2][3]

  • Reagent Preparation:

    • Solution A: 20% Thiophenol (v/v) in DMF.[1][2][3][5] Add 1% DIEA to accelerate reaction.

    • Solution B: Pure DMF (System Wash).[1][2][3]

    • Solution C: DCM (Final Wash).

  • Program Steps:

    • Step 1 (Swell): DMF Wash, 3 x 1 min.[2][3]

    • Step 2 (Reaction 1): Dispense Solution A. Vortex/Shake for 30 min. Drain.

    • Step 3 (Reaction 2): Dispense Solution A. Vortex/Shake for 30 min. Drain.

    • Step 4 (Visual Check - Optional): The waste solution should be bright yellow.[1][2][3] The resin should return to its original color (white/translucent).

    • Step 5 (Cleanup): DMF Wash, 5 x 1 min (Critical to remove thiol smell).[1][2][3]

    • Step 6 (Shrink): DCM Wash, 3 x 1 min.[2][3]

Orthogonal Applications (The "Killer App")

The true power of Tyr(Dnp) lies in Orthogonal Protection Strategies . It allows you to selectively deprotect the Tyrosine side chain while the peptide is still attached to the resin and N-terminally protected.

Scenario: Creating a cyclic peptide via Tyrosine side-chain modification.

Diagram 2: Orthogonal Strategy Logic

This diagram demonstrates how Tyr(Dnp) enables complex modifications impossible with standard Tyr(tBu).[1][2][3]

Orthogonal Peptide Peptide on Resin (Fmoc-AA-AA-Tyr(Dnp)-AA-Resin) Branch1 Standard Path (TFA Cleavage) Peptide->Branch1 Branch2 Orthogonal Path (Thiolysis on Resin) Peptide->Branch2 Result1 Linear Peptide (Tyr Deprotected) Branch1->Result1 Intermediate Peptide on Resin (Tyr-OH free, others protected) Branch2->Intermediate Modification On-Resin Modification (e.g., Cyclization/Tagging) Intermediate->Modification Result2 Modified Peptide Modification->Result2

Caption: Tyr(Dnp) allows for selective exposure of the phenol group for on-resin modification without disturbing other protecting groups.[1][2][3]

Troubleshooting & Expert Tips

Issue: Incomplete Dnp Removal

  • Symptom:[2][3][5][6][7] Resin retains a yellow tint after thiolysis.[2]

  • Cause: Steric aggregation or insufficient swelling.[2][3]

  • Fix: Increase temperature to 40°C during thiolysis or switch solvent to NMP. Repeat the thiolysis cycle.

Issue: "Thiol Smell" on Final Peptide

  • Symptom:[2][3][5][6][7] Final lyophilized powder smells like burnt rubber/garlic.[2][3]

  • Cause: Residual thiophenol trapped in the resin matrix before cleavage.

  • Fix: Implement a "Thiol Scavenge" wash using 5% DIEA in DMF followed by extensive DCM washes before the final cleavage step.

Issue: Solubility in Automation

  • Symptom:[2][3][5][6][7] Injector blockages.[2][3]

  • Cause: Dnp derivatives can crystallize in pure DCM if left standing.[3]

  • Fix: Always use DMF as the primary solvent for Tyr(Dnp) stock solutions.

References

  • Merrifield, R. B. (1963).[1][2][3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1][2][3]

  • Bachem. (n.d.).[1][2][3] Protection of Side-Chain Functions: Tyrosine (Tyr).[1][2][3][8][9][10] Bachem Technical Guides. Link

  • Sigma-Aldrich. (2025).[1][2][3] Boc-Tyr(Dnp)-OH Product Specification and Handling. MilliporeSigma. Link

  • BenchChem. (2025).[1][2][3][4][5] Thiolysis for Dnp Protecting Group Removal from Synthetic Peptides.[2][3][4][7] Application Notes. Link[1][2][3]

  • Shaltiel, S. (1967).[1][2][3] Thiolysis of Some Dinitrophenyl Derivatives of Amino Acids. Biochemical and Biophysical Research Communications, 29(2), 178-183.[1][2][3] Link[1][2][3]

Sources

Validation

Cost-benefit analysis of using "O-2,4-Dnp-L-Tyrosine" in research

An in-depth technical comparison guide designed for researchers, biochemists, and immunologists evaluating O-2,4-Dnp-L-Tyrosine (CAS: 10567-73-4) for assay development and structural biology. Executive Summary O-2,4-Dnp-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, biochemists, and immunologists evaluating O-2,4-Dnp-L-Tyrosine (CAS: 10567-73-4) for assay development and structural biology.

Executive Summary

O-2,4-Dnp-L-Tyrosine (O-DNP-Tyr) is an unnatural amino acid derivative characterized by a 2,4-dinitrophenyl (DNP) group conjugated to the phenolic oxygen of L-tyrosine. In the landscape of biochemical reagents, it serves a highly specialized dual function:

  • Immunology: As a potent hapten for quantifying antibody-antigen affinities via real-time fluorescence quenching[1].

  • Enzymology: As a steric and electronic probe for evaluating the esterase and proteolytic activity of serine proteases, particularly chymotrypsin and trypsin[2][3].

While standard reagents like


-DNP-L-lysine or p-Nitrophenyl acetate (pNPA) are ubiquitous, O-DNP-Tyr offers unique structural rigidity and specific spectral properties that make it indispensable for high-resolution structural and kinetic mapping.

Mechanistic Grounding: The Causality of Experimental Choices

Immunological FRET Quenching

To determine the dissociation constant (


) of an antibody without physically separating bound from free ligand, researchers rely on Förster Resonance Energy Transfer (FRET). The Fab regions of anti-DNP antibodies are rich in tryptophan residues, which emit fluorescence at 340–350 nm when excited at 280 nm.

The experimental choice to use O-DNP-Tyr is driven by spectral overlap . The DNP moiety possesses a broad absorption band peaking near 360 nm. When O-DNP-Tyr binds the antibody's paratope, the DNP group acts as an energy sink, quenching the tryptophan fluorescence[1]. Because the degree of quenching is directly proportional to the fraction of occupied binding sites, this creates a self-reporting, real-time thermodynamic assay[4].

FRET_Mechanism A Anti-DNP Antibody (Excitation 280 nm) B Tryptophan Emission (340-350 nm) A->B UV Excitation C O-2,4-Dnp-L-Tyrosine (Absorption 360 nm) B->C FRET Spectral Overlap (Energy Transfer) D Fluorescence Quenching (Signal Attenuation) C->D Real-time Kd Readout

Fig 1. FRET-based fluorescence quenching mechanism of O-DNP-Tyr binding to anti-DNP antibodies.

Enzymatic S1 Pocket Probing

Chymotrypsin preferentially cleaves peptide bonds adjacent to bulky, aromatic amino acids. By utilizing O-DNP-Tyr (often as an ethyl ester), researchers introduce significant steric bulk and electron-withdrawing properties to the tyrosine side chain. This modification challenges the spatial constraints of the enzyme's S1 binding pocket, allowing researchers to map the structural flexibility and hydrolytic limits of the protease[2].

Cost-Benefit Analysis vs. Alternatives

When designing an assay, selecting the correct substrate or hapten is a balance of cost, specificity, and readout capability. Table 1 objectively compares O-DNP-Tyr against common alternatives.

Table 1: Reagent Comparison for Immunology & Enzymology

ReagentPrimary ApplicationCost/Gram (Est.)SpecificityKey AdvantageLimitation
O-DNP-L-Tyrosine Immunology / EnzymologyHigh (~$150)Very HighDual-use; rigid aromatic structure for precise S1 pocket mapping.Lower aqueous solubility; requires DMSO/base.

-DNP-L-lysine
Immunology (Hapten)Medium (~$100)HighIndustry standard for anti-DNP FRET quenching; highly soluble.Lacks the aromatic bulk needed for chymotrypsin assays.
ATEE *Enzymology (Substrate)Low (~$50)HighStandard for chymotrypsin kinetics (UV 237 nm).No FRET utility; cannot be used for hapten studies.
pNPA Enzymology (Substrate)Very Low (~$30)LowCheap, easy colorimetric readout (400 nm).Broad esterase substrate; poor enzyme specificity.

*ATEE = N-Acetyl-L-tyrosine ethyl ester

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol for determining antibody affinity utilizes a self-validating system : it incorporates a parallel non-specific IgG control to mathematically isolate true binding events from the "inner filter effect" (the direct absorption of UV light by free hapten in solution)[1].

Protocol: Fluorometric Titration of Anti-DNP Antibodies
  • Reagent Preparation:

    • Prepare a 100 nM solution of purified Anti-DNP IgG in PBS (pH 7.4).

    • Prepare a 10

      
      M titration stock of O-DNP-Tyr in 1% DMSO/PBS.
      
    • Prepare a 100 nM solution of non-specific Rabbit IgG (Control).

  • Baseline Measurement: Place 2.0 mL of the Anti-DNP IgG solution into a quartz cuvette. Excite at 280 nm and record the baseline emission at 350 nm (

    
    ).
    
  • Titration: Inject 2

    
    L aliquots of the O-DNP-Tyr stock into the cuvette. Stir continuously.
    
  • Signal Recording: After a 30-second equilibration per injection, record the attenuated fluorescence (

    
    ).
    
  • Inner Filter Correction: Repeat steps 2-4 using the non-specific Rabbit IgG. The linear decrease in fluorescence observed here represents the inner filter effect. Subtract this background attenuation from the Anti-DNP IgG data to obtain the true

    
    .
    
  • Data Analysis: Plot the corrected fractional quenching (

    
    ) against free hapten concentration. Fit the curve using the Sips equation to derive the intrinsic association constant (
    
    
    
    ) and heterogeneity index (
    
    
    )[4].

Workflow S1 1. Prepare Reagents (O-DNP-Tyr & IgG) S2 2. Baseline Measurement (Ex: 280nm, Em: 350nm) S1->S2 S3 3. Hapten Titration (Add O-DNP-Tyr aliquots) S2->S3 S4 4. Record Quenching (Measure ΔF) S3->S4 S4->S3 Repeat until saturation S5 5. Inner Filter Correction (Non-specific IgG Control) S4->S5 S6 6. Sips Plot Analysis (Calculate Kd) S5->S6

Fig 2. Step-by-step fluorometric titration workflow featuring self-validating inner filter correction.

Data Presentation: Expected Parameters

When executing the protocols above, researchers should benchmark their results against established kinetic and thermodynamic parameters.

Table 2: Typical Experimental Parameters for O-DNP-Tyr

ParameterSystemTypical Value RangeSignificance
Dissociation Constant (

)
Anti-DNP Antibody / O-DNP-Tyr10 nM – 150 nMIndicates high-affinity hapten binding[4].
Max Quenching (

)
Anti-DNP Antibody / O-DNP-Tyr70% – 85%Confirms excellent FRET efficiency[1].
Michaelis Constant (

)
Chymotrypsin / O-DNP-Tyr-OEt0.2 mM – 0.8 mMDemonstrates S1 pocket accommodation despite steric bulk[2].

Conclusion & Recommendations

For routine antibody screening or basic esterase assays, cheaper alternatives like


-DNP-L-lysine or pNPA are sufficient. However, O-2,4-Dnp-L-Tyrosine  is the superior choice when:
  • You require a rigid, aromatic hapten to probe specific sub-populations of anti-DNP antibodies.

  • You are mapping the steric limitations and catalytic flexibility of serine protease binding pockets.

  • You are developing highly specific FRET-based biosensors where the precise distance between the Trp donor and DNP acceptor is critical.

References

  • Title: Excitation energy transfer and the quantitative study of the antibody hapten reaction Source: PNAS URL
  • Source: Nature (via Semantic Scholar)
  • Source: Biochemistry (via MIT)
  • Title: Trypsin-Catalyzed Deltamethrin Degradation Source: PLOS One URL

Sources

Safety & Regulatory Compliance

Safety

O-2,4-Dnp-L-Tyrosine proper disposal procedures

O-2,4-Dnp-L-Tyrosine: Comprehensive Laboratory Safety and Disposal Guide O-mono-2,4-DNP-L-tyrosine (CAS No. 10567-73-4) is a specialized amino acid derivative utilized extensively in peptide synthesis, high-throughput en...

Author: BenchChem Technical Support Team. Date: March 2026

O-2,4-Dnp-L-Tyrosine: Comprehensive Laboratory Safety and Disposal Guide

O-mono-2,4-DNP-L-tyrosine (CAS No. 10567-73-4) is a specialized amino acid derivative utilized extensively in peptide synthesis, high-throughput enzymatic screening, and as a chemoselective probe[1]. Because this compound contains a 2,4-dinitrophenyl (DNP) moiety, it carries unique toxicological and physical hazards that demand rigorous operational protocols.

As a laboratory professional, understanding the causality behind these hazards is critical. The DNP group is a potent uncoupler of oxidative phosphorylation and poses severe systemic toxicity risks. Furthermore, nitrated aromatic compounds can present significant physical hazards if mishandled. This guide provides self-validating, step-by-step operational workflows to ensure complete safety during handling, spill response, and final disposal.

Hazard Assessment & Causality

To safely manage O-2,4-Dnp-L-Tyrosine, you must first understand the mechanisms driving its hazard profile:

  • Physical Reactivity (Combustible Dust): While stable under standard storage conditions at −20°C[1], DNP-amino acid derivatives are combustible solids[2]. The primary physical hazard arises when the dry powder is disturbed. Generating dust clouds in unventilated or confined spaces creates a highly explosive mixture with air[2].

  • Systemic Toxicity (Anoxia): Accidental ingestion, inhalation, or absorption of DNP derivatives can be severely damaging to human health[2]. The substance and its metabolites bind to hemoglobin, inhibiting the normal uptake of oxygen[2]. This condition, known as methemoglobinemia, causes systemic oxygen starvation (anoxia)[2].

  • Environmental Persistence: DNP compounds must not be released into the environment or flushed down standard drains, as they are toxic to aquatic life and resist standard wastewater treatment degradation[3].

Quantitative Data & Logistics

The following table summarizes the critical physical properties and operational logistics required for the safe handling and disposal of O-2,4-Dnp-L-Tyrosine.

Property / ParameterValue / SpecificationOperational Implication
CAS Number 10567-73-4[1]Essential for EHS waste tracking and accurate SDS retrieval.
Molecular Weight 347.28 g/mol [1]Required for calculating molarity in liquid waste streams.
Storage Temperature −20°C[1]Maintain the cold chain prior to disposal to prevent degradation.
Flammability Combustible Solid[2]Mandates the use of non-sparking tools and strict dust suppression[2].
Toxicity Mechanism Methemoglobinemia / Anoxia[2]Requires strict respiratory (N95/P100) and dermal (nitrile) protection[2].
Disposal Method High-Temp Incineration[4]Strictly prohibits sink disposal or standard biohazard autoclaving[4].

Emergency Spill Response Protocol

In the event of an accidental spill of O-2,4-Dnp-L-Tyrosine powder, immediate action is required to prevent the generation of combustible dust clouds and inhalation exposure.

Step-by-Step Methodology:

  • Evacuation & Isolation: Immediately isolate the spill area, alert nearby personnel, and remove all potential sources of ignition (open flames, hot surfaces, sparking equipment)[2].

  • PPE Donning: Equip responding personnel with a NIOSH-approved respirator (N95 or P100) to prevent inhalation of combustible dust, along with chemical-resistant nitrile gloves, safety goggles, and a lab coat[2].

  • Dust Suppression (Critical Causality Step): Lightly moisten the spilled powder with water or an appropriate inert solvent. Causality: DNP-amino acids are combustible solids; dry sweeping can generate explosive dust clouds in confined spaces[2].

  • Collection: Use non-sparking tools to gently sweep the moistened material into a sealable, chemically compatible hazardous waste container[2].

  • Decontamination: Wash the affected surface thoroughly with soap and water. Collect all wash water using absorbent pads and dispose of them as hazardous solid waste.

SpillResponse Spill Spill Detected Evac Isolate Area & Remove Ignition Spill->Evac PPE Don PPE (Respirator, Gloves) Evac->PPE Contain Moisten Powder (Suppress Dust) PPE->Contain Collect Sweep to Sealed Container Contain->Collect Dispose Transfer to EHS for Incineration Collect->Dispose

Fig 1. Emergency spill response workflow for mitigating DNP-amino acid dust exposure.

Standard Operating Procedure: Proper Disposal

O-2,4-Dnp-L-Tyrosine cannot be treated as standard laboratory waste. It requires a self-validating disposal system to ensure containment from the laboratory bench to the final destruction facility.

Step-by-Step Methodology:

  • Waste Segregation: Strictly separate O-2,4-Dnp-L-Tyrosine waste from general organic, aqueous, and heavy metal waste streams to prevent incompatible chemical reactions.

  • Solid Waste Packaging (Self-Validating Containment): Place all contaminated solids (e.g., weighing papers, pipette tips, residual powder) into a primary heavy-duty polyethylene bag. Seal this bag and place it into a secondary bag (double-bagging). Causality: This creates a redundant containment system that prevents accidental exposure if the primary layer is punctured by sharp plastic consumables.

  • Liquid Waste Packaging: Collect solvent mixtures containing the chemical in a chemically compatible High-Density Polyethylene (HDPE) carboy. Ensure the container is tightly closed and stored in a cool, well-ventilated area away from heat sources[3].

  • Hazard Labeling: Affix a compliant hazardous waste label immediately upon waste generation. Detail the contents clearly as "Toxic/Combustible Solid - Contains 2,4-Dinitrophenyl derivative."

  • Final Incineration Transfer: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department. The material must be disposed of via high-temperature incineration in an approved facility fitted with environmental protection equipment[4]. Under no circumstances should packaging be treated as domestic waste[4].

DisposalWorkflow Start O-2,4-Dnp-L-Tyrosine Waste Assess Determine Waste State Start->Assess Solid Solid Waste (Powders, Vials) Assess->Solid Liquid Liquid Waste (Solvent Mixtures) Assess->Liquid PackSolid Double-bag in polyethylene Solid->PackSolid PackLiquid Collect in HDPE carboys Liquid->PackLiquid Label Label: Hazardous Waste (Toxic / Combustible) PackSolid->Label PackLiquid->Label Incinerate High-Temperature Incineration Label->Incinerate

Fig 2. Step-by-step logical workflow for segregation and disposal of O-2,4-Dnp-L-Tyrosine.

References

  • [1] Title: O-MONO-2,4-DNP-L-TYROSINE | 10567-73-4 | Source: ChemicalBook | URL: 1

  • [4] Title: SAFETY DATA SHEET: DISPOSAL METHODS | Source: bigcontent.io | URL: 4

  • [3] Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL: 3

  • [2] Title: DNP-glycine - Santa Cruz Biotechnology | Source: scbt.com | URL: 2

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: O-2,4-Dnp-L-Tyrosine

Part 1: Executive Safety Summary O-2,4-Dnp-L-Tyrosine (CAS: 10567-73-4) is a modified amino acid carrying a 2,4-dinitrophenyl (DNP) group on the phenolic oxygen of tyrosine. While structurally distinct from free 2,4-Dini...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

O-2,4-Dnp-L-Tyrosine (CAS: 10567-73-4) is a modified amino acid carrying a 2,4-dinitrophenyl (DNP) group on the phenolic oxygen of tyrosine. While structurally distinct from free 2,4-Dinitrophenol (a potent explosive and metabolic toxin), this compound retains critical hazard characteristics that demand rigorous containment.[1][2]

Immediate Hazard Profile:

  • Potent Sensitizer: The DNP moiety is a classic hapten. Skin contact can induce severe, permanent immunological sensitization (contact hypersensitivity).

  • Mitochondrial Toxicity Risk: Metabolic cleavage may release free DNP, a known uncoupler of oxidative phosphorylation.

  • Explosion Hazard (Dry State): Like many polynitro-aromatics, dry dusts are shock-sensitive.[3] Friction from screw-cap threads or static discharge can trigger reactions.

Part 2: Hazard Identification & Scientific Rationale (E-E-A-T)

The Mechanism of Sensitization (Haptenization)

Standard chemical handling is insufficient because O-2,4-Dnp-L-Tyrosine is not just toxic; it is immunogenic .

  • Mechanism: The DNP group is highly electrophilic. Upon contact with skin or inhalation, it covalently binds to epidermal proteins (carrier proteins) via nucleophilic aromatic substitution.

  • Consequence: This forms a "hapten-carrier complex," which the immune system recognizes as foreign. Subsequent exposures, even at picomolar levels, can trigger an aggressive T-cell mediated allergic response (Type IV hypersensitivity).

  • Operational Implication: PPE must act as a biological barrier, not just a chemical one. Zero skin contact is the only acceptable standard.

Mitochondrial Uncoupling Potential[4]
  • Mechanism: If ingested or inhaled, enzymatic hydrolysis can release the 2,4-dinitrophenol group. DNP acts as a protonophore, shuttling protons across the inner mitochondrial membrane, bypassing ATP synthase.

  • Physiological Impact: This collapses the proton gradient, dissipating metabolic energy as heat (uncontrolled hyperthermia) rather than ATP production.[4]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system. If one barrier fails, a secondary barrier must be in place.

PPE CategoryRequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Mandatory) Inner Layer: 4 mil Nitrile (Tactile sensitivity).Outer Layer: 5-8 mil Nitrile or laminate (Chemical resistance).Rationale: DNP compounds can permeate standard latex. The outer glove is sacrificial; change immediately upon staining.
Respiratory Engineering Control Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Note: N95 respirators are insufficient for DNP dusts due to potential sublimation and high toxicity.
Eye/Face Chemical Goggles ANSI Z87.1 compliant impact/splash goggles. Safety glasses are prohibited due to the risk of airborne dust entering from the side.
Body Full Coverage Lab Coat: Buttoned to the neck, cotton/poly blend (flame resistant preferred).Clothing: Long pants (no leggings), closed-toe leather/synthetic shoes (no mesh).

Part 4: Operational Protocols

Workflow Visualization

The following diagram outlines the critical decision points during the handling of O-2,4-Dnp-L-Tyrosine.

HandlingWorkflow cluster_safety Safety Checkpoints Start Start: Receive Shipment Inspect Inspect Container (Crystals vs. Powder) Start->Inspect Storage Storage: 2-8°C, Dark Desiccated Inspect->Storage Intact Weighing Weighing Protocol (Static Control) Storage->Weighing Experiment Start Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Dissolve Check1 Check Glove Integrity Weighing->Check1 Check2 Verify Hood Flow Weighing->Check2 Waste Disposal: Segregated Incineration Solubilization->Waste Post-Exp

Caption: Operational workflow emphasizing safety checkpoints during the lifecycle of the compound.

Step-by-Step Handling Procedures
1. Weighing & Static Control

Dry DNP-amino acids are prone to static charge, which can disperse toxic dust.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood.

  • Containment: Weigh inside a draft-shielded balance within the hood. Do not remove the container from the hood.

  • Technique: Use a disposable anti-static spatula. Never return excess chemical to the stock bottle (risk of cross-contamination/friction).

2. Solubilization

O-2,4-Dnp-L-Tyrosine is sparingly soluble in water but soluble in organic solvents.

  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Protocol: Add solvent slowly down the side of the vial to minimize aerosolization. Vortex with the cap tightly sealed.

  • Caution: DMSO enhances skin permeability. If a DMSO-DNP solution touches skin, the toxin will be carried directly into the bloodstream. Double gloving is critical here.

3. Spill Management

Minor Spill (< 1g):

  • Alert: Announce the spill to labmates.

  • Isolate: Cover the spill with a paper towel dampened with Acetone (DNP is soluble in acetone). Do not use dry sweeping (dust hazard).

  • Clean: Wipe centrally. Repeat with fresh acetone-soaked towels until no yellow stain remains.

  • Dispose: All towels go into "Hazardous Solid Waste - DNP Contaminated."

Part 5: Waste Disposal & Deactivation

Disposal must follow strict segregation rules to prevent the formation of explosive salts or accidental exposure.

Waste StreamHandling ProcedureDisposal Code (Ref)
Solid Waste Collect in a dedicated, wide-mouth jar. Label "Toxic/Sensitizer." Do not mix with oxidizers.P-List Equivalent (Treat as P048 for safety)
Liquid Waste Segregate into "Halogenated/Organic" waste. Never pour down the drain.RCRA Hazardous
Empty Containers Triple rinse with acetone in the hood. Collect rinsate as liquid waste. Deface label.Container Disposal

Critical Prohibition: Never dispose of DNP derivatives in "Sharps" containers or regular trash. The yellow stain serves as a visual indicator of improper disposal.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 21117756, N,O-Di(2,4-Dnp)-L-tyrosine. Retrieved from [Link]

  • Eisen, H. N., et al. (1959).[5] A study of the distribution of 2,4-dinitrobenzene sensitizers between isolated lymph node cells and extracellular medium. Journal of Experimental Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 2,4-Dinitrophenol. Retrieved from [Link]

Sources

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